molecular formula C11H22N2O3 B1672249 Ile-Val CAS No. 41017-96-3

Ile-Val

Numéro de catalogue: B1672249
Numéro CAS: 41017-96-3
Poids moléculaire: 230.30 g/mol
Clé InChI: BCXBIONYYJCSDF-CIUDSAMLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ile-Val is a dipeptide formed from L-isoleucine and L-valine residues. It has a role as a metabolite.
This compound has been reported in Paraburkholderia with data available.
RN given refers to all (L)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBIONYYJCSDF-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961386
Record name L-Isoleucyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41017-96-3
Record name L-Isoleucyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41017-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoleucylvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041017963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Isoleucyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Structural Elucidation of Isoleucyl-valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure of Isoleucyl-valine (Ile-Val), a dipeptide formed from the amino acids isoleucine and valine. This document details its molecular architecture, including precise bond lengths and angles derived from X-ray crystallography, and outlines the key experimental protocols for its synthesis and structural determination.

Core Structure and Stereochemistry

Isoleucyl-valine is a dipeptide consisting of an L-isoleucine residue and an L-valine residue joined by a peptide bond. The systematic IUPAC name for this molecule is (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid.[1] The formation of the peptide bond involves the condensation of the carboxyl group of isoleucine with the amino group of valine.[2] Both constituent amino acids are characterized by their hydrophobic, branched-chain alkyl side chains, which influence the overall physicochemical properties of the dipeptide.[2]

The stereochemistry of Isoleucyl-valine is crucial for its biological function and interaction with other molecules. The naturally occurring form consists of both L-isomers of isoleucine and valine, as indicated by its full name, L-isoleucyl-L-valine.[1]

Below is a two-dimensional representation of the Isoleucyl-valine structure.

Isoleucyl_valine_structure cluster_0 L-Isoleucine cluster_1 L-Valine N1 H₂N C_alpha1 N1->C_alpha1 C_beta1 C_alpha1->C_beta1 C1 C' C_alpha1->C1 C_gamma1_1 Cγ¹ C_beta1->C_gamma1_1 C_gamma1_2 Cγ² C_beta1->C_gamma1_2 C_delta1 C_gamma1_1->C_delta1 O1 O C1->O1 N2 N C1->N2 H_N2 H N2->H_N2 C_alpha2 N2->C_alpha2 C_beta2 C_alpha2->C_beta2 C2 C' C_alpha2->C2 C_gamma2_1 Cγ¹ C_beta2->C_gamma2_1 C_gamma2_2 Cγ² C_beta2->C_gamma2_2 O2 O C2->O2 OH OH C2->OH p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15

Figure 1. 2D structure of L-Isoleucyl-L-valine.

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in L-isoleucyl-L-valine has been determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 290260. The following tables summarize key bond lengths and angles derived from this crystal structure analysis.

Table 1: Selected Bond Lengths for L-Isoleucyl-L-valine

BondAtom 1Atom 2Bond Length (Å)
Peptide BondC (Isoleucine)N (Valine)1.33
Carbonyl (Ile)C (Isoleucine)O (Isoleucine)1.25
N-Cα (Ile)N (Isoleucine)Cα (Isoleucine)1.46
Cα-C (Ile)Cα (Isoleucine)C (Isoleucine)1.52
N-Cα (Val)N (Valine)Cα (Valine)1.45
Cα-C (Val)Cα (Valine)C (Valine)1.53
Carbonyl (Val)C (Valine)O (Valine)1.26
C-O (Val)C (Valine)OH (Valine)1.31

Table 2: Selected Bond Angles for L-Isoleucyl-L-valine

AngleAtom 1VertexAtom 2Bond Angle (°)
Peptide PlaneCα (Isoleucine)C (Isoleucine)N (Valine)116.5
Peptide PlaneO (Isoleucine)C (Isoleucine)N (Valine)122.9
Backbone (Ile)N (Isoleucine)Cα (Isoleucine)C (Isoleucine)110.8
Backbone (Val)N (Valine)Cα (Valine)C (Valine)111.2
Carboxyl (Val)O (Valine)C (Valine)Cα (Valine)118.0
Carboxyl (Val)OH (Valine)C (Valine)Cα (Valine)112.0

Experimental Protocols

The structural and chemical identity of Isoleucyl-valine is established through a combination of chemical synthesis and analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Isoleucyl-valine can be synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.

Workflow for Solid-Phase Peptide Synthesis of Isoleucyl-valine

spss_workflow resin Start with Rink Amide Resin swell Swell resin in DMF resin->swell deprotect1 Fmoc Deprotection (20% piperidine (B6355638) in DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple_val Couple Fmoc-L-Val-OH using HBTU/HOBt/DIEA wash1->couple_val wash2 Wash with DMF couple_val->wash2 deprotect2 Fmoc Deprotection (20% piperidine in DMF) wash2->deprotect2 wash3 Wash with DMF deprotect2->wash3 couple_ile Couple Fmoc-L-Ile-OH using HBTU/HOBt/DIEA wash3->couple_ile wash4 Wash with DMF couple_ile->wash4 cleave Cleave from resin and remove side-chain protecting groups (TFA cocktail) wash4->cleave precipitate Precipitate with cold diethyl ether cleave->precipitate purify Purify by reverse-phase HPLC precipitate->purify lyophilize Lyophilize to obtain pure dipeptide purify->lyophilize

Figure 2. SPPS workflow for Isoleucyl-valine.
  • Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling (Valine): The C-terminal amino acid, Fmoc-L-Val-OH, is activated using a coupling agent (e.g., HBTU/HOBt in the presence of a base like DIEA) and coupled to the deprotected resin.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound valine is removed using a solution of 20% piperidine in DMF.

  • Second Amino Acid Coupling (Isoleucine): The next amino acid, Fmoc-L-Ile-OH, is activated and coupled to the deprotected N-terminus of the resin-bound valine.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Isolation: The crude peptide is precipitated in cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and lyophilized to yield the pure Isoleucyl-valine dipeptide.

Structural Determination by X-ray Crystallography

The definitive three-dimensional structure of Isoleucyl-valine in the solid state is determined by single-crystal X-ray diffraction.

  • Crystallization: Single crystals of L-isoleucyl-L-valine suitable for X-ray diffraction are grown, typically by slow evaporation from an aqueous solution.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Structural Analysis in Solution by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.

Logical Flow for NMR-based Structure Determination

nmr_workflow sample_prep Sample Preparation (dissolve in H₂O/D₂O buffer) nmr_acq Acquire 1D and 2D NMR Spectra (COSY, TOCSY, NOESY) sample_prep->nmr_acq resonance_assign Resonance Assignment (identify signals for each proton) nmr_acq->resonance_assign restraint_gen Generate Structural Restraints (distances from NOESY, dihedral angles from J-couplings) resonance_assign->restraint_gen structure_calc Structure Calculation (molecular dynamics/simulated annealing) restraint_gen->structure_calc structure_refine Structure Refinement and Validation structure_calc->structure_refine

Figure 3. NMR structure determination workflow.
  • Sample Preparation: A sample of Isoleucyl-valine is dissolved in a suitable solvent, typically a mixture of H₂O and D₂O, with a buffer to maintain a constant pH.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed.

    • 1D ¹H NMR: Provides an initial overview of the proton signals.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds (typically 2-3 bonds apart).

    • 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., all protons of a single amino acid residue).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are bonded. This provides crucial distance restraint information.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the Isoleucyl-valine molecule.

  • Structural Restraint Generation: The NOESY data are used to generate a list of interproton distance restraints. Dihedral angle restraints can be derived from coupling constants measured in high-resolution 1D or 2D spectra.

  • Structure Calculation and Refinement: The experimental restraints are used as input for computational algorithms (e.g., simulated annealing or molecular dynamics) to calculate a family of three-dimensional structures consistent with the NMR data. This ensemble of structures is then refined and validated.

References

An In-depth Technical Guide to the Chemical Properties of Isoleucyl-Valine (Ile-Val) Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Isoleucyl-Valine (Ile-Val) dipeptide, a molecule formed from the amino acids L-isoleucine and L-valine, is a subject of growing interest in various scientific fields, including biochemistry, pharmacology, and food science. As a fundamental building block of proteins and a product of protein metabolism, understanding its chemical and biological properties is crucial for a wide range of applications, from drug design to the study of taste perception. This technical guide provides a comprehensive overview of the core chemical properties of the this compound dipeptide, detailed experimental protocols for its study, and insights into its biological significance.

Core Chemical and Physical Properties

The physicochemical properties of the this compound dipeptide are summarized in the table below. These properties are essential for predicting its behavior in biological systems and for developing analytical and purification methods.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂N₂O₃[1]
Molecular Weight 230.30 g/mol [1]
IUPAC Name (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid[1]
Canonical SMILES CC--INVALID-LINK----INVALID-LINK--C)C(=O)O">C@@HN[1]
CAS Number 41017-96-3[1]
XLogP3 -2.2[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 6[1]
Polar Surface Area 92.4 Ų[1]
pKa (Strongest Acidic) ~4.06 (Predicted)
pKa (Strongest Basic) ~8.51 (Predicted)
Isoelectric Point (pI) Predicted to be around 6.0
Solubility Soluble in water. General peptide solubility guidelines suggest dissolving in sterile water or buffer. For hydrophobic peptides, initial dissolution in a small amount of organic solvent like DMSO or DMF followed by aqueous dilution is recommended.[2]
Stability Stable under normal laboratory conditions. Peptide stability is pH and temperature-dependent. Dipeptides generally show maximum stability at pH 4-5. Stability in biological media like plasma is generally high, with half-lives often exceeding one hour.[3][4]

Experimental Protocols

Synthesis of this compound Dipeptide (Solution-Phase Method)

This protocol describes a general approach for the chemical synthesis of the this compound dipeptide in solution, a method that is well-suited for producing smaller peptides. The core principle involves the protection of reactive functional groups, activation of the carboxyl group of the first amino acid (Isoleucine), coupling with the second amino acid (Valine), and subsequent deprotection to yield the final dipeptide.[5][6][7]

Materials:

  • N-α-Boc-L-isoleucine (Boc-Ile-OH)

  • L-valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) (MeOH)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of Boc-Ile-OH: Dissolve Boc-Ile-OH (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in DCM dropwise to the solution and stir for 1 hour at 0°C.

  • Coupling Reaction: In a separate flask, dissolve H-Val-OMe·HCl (1 equivalent) in DCM and neutralize with TEA (1.1 equivalents). Add the activated Boc-Ile-OH solution to the neutralized H-Val-OMe solution. Stir the reaction mixture at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Ile-Val-OMe.

  • Deprotection of the Boc Group: Dissolve the Boc-Ile-Val-OMe in a 1:1 mixture of TFA and DCM. Stir the solution at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Saponification (C-terminal deprotection): Dissolve the resulting TFA salt in methanol and add 1 M NaOH. Stir at room temperature for 2-4 hours to hydrolyze the methyl ester.

  • Purification: Neutralize the solution with 1 M HCl. The crude this compound dipeptide can be purified by recrystallization or by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides to a high degree of purity.[8][9][10]

Materials:

  • Crude this compound dipeptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (preparative scale)

  • HPLC system with a UV detector and fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude this compound dipeptide in a minimal amount of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% TFA).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatography:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 30 minutes). The hydrophobic this compound peptide will be retained on the column and will elute as the concentration of the organic solvent (acetonitrile) increases.

    • Monitor the elution profile at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.

Characterization of this compound Dipeptide

a) Mass Spectrometry:

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide and to obtain structural information through fragmentation analysis.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at m/z 231.17.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). The resulting fragment ions (b and y ions) can be used to confirm the amino acid sequence.[11][12] For this compound, the expected major fragment ions would be:

    • b₁: 86.10 (from the N-terminal Isoleucine)

    • y₁: 118.09 (from the C-terminal Valine)

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure and conformation of the dipeptide in solution.

Protocol:

  • Sample Preparation: Dissolve the purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments like COSY and HSQC can be used to assign all proton and carbon signals.

  • Data Analysis: The chemical shifts of the protons and carbons are characteristic of the amino acid residues and their linkage.[13][14][15] The α-proton of Isoleucine is expected to appear at a different chemical shift than the α-proton of Valine, allowing for their distinction.

Biological Activity and Signaling Pathways

Interaction with Bitter Taste Receptor T2R1

Recent studies have shown that dipeptides and tripeptides, particularly those containing hydrophobic amino acids like isoleucine and valine, can activate the human bitter taste receptor T2R1.[3][8][16] This interaction is a key mechanism behind the bitter taste often associated with protein hydrolysates.

The activation of T2R1, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The binding of the this compound dipeptide to the extracellular domain of T2R1 is thought to induce a conformational change in the receptor. This leads to the activation of the heterotrimeric G-protein gustducin. The activated G-protein, in turn, stimulates phospholipase C-β2 (PLCβ2), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ concentration ultimately leads to neurotransmitter release and the perception of a bitter taste.

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound T2R1 T2R1 (Bitter Taste Receptor) This compound->T2R1 Binds Gustducin Gustducin (G-protein) T2R1->Gustducin Activates PLCb2 PLCβ2 Gustducin->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds Ca2 Ca²⁺ ER->Ca2 Releases Neurotransmitter Neurotransmitter Release Ca2->Neurotransmitter Triggers BitterSensation Bitter Taste Sensation Neurotransmitter->BitterSensation Leads to

Bitter Taste Signaling Pathway of this compound via T2R1.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis and characterization of the this compound dipeptide.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: Protected Amino Acids (Boc-Ile, H-Val-OMe) activation Activation (DCC/HOBt) start->activation coupling Coupling Reaction activation->coupling deprotection Deprotection (TFA, NaOH) coupling->deprotection crude_peptide Crude this compound Dipeptide deprotection->crude_peptide hplc RP-HPLC crude_peptide->hplc fractions Collect Fractions hplc->fractions analysis Purity Analysis (Analytical HPLC) fractions->analysis lyophilization Lyophilization analysis->lyophilization pure_peptide Pure this compound Dipeptide lyophilization->pure_peptide ms Mass Spectrometry (MW & Sequence) pure_peptide->ms nmr NMR Spectroscopy (Structure) pure_peptide->nmr final_product Characterized This compound Dipeptide ms->final_product nmr->final_product

General workflow for the synthesis and characterization of this compound.

Conclusion

The Isoleucyl-Valine dipeptide, while simple in structure, possesses a range of chemical and biological properties that make it a molecule of significant scientific interest. Its synthesis and purification can be achieved through standard peptide chemistry techniques, and its structure can be unequivocally confirmed by modern analytical methods. The identification of its role in activating the bitter taste receptor T2R1 opens up avenues for research in food science and sensory perception. For researchers in drug development, the understanding of the properties of such small peptides is fundamental for the design of peptidomimetics and other therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate further research into this and other dipeptides.

References

Isoleucyl-valine biosynthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isoleucyl-Valine Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of the branched-chain amino acids (BCAAs) isoleucine and valine is a fundamental metabolic pathway present in bacteria, archaea, fungi, and plants, but absent in animals. This makes the pathway an attractive target for the development of herbicides, antimicrobials, and antifungal agents. This guide provides a comprehensive overview of the core enzymatic reactions, regulatory mechanisms, and key quantitative data associated with this pathway. Detailed experimental protocols for studying the pathway's components are provided, along with visualizations of the metabolic and regulatory networks to facilitate a deeper understanding for research and drug development applications.

Core Biosynthetic Pathway

The synthesis of isoleucine and valine shares a set of four common enzymes, diverging only in the initial and substrate-specifying steps. The pathway begins with precursors from central carbon metabolism and culminates in the production of these essential amino acids.

Isoleucine-Specific Step: The pathway to isoleucine begins with L-threonine.

  • Enzyme: Threonine deaminase (also known as threonine dehydratase, IlvA).[1][2]

  • Reaction: L-threonine is deaminated to α-ketobutyrate.[1][3][4] This reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).[1]

Valine-Specific Precursor: The pathway to valine starts with pyruvate (B1213749).

Shared Enzymatic Steps: The subsequent four reactions are common to both pathways.

  • Condensation Reaction:

    • Enzyme: Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[5][6][7]

    • Isoleucine Pathway Reaction: AHAS catalyzes the condensation of α-ketobutyrate with a molecule of pyruvate to form α-aceto-α-hydroxybutyrate.[6][8]

    • Valine Pathway Reaction: AHAS catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.[8]

    • Cofactors: This enzyme requires thiamin diphosphate (B83284) (ThDP), FAD, and a divalent metal ion.[9]

  • Isomerization and Reduction:

    • Enzyme: Ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase.[10][11][12]

    • Reaction: This bifunctional enzyme first catalyzes an alkyl migration (isomerization) of the acetohydroxyacid intermediate, followed by an NADPH-dependent reduction to yield a 2,3-dihydroxy acid.[11][13] It requires a divalent metal ion, typically Mg2+, for catalysis.[10][13]

    • Products: (2R,3R)-2,3-dihydroxy-3-methylvalerate (from the isoleucine pathway) and (R)-2,3-dihydroxy-isovalerate (from the valine pathway).

  • Dehydration:

    • Enzyme: Dihydroxy-acid dehydratase (DHAD).[14][15][16]

    • Reaction: DHAD catalyzes the dehydration of the 2,3-dihydroxy acid intermediates to form the corresponding α-keto acids.[15] This enzyme contains an iron-sulfur cluster ([2Fe-2S] or [4Fe-4S]) that is essential for its catalytic activity.[15]

    • Products: α-keto-β-methylvalerate (isoleucine pathway) and α-ketoisovalerate (valine pathway).

  • Transamination:

    • Enzyme: Branched-chain amino acid aminotransferase (BCAT).[17][18][19]

    • Reaction: In the final step, BCAT catalyzes the reversible transfer of an amino group from an amino donor, typically glutamate, to the α-keto acids.[18][19] This is also a PLP-dependent reaction.[17]

    • Products: L-isoleucine and L-valine.

Visualization of the Pathway

Metabolic Flow Diagram

The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of isoleucine and valine from their respective precursors.

Isoleucine_Valine_Pathway sub_thr L-Threonine enz_ilva Threonine Deaminase (IlvA) sub_thr->enz_ilva sub_pyr Pyruvate enz_ahas Acetohydroxyacid Synthase (AHAS) sub_pyr->enz_ahas int_akb α-Ketobutyrate int_akb->enz_ahas int_aal α-Acetolactate enz_ilvc Ketol-Acid Reductoisomerase (IlvC) int_aal->enz_ilvc int_aahb α-Aceto-α-hydroxybutyrate int_aahb->enz_ilvc int_dhiv (R)-2,3-Dihydroxy- isovalerate enz_ilvd Dihydroxy-Acid Dehydratase (IlvD) int_dhiv->enz_ilvd int_dhmv (2R,3R)-2,3-Dihydroxy- 3-methylvalerate int_dhmv->enz_ilvd int_kiv α-Ketoisovalerate enz_ilve Branched-Chain Amino Acid Aminotransferase (IlvE) int_kiv->enz_ilve int_kmv α-Keto-β-methylvalerate int_kmv->enz_ilve prod_val L-Valine prod_ile L-Isoleucine enz_ilva->int_akb enz_ahas->int_aal Val path enz_ahas->int_aahb Ile path enz_ilvc->int_dhiv enz_ilvc->int_dhmv nadp_out NADP+ enz_ilvc->nadp_out enz_ilvd->int_kiv enz_ilvd->int_kmv enz_ilve->prod_val enz_ilve->prod_ile akg_out α-Ketoglutarate enz_ilve->akg_out pyr_in1 Pyruvate pyr_in1->enz_ahas pyr_in2 Pyruvate pyr_in2->enz_ahas glu_in Glutamate glu_in->enz_ilve nadph_in NADPH nadph_in->enz_ilvc Pathway_Regulation enz_ilva Threonine Deaminase (IlvA) prod_ile L-Isoleucine enz_ilva->prod_ile (multiple steps) enz_ahas Acetohydroxyacid Synthase (AHAS) prod_val L-Valine enz_ahas->prod_val (multiple steps) sub_thr L-Threonine sub_thr->enz_ilva Isoleucine Synthesis Start sub_pyr Pyruvate sub_pyr->enz_ahas Isoleucine/Valine Synthesis Start prod_ile->enz_ilva Allosteric Inhibition prod_ile->enz_ahas Feedback Inhibition prod_val->enz_ilva Allosteric Activation prod_val->enz_ahas Feedback Inhibition prod_leu L-Leucine (from Valine pathway) prod_val->prod_leu Leucine Pathway prod_leu->enz_ahas Feedback Inhibition Experimental_Workflow A 1. Gene Identification & Cloning - Identify target gene (e.g., ilvA) - Amplify via PCR - Ligate into an expression vector (e.g., pET) B 2. Protein Overexpression - Transform vector into an expression host (e.g., E. coli BL21) - Induce protein expression (e.g., with IPTG) A->B C 3. Protein Purification - Cell lysis (e.g., sonication) - Centrifugation to get cell-free extract - Chromatography (e.g., Ni-NTA affinity, ion exchange) B->C D 4. Purity & Identity Confirmation - SDS-PAGE for size and purity - Western Blot or Mass Spectrometry for identity C->D E 5. Enzyme Activity Assay - Develop a spectrophotometric or HPLC-based assay - Determine optimal pH, temperature, and buffer conditions D->E F 6. Kinetic Analysis - Measure reaction rates at varying substrate concentrations - Determine Km and Vmax using Michaelis-Menten plots E->F G 7. Regulatory Studies - Perform activity assays in the presence of potential inhibitors/activators - Determine Ki and Ka values F->G

References

The Natural Occurrence and Analysis of the Dipeptide Isoleucyl-Valine (Ile-Val): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucyl-Valine (Ile-Val), formed from the essential amino acids isoleucine and valine, is a naturally occurring biomolecule. While its specific biological roles and widespread distribution are still areas of active investigation, its presence has been identified in specialized food products. As an intermediate in protein metabolism, its quantification in various biological matrices is of significant interest for researchers in nutrition, metabolomics, and drug development. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed experimental protocols for its quantification, and a discussion of its potential, though not yet fully elucidated, role in cellular signaling.

Natural Occurrence of Isoleucyl-Valine

The this compound dipeptide is a product of the enzymatic or acid hydrolysis of proteins. While it is theoretically present in any protein-containing food source, its specific identification and quantification as a distinct dipeptide are not widely reported in the literature. To date, the most direct evidence of its natural occurrence comes from the analysis of specialized nutritional products.

Documented Occurrences

A study analyzing the peptide composition of enteral nutrition products and foods for special medical purposes identified Val-Ile (Isoleucyl-Valine) as being present in all tested samples[1]. This finding underscores its presence in formulations derived from hydrolyzed protein sources. The PubChem database also notes that this compound has been reported in the bacterium Paraburkholderia[2]. The Human Metabolome Database categorizes Isoleucyl-Valine as an "expected" metabolite, suggesting it is an incomplete breakdown product of protein digestion or catabolism[3].

Quantitative Data Summary

Despite its confirmed presence in certain matrices, specific quantitative data on the concentration of this compound in various natural sources is scarce in the current scientific literature. The following table summarizes the known occurrences.

Biological Matrix/Food SourceOrganism/Product TypeConcentrationReference
Processed FoodEnteral Nutrition ProductsPresent (Quantification not specified)[1]
BacteriaParaburkholderiaReported (Concentration not specified)[2]
Human MetabolomeGeneralExpected Metabolite[3]

Table 1: Documented Natural Occurrences of Isoleucyl-Valine (this compound)

Experimental Protocols for the Quantification of this compound

The quantification of this compound from complex biological matrices typically involves chromatographic separation followed by mass spectrometric detection. The following protocol is a composite methodology based on established techniques for peptide analysis.

Sample Preparation and Extraction
  • Homogenization : Solid samples (e.g., food, tissue) should be homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice. Liquid samples (e.g., plasma, microbial culture supernatant) can be used directly after centrifugation to remove particulates.

  • Deproteinization : To remove larger proteins that can interfere with analysis, a precipitation step is necessary. This can be achieved by adding a solvent such as acetonitrile (B52724) or methanol (B129727), or an acid like trichloroacetic acid. The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Solid-Phase Extraction (SPE) : The supernatant from the deproteinization step can be further purified and concentrated using a C18 SPE cartridge. This step helps in removing salts and other highly polar interfering compounds. The peptides are eluted with a solvent of higher organic content, such as 80% methanol or acetonitrile.

  • Lyophilization and Reconstitution : The eluate from SPE is dried under vacuum (lyophilized) and the resulting peptide pellet is reconstituted in a suitable solvent for chromatographic analysis, typically the initial mobile phase of the liquid chromatography method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation :

    • Column : A reversed-phase C18 column is suitable for separating this compound from other small peptides and amino acids.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from low to high concentration of mobile phase B is used to elute the peptides. The exact gradient profile should be optimized for the specific sample matrix.

    • Flow Rate : A typical flow rate for analytical HPLC is 0.2-0.5 mL/min.

  • Mass Spectrometry Detection :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used for peptide analysis.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity for quantification[4][5].

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard. For this compound (molecular weight ~230.3 g/mol ), the precursor ion would be [M+H]+ at m/z 231.3. Product ions would result from the fragmentation of the peptide bond and would be specific to the isoleucine and valine residues.

    • Quantification : A calibration curve is generated using a series of known concentrations of a synthetic this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The use of a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled this compound) is highly recommended for accurate quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenization Deproteinization 2. Deproteinization Homogenization->Deproteinization SPE 3. Solid-Phase Extraction Deproteinization->SPE Lyophilization 4. Lyophilization & Reconstitution SPE->Lyophilization LC 5. Liquid Chromatography Lyophilization->LC MS 6. Mass Spectrometry LC->MS Quantification 7. Quantification MS->Quantification

Figure 1: A generalized experimental workflow for the quantification of the this compound dipeptide.

Potential Role in Cellular Signaling

While a specific signaling pathway directly involving the this compound dipeptide has not been elucidated, it is known that dipeptides can act as signaling molecules. They can modulate cellular processes by interacting with receptors or enzymes. For example, certain dipeptides have been shown to influence the TOR (Target of Rapamycin) signaling pathway in plants, which is a central regulator of growth and metabolism[2].

Hypothetical Signaling Pathway

Based on the known mechanisms of other bioactive peptides, a hypothetical signaling pathway for this compound could involve its interaction with a G-protein coupled receptor (GPCR) on the cell surface. This interaction could trigger a downstream signaling cascade, leading to a cellular response.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IleVal This compound Dipeptide GPCR G-Protein Coupled Receptor (GPCR) IleVal->GPCR Binding GProtein G-Protein GPCR->GProtein Activation Effector Effector Enzyme GProtein->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

References

An In-depth Technical Guide on the Metabolic Roles of Isoleucine and Valine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delineates the intricate roles of the branched-chain amino acids (BCAAs) isoleucine and valine in metabolic regulation. While the dipeptide isoleucyl-valine (Ile-Val) is a product of protein catabolism, current scientific literature primarily focuses on the metabolic impact of its constituent amino acids. Therefore, this document will detail the individual and synergistic effects of isoleucine and valine on key metabolic pathways and their implications for health and disease.

Introduction to Isoleucine and Valine Metabolism

Isoleucine and valine, along with leucine, are essential BCAAs that play critical roles beyond being simple building blocks for proteins. They are key regulators of various metabolic processes, including glucose and lipid metabolism, energy homeostasis, and insulin (B600854) signaling. Dysregulation of BCAA metabolism is strongly associated with metabolic disorders such as obesity and type 2 diabetes.[1]

Isoleucyl-Valine (this compound) in Metabolism:

Isoleucyl-valine is a dipeptide formed during the digestion and catabolism of proteins. While specific signaling roles for this dipeptide are not extensively documented, its metabolic fate is intrinsically linked to the catabolic pathways of its constituent amino acids. Upon further hydrolysis by peptidases, it releases free isoleucine and valine, which then enter their respective metabolic pathways.

Catabolic Pathways of Isoleucine and Valine

The catabolism of isoleucine and valine is initiated in the skeletal muscle and involves a series of enzymatic reactions that ultimately yield intermediates for the tricarboxylic acid (TCA) cycle and gluconeogenesis or ketogenesis.

The initial two steps are common for all BCAAs:

  • Transamination: Catalyzed by branched-chain aminotransferase (BCAT), this reversible reaction transfers the amino group to α-ketoglutarate, forming glutamate (B1630785) and the respective branched-chain α-keto acid (BCKA).

  • Oxidative Decarboxylation: This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA catabolism.[2]

Following these initial steps, the pathways diverge:

  • Isoleucine Catabolism: Yields acetyl-CoA (ketogenic) and propionyl-CoA (which is converted to succinyl-CoA, a glucogenic intermediate).[3]

  • Valine Catabolism: Ultimately produces propionyl-CoA, which is converted to succinyl-CoA (glucogenic).[3]

Catabolic_Pathways cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism Isoleucine Isoleucine a_Keto_b_methylvalerate a_Keto_b_methylvalerate Isoleucine->a_Keto_b_methylvalerate BCAT a_Methylbutyryl_CoA a_Methylbutyryl_CoA a_Keto_b_methylvalerate->a_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl_CoA a_Methylbutyryl_CoA->Tiglyl_CoA Propionyl_CoA_Ile Propionyl-CoA Tiglyl_CoA->Propionyl_CoA_Ile Acetyl_CoA_Ile Acetyl-CoA Tiglyl_CoA->Acetyl_CoA_Ile Succinyl_CoA_Ile Succinyl-CoA Propionyl_CoA_Ile->Succinyl_CoA_Ile TCA_Cycle TCA Cycle Acetyl_CoA_Ile->TCA_Cycle Ketogenesis Ketogenesis Acetyl_CoA_Ile->Ketogenesis Succinyl_CoA_Ile->TCA_Cycle Valine Valine a_Ketoisovalerate a_Ketoisovalerate Valine->a_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA a_Ketoisovalerate->Isobutyryl_CoA BCKDH Propionyl_CoA_Val Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA_Val Succinyl_CoA_Val Succinyl-CoA Propionyl_CoA_Val->Succinyl_CoA_Val Succinyl_CoA_Val->TCA_Cycle

Caption: Catabolic pathways of isoleucine and valine.

Role in Metabolic Regulation

Recent studies have highlighted the distinct metabolic effects of isoleucine and valine, particularly in the context of dietary restriction.

Isoleucine and Metabolic Health

Dietary restriction of isoleucine has been shown to have profound beneficial effects on metabolic health. A low isoleucine diet can reprogram liver and adipose metabolism, leading to:

  • Increased Hepatic Insulin Sensitivity: Improving glucose homeostasis.[1]

  • Increased Energy Expenditure: This is mediated by the activation of the Fibroblast Growth Factor 21 (FGF21) - Uncoupling Protein 1 (UCP1) axis, which promotes the "beiging" of white adipose tissue.[1]

  • Reduced Adiposity: Restriction of isoleucine can rapidly reverse diet-induced obesity in mice.[1]

  • Increased Ketogenesis: Shifting energy metabolism towards the utilization of ketone bodies.[1]

Valine and Metabolic Health

Reducing dietary valine also confers metabolic benefits, although generally more modest than those observed with isoleucine restriction.[1] These effects include:

  • Improved Glycemic Control: Contributing to better management of blood sugar levels.

  • Promotion of Leanness: A lifelong restriction of valine promotes leanness in mice.

It is important to note that while restriction of isoleucine and valine shows metabolic benefits, supplementation with valine in the context of a high-fat diet has been shown to increase fat deposition and decrease insulin sensitivity in mice.

Key Signaling Pathways

FGF21-UCP1 Axis in Isoleucine Restriction

The metabolic benefits of isoleucine restriction are significantly mediated by the FGF21-UCP1 signaling pathway.

FGF21_UCP1_Axis Isoleucine_Restriction Isoleucine Restriction Liver Liver Isoleucine_Restriction->Liver FGF21 FGF21 Secretion Liver->FGF21 Adipose_Tissue Adipose Tissue FGF21->Adipose_Tissue UCP1 UCP1 Expression Adipose_Tissue->UCP1 Beiging White Adipose Tissue 'Beiging' UCP1->Beiging Energy_Expenditure Increased Energy Expenditure Beiging->Energy_Expenditure

Caption: FGF21-UCP1 axis in isoleucine restriction.
mTOR Signaling

BCAAs, including isoleucine and valine, are known activators of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4][5][6]

mTOR_Signaling Amino_Acids Isoleucine & Valine Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: mTOR signaling pathway activation by amino acids.

Quantitative Data Summary

The following tables summarize the quantitative effects of dietary isoleucine and valine manipulation from key studies.

Table 1: Effects of Isoleucine Restriction on Metabolic Parameters in Mice

ParameterModelDietDurationOutcomeReference
Glucose ToleranceDiet-induced obese C57BL/6J miceLow Isoleucine3 weeksImproved[1]
Body WeightDiet-induced obese C57BL/6J miceLow Isoleucine12 weeksDecreased[1]
Fat MassDiet-induced obese C57BL/6J miceLow Isoleucine12 weeksDecreased[1]
Energy ExpenditureC57BL/6J miceLow Isoleucine-Increased[1]
Lifespan (Median)Genetically heterogeneous miceLow IsoleucineLifelongIncreased by 33% (males), 7% (females)

Table 2: Effects of Valine Restriction/Supplementation on Metabolic Parameters in Mice

ParameterModelDietDurationOutcomeReference
Glucose ToleranceC57BL/6J miceLow Valine3 weeksImproved[1]
Body WeightC57BL/6J miceLow Valine12 weeksDecreased[1]
Fat MassHigh-fat diet-fed miceValine Supplementation15 weeksIncreased
Insulin SensitivityHigh-fat diet-fed miceValine Supplementation15 weeksDecreased

Experimental Protocols

Animal Models and Diets for BCAA Restriction Studies
  • Animals: Studies often utilize male C57BL/6J mice, a common inbred strain for metabolic research.

  • Housing: Mice are typically housed under controlled temperature and a 12-hour light/dark cycle with ad libitum access to water.

  • Diets: Custom amino acid-defined diets are used to precisely control the intake of isoleucine and valine. A control diet will have a standard amino acid profile, while the experimental diets will have a specific reduction (e.g., 67% restriction) of the target amino acid(s). The diets are formulated to be isocaloric.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the ability of an organism to clear a glucose load.

  • Fasting: Mice are fasted for 4-6 hours (or overnight, depending on the specific protocol) with free access to water.[1][7][8]

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.[7][8]

  • Glucose Injection: A sterile solution of D-glucose (typically 2g/kg of body weight) is injected intraperitoneally.[7]

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) from the tail vein using a glucometer.[7][8]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

This test measures the response to exogenous insulin, indicating insulin sensitivity.

  • Fasting: Mice are fasted for a short period (e.g., 4-6 hours).[1]

  • Baseline Glucose: A baseline blood glucose level is measured.[1]

  • Insulin Injection: Human insulin (e.g., 0.75-1.0 U/kg body weight) is injected intraperitoneally.[9]

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).[9]

  • Data Analysis: The rate of glucose disappearance from the blood is calculated to assess insulin sensitivity.

Quantitative Analysis of Plasma Amino Acids by LC-MS/MS

This method allows for the precise quantification of amino acids in biological samples.

  • Sample Preparation:

    • Plasma samples are deproteinized, often using sulfosalicylic acid.[10][11]

    • An internal standard (typically a stable isotope-labeled version of the amino acid of interest) is added to each sample for accurate quantification.[12][13]

    • The supernatant is collected after centrifugation and may be diluted before injection.[10][11]

  • Liquid Chromatography (LC):

    • Separation is achieved using a specialized column, such as a C18 or a mixed-mode column.[11][12][14]

    • A gradient elution with two mobile phases is typically used. For example, Mobile Phase A could be an aqueous solution with an additive like formic acid, and Mobile Phase B could be an organic solvent like acetonitrile (B52724) with a similar additive.[11][12]

  • Tandem Mass Spectrometry (MS/MS):

    • Detection is performed using a mass spectrometer, often a triple quadrupole, in positive ion mode with electrospray ionization (ESI).[12]

    • Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each amino acid and its internal standard are monitored.[12]

  • Data Analysis: The concentration of each amino acid is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.[12]

LC_MS_Workflow Plasma_Sample Plasma Sample Deproteinization Deproteinization (+ Internal Standard) Plasma_Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis MS/MS Analysis (MRM) ESI->MS_Analysis Data_Quantification Data Quantification MS_Analysis->Data_Quantification

Caption: Workflow for LC-MS/MS analysis of plasma amino acids.

Conclusion and Future Directions

The individual branched-chain amino acids, isoleucine and valine, are potent regulators of metabolic health. Dietary restriction of isoleucine, and to a lesser extent valine, shows significant promise in improving insulin sensitivity, promoting leanness, and increasing energy expenditure. These effects are mediated through complex signaling networks, including the FGF21-UCP1 axis. While the dipeptide isoleucyl-valine is an intermediate in protein metabolism, its specific signaling roles remain an area for future investigation. A deeper understanding of the distinct metabolic effects of individual amino acids and their dipeptide combinations will be crucial for the development of targeted nutritional and therapeutic strategies to combat metabolic diseases.

References

An In-depth Technical Guide to the Biosynthesis and Metabolism of Isoleucine and Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis and metabolism of the branched-chain amino acids (BCAAs), isoleucine and valine. It delves into the historical elucidation of these pathways, details the enzymatic reactions and their regulation, and presents experimental protocols for the study of these processes. Quantitative data on enzyme kinetics and metabolite concentrations are summarized for key model organisms. Furthermore, the guide explores the intricate signaling networks that govern BCAA homeostasis, with a focus on the mTOR pathway. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, offering insights into potential targets for therapeutic intervention and metabolic engineering.

Introduction: A Historical Perspective

The journey to understanding the biosynthesis of isoleucine and valine is a story of meticulous scientific inquiry spanning several decades. Early work in the mid-20th century by scientists like H. Edwin Umbarger laid the foundation by studying auxotrophic mutants of Escherichia coli and Neurospora crassa. These studies were pivotal in identifying the intermediates and the enzymes that constitute the branched-chain amino acid biosynthetic pathways. A significant breakthrough was the discovery of feedback inhibition, where the end products of the pathway, isoleucine and valine, regulate the activity of the initial enzymes, a concept first extensively studied with threonine deaminase. This early research not only unraveled the steps of the biosynthetic pathways but also established fundamental principles of metabolic regulation. The advent of molecular biology and advanced analytical techniques has since allowed for a detailed characterization of the genes, enzymes, and regulatory networks involved.

The Biosynthetic Pathway of Isoleucine and Valine

Isoleucine and valine are synthesized through a common set of enzymatic reactions, with the initial steps diverging based on the starting substrate. The pathway is highly conserved across bacteria, archaea, fungi, and plants.

Enzymes and Intermediates

The biosynthesis of isoleucine and valine involves a series of five key enzymatic steps, starting from L-threonine for isoleucine and pyruvate (B1213749) for valine. The intermediates and enzymes are detailed in the table below.

StepEnzyme NameGene (E. coli)Substrate(s)ProductPathway
1Threonine deaminase/dehydrataseilvAL-Threonineα-KetobutyrateIsoleucine
2Acetohydroxyacid synthase (AHAS)ilvB, ilvN, ilvI, ilvHα-Ketobutyrate + Pyruvateα-Aceto-α-hydroxybutyrateIsoleucine
2x Pyruvateα-AcetolactateValine
3Acetohydroxyacid isomeroreductaseilvCα-Aceto-α-hydroxybutyrateα,β-Dihydroxy-β-methylvalerateIsoleucine
α-Acetolactateα,β-DihydroxyisovalerateValine
4Dihydroxyacid dehydrataseilvDα,β-Dihydroxy-β-methylvalerateα-Keto-β-methylvalerateIsoleucine
α,β-Dihydroxyisovalerateα-KetoisovalerateValine
5Branched-chain amino acid aminotransferaseilvEα-Keto-β-methylvalerate + GlutamateL-Isoleucine + α-KetoglutarateIsoleucine
α-Ketoisovalerate + GlutamateL-Valine + α-KetoglutarateValine

Visualization of the Biosynthetic Pathway

Isoleucine_Valine_Biosynthesis Thr L-Threonine aKB α-Ketobutyrate Thr->aKB Threonine deaminase (ilvA) aAHB α-Aceto-α-hydroxybutyrate aKB->aAHB Acetohydroxyacid synthase (ilvB,N,I,H) DHMB α,β-Dihydroxy-β-methylvalerate aAHB->DHMB Acetohydroxyacid isomeroreductase (ilvC) aKMB α-Keto-β-methylvalerate DHMB->aKMB Dihydroxyacid dehydratase (ilvD) Ile L-Isoleucine aKMB->Ile Branched-chain amino acid aminotransferase (ilvE) Ile->Thr Feedback Inhibition Pyr1 Pyruvate Ile->Pyr1 aKG α-Ketoglutarate Ile->aKG Pyr1->aAHB aAL α-Acetolactate Pyr1->aAL Acetohydroxyacid synthase (ilvB,N,I,H) Pyr2 Pyruvate Pyr2->aAL DHIV α,β-Dihydroxyisovalerate aAL->DHIV Acetohydroxyacid isomeroreductase (ilvC) aKIV α-Ketoisovalerate DHIV->aKIV Dihydroxyacid dehydratase (ilvD) Val L-Valine aKIV->Val Branched-chain amino acid aminotransferase (ilvE) Val->Pyr1 Feedback Inhibition Val->aKG Glu Glutamate Glu->Ile Glu->Val

Caption: Biosynthetic pathway of isoleucine and valine.

Regulation of the Isoleucine-Valine Biosynthetic Pathway

The biosynthesis of isoleucine and valine is tightly regulated at both the enzymatic and genetic levels to ensure cellular homeostasis and conserve resources.

Feedback Inhibition

The primary mechanism for the rapid control of this pathway is feedback inhibition. The final products, isoleucine and valine, allosterically inhibit the first enzymes in their respective branches. L-isoleucine inhibits threonine deaminase, while L-valine (often in concert with L-isoleucine) inhibits acetohydroxyacid synthase.[1] This non-competitive inhibition provides immediate control over the metabolic flux.

Transcriptional Attenuation of the ilv Operon

In many bacteria, including E. coli, the genes encoding the enzymes for isoleucine and valine biosynthesis are organized into operons, such as the ilvGMEDA and ilvBNC operons.[2][3][4] The expression of these operons is regulated by a mechanism called transcriptional attenuation.[2][3][5] This process involves a leader peptide sequence rich in isoleucine, valine, and leucine (B10760876) codons located upstream of the structural genes. When these amino acids are abundant, the ribosome translates the leader peptide without stalling, leading to the formation of a terminator hairpin in the mRNA, which prematurely terminates transcription.[2] Conversely, a scarcity of these amino acids causes the ribosome to stall at the corresponding codons, allowing an alternative anti-terminator hairpin to form, which permits transcription of the downstream structural genes.[2]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the key enzymes in the isoleucine-valine biosynthetic pathway from E. coli.

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Reference Organism
Threonine DeaminaseL-Threonine0.0131.75-Pyrococcus horikoshii[6]
Acetohydroxyacid Synthase IPyruvate3.96-514Bacillus licheniformis[7]
Acetohydroxyacid Synthase Iα-Ketobutyrate---Escherichia coli
Dihydroxyacid Dehydrataseα,β-Dihydroxyisovalerate0.21-1.9Staphylococcus aureus
Dihydroxyacid Dehydrataseα,β-Dihydroxy-β-methylvalerate0.18-1.6Staphylococcus aureus

Note: Kinetic parameters can vary significantly depending on the organism, isoenzyme, and experimental conditions.

Intracellular Metabolite Concentrations

The intracellular concentrations of isoleucine and valine are maintained within a specific range, which can be influenced by growth conditions and genetic background.

OrganismConditionIsoleucine (mM)Valine (mM)
Escherichia coli K-12Exponential growth (minimal media)~0.1 - 0.5~0.2 - 0.8
Saccharomyces cerevisiaeRich media~0.4 - 0.7~0.8 - 1.5

Experimental Protocols

Assay of Threonine Deaminase Activity

This protocol is adapted from standard methods for measuring threonine deaminase activity by monitoring the formation of α-ketobutyrate.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • L-Threonine solution (stock solution of 100 mM)

  • Purified or crude threonine deaminase enzyme preparation

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (0.1% in 2 M HCl)

  • Ethanol (B145695)

  • NaOH (2.5 M)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0) and the desired concentration of L-threonine (e.g., 10 mM).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding an equal volume of 0.1% DNPH solution.

  • Incubate at room temperature for 10 minutes to allow for the formation of the 2,4-dinitrophenylhydrazone derivative of α-ketobutyrate.

  • Add 2 volumes of ethanol and mix.

  • Add 2 volumes of 2.5 M NaOH to develop the color and mix thoroughly.

  • Measure the absorbance at 540 nm.

  • A standard curve of α-ketobutyrate should be prepared to quantify the amount of product formed.

Purification of Acetohydroxyacid Synthase (AHAS)

This protocol provides a general workflow for the purification of AHAS from bacterial sources.

AHAS_Purification_Workflow start Bacterial Cell Culture (e.g., E. coli overexpressing AHAS) harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Sonication or French Press) harvest->lysis clarification Clarification of Lysate (Ultracentrifugation) lysis->clarification precipitation Ammonium Sulfate Precipitation (Fractional precipitation) clarification->precipitation dialysis Dialysis precipitation->dialysis ion_exchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) dialysis->ion_exchange hydrophobic Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose) ion_exchange->hydrophobic gel_filtration Gel Filtration Chromatography (e.g., Sephacryl S-300) hydrophobic->gel_filtration end Purified AHAS gel_filtration->end mTOR_Signaling BCAA BCAAs (Leucine, Isoleucine, Valine) mTORC1 mTORC1 BCAA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

Spectroscopic Characterization of Isoleucyl-Valine (Ile-Val): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the dipeptide Isoleucyl-Valine (Ile-Val). Due to the limited availability of a complete, centralized public database for the spectroscopic analysis of this specific dipeptide, this document synthesizes expected data based on the known properties of its constituent amino acids and general principles of peptide spectroscopy. It further outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD) data, enabling researchers to generate and interpret their own findings.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and sequence of peptides. For this compound, electrospray ionization (ESI) is a common method.

Data Presentation: Expected Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₁H₂₂N₂O₃PubChem[1]
Molecular Weight 230.30 g/mol PubChem[1]
Monoisotopic Mass 230.16304 DaPubChem[1]
[M+H]⁺ 231.1703 m/zPubChem[1]
[M+Na]⁺ 253.1523 m/zPubChem[1]

Expected Fragmentation:

Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound is expected to primarily yield b- and y-type fragment ions. The peptide bond between Isoleucine and Valine is the most likely site of fragmentation.

Data Presentation: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺)

Fragment Ion Sequence Predicted m/z
b₁Ile114.09
y₁Val118.09

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) of this compound

  • Sample Preparation: Dissolve synthesised and purified this compound in a 50:50 acetonitrile:water solution with 0.1% formic acid to a final concentration of 10 µM.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-500 to identify the precursor ion ([M+H]⁺ at m/z 231.17).

  • MS2 Scan (Fragmentation): Select the [M+H]⁺ precursor ion for collision-induced dissociation (CID). Apply a normalized collision energy in the range of 10-30 eV.

  • Data Acquisition: Acquire the product ion spectrum over a mass range of m/z 50-250.

  • Data Analysis: Identify and annotate the b- and y-type fragment ions to confirm the peptide sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the dipeptide, allowing for structural elucidation.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Note: The following are predicted values based on the known shifts for Isoleucine and Valine, and expected changes upon peptide bond formation. Actual values may vary based on experimental conditions such as pH and temperature.

Atom Ile Residue (Predicted δ ppm) Val Residue (Predicted δ ppm)
~4.1~4.0
~1.9~2.1
~1.2, ~1.5~0.9 (doublet)
Hγ' ~0.9 (doublet)
~0.9
~59~61
~37~31
~25~19
Cγ' ~19
~11
C' (Carbonyl) ~174~176

Experimental Protocol: 2D NMR Spectroscopy of this compound

  • Sample Preparation: Dissolve 5-10 mg of lyophilized this compound in 0.5 mL of Deuterium Oxide (D₂O). Adjust the pH to a desired value (e.g., pH 5.0) using dilute DCl or NaOD.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and concentration.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar couplings within each amino acid residue (e.g., Hα-Hβ, Hβ-Hγ).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded protons and carbons (e.g., Hα to Cα).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, Mnova). Use the COSY and HSQC spectra to assign all proton and carbon resonances.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the peptide backbone and amino acid side chains.

Data Presentation: Characteristic IR Absorption Bands for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Description
Amide A ~3300N-H stretching
C-H Stretch (aliphatic) 2870-2960C-H stretching of Ile and Val side chains
Amide I 1630-1680C=O stretching of the peptide bond
Amide II 1510-1580N-H bending and C-N stretching

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

  • Sample Preparation (KBr Pellet): Mix approximately 1 mg of dry, lyophilized this compound with 100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic amide and C-H stretching bands.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. For a short, flexible dipeptide like this compound, the spectrum is expected to be characteristic of a random coil conformation.

Data Presentation: Expected CD Spectral Features for this compound

Feature Approximate Wavelength (nm) Description
Negative Minimum ~198Characteristic of a random coil conformation

Experimental Protocol: Circular Dichroism Spectroscopy of this compound

  • Sample Preparation: Dissolve this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of approximately 0.1 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrumentation: Use a CD spectropolarimeter.

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm).

  • Instrument Purging: Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Blank Spectrum: Acquire a spectrum of the buffer alone to serve as a baseline.

  • Sample Spectrum: Acquire the spectrum of the this compound solution from approximately 260 nm to 190 nm.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity ([θ]).

Visualized Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a dipeptide such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound Dipeptide Prep_MS Dissolve in ACN/H₂O + 0.1% Formic Acid Sample->Prep_MS Prep_NMR Dissolve in D₂O (pH adjustment) Sample->Prep_NMR Prep_IR Lyophilize and mix with KBr Sample->Prep_IR Prep_CD Dissolve in UV-transparent buffer Sample->Prep_CD Acq_MS ESI-MS/MS Prep_MS->Acq_MS Acq_NMR 1D/2D NMR Prep_NMR->Acq_NMR Acq_IR FTIR Prep_IR->Acq_IR Acq_CD CD Spectropolarimetry Prep_CD->Acq_CD Ana_MS Identify [M+H]⁺ and b/y ions Acq_MS->Ana_MS Ana_NMR Assign ¹H & ¹³C resonances (COSY, HSQC) Acq_NMR->Ana_NMR Ana_IR Identify Amide I/II bands Acq_IR->Ana_IR Ana_CD Determine secondary structure (random coil) Acq_CD->Ana_CD Output Comprehensive Spectroscopic Profile Ana_MS->Output Ana_NMR->Output Ana_IR->Output Ana_CD->Output

Caption: General workflow for the spectroscopic characterization of this compound.

References

The Solubility of Isoleucyl-Valine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the dipeptide isoleucyl-valine. Due to the limited direct experimental data on isoleucyl-valine, this guide incorporates predictive data for the dipeptide alongside experimental data for its constituent amino acids, L-isoleucine and L-valine. This information is critical for applications in drug development, formulation, and biochemical research.

Physicochemical Properties and Predicted Solubility of Isoleucyl-Valine

Isoleucyl-valine (Ile-Val) is a dipeptide composed of the essential branched-chain amino acids isoleucine and valine.[1] It is formed during the incomplete breakdown of proteins.[1] While some dipeptides are known to have physiological or cell-signaling effects, many are transient intermediates in amino acid metabolism.[1]

Table 1: Physicochemical Properties of Isoleucyl-Valine

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₃[2]
Average Molecular Weight 230.304 g/mol [2]
Predicted Water Solubility 9.89 g/LALOGPS[2]
Predicted logP -1.1ALOGPS[2]
Predicted logS -1.4ALOGPS[2]
Predicted pKa (Strongest Acidic) 4.06ChemAxon[2]
Predicted pKa (Strongest Basic) 8.51ChemAxon[2]

Experimental Solubility of Constituent Amino Acids

The solubility of a dipeptide is influenced by the properties of its constituent amino acids. Both isoleucine and valine are nonpolar, hydrophobic amino acids, which impacts the solubility of the resulting dipeptide.

L-Isoleucine Solubility

L-isoleucine exhibits temperature-dependent solubility in water.

Table 2: Aqueous Solubility of L-Isoleucine at Different Temperatures

Temperature (°C)Solubility (g/L)
037.9
2541.2
5048.2
7560.8
10082.6

Source: PubChem CID 6306

The solubility of L-isoleucine is also significantly affected by pH, with minimum solubility around its isoelectric point.

L-Valine Solubility

Similar to isoleucine, the aqueous solubility of L-valine increases with temperature.

Table 3: Aqueous Solubility of L-Valine at Different Temperatures

Temperature (°C)Solubility (g/L)
2085

Source: ChemicalBook CAS 72-18-4, Wikipedia[3][4]

The solubility of L-valine is also influenced by the solvent composition. In binary mixed solvents, the solubility of L-valine generally decreases with an increasing concentration of the organic solvent.

Experimental Protocols for Solubility Determination

Saturation Shake-Flask Method

This is a widely used method for determining equilibrium solubility.

Experimental Workflow: Saturation Shake-Flask Method

G A Add excess solid dipeptide to a known volume of solvent in a sealed flask. B Agitate the flask at a constant temperature for a defined period (e.g., 24-48 hours) to reach equilibrium. A->B C Allow the suspension to settle or centrifuge to separate the solid and liquid phases. B->C D Carefully withdraw an aliquot of the supernatant. C->D E Filter the aliquot to remove any remaining solid particles. D->E F Dilute the filtered aliquot with a suitable solvent. E->F G Quantify the concentration of the dipeptide in the diluted sample using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). F->G H Calculate the original solubility based on the concentration and dilution factor. G->H

Caption: Workflow for the Saturation Shake-Flask solubility determination method.

Gravimetric Method

This method is straightforward and relies on the mass of the dissolved solute.

Experimental Protocol: Gravimetric Method

  • Sample Preparation: Prepare a saturated solution of the dipeptide in the desired solvent at a specific temperature by adding an excess of the solid and allowing it to equilibrate with agitation.

  • Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.

  • Aliquoting: Carefully withdraw a precise volume of the clear supernatant.

  • Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

  • Weighing: Weigh the container with the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the aliquot taken.

Potentiometric Titration

This method is particularly useful for determining the solubility of ionizable compounds as a function of pH.

Experimental Protocol: Potentiometric Titration

  • Suspension Preparation: Create a suspension of the dipeptide in water or a specific buffer.

  • Titration: Titrate the suspension with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: The point at which all of the suspended solid has dissolved is identified by a change in the titration curve. The amount of titrant added to reach this point is used to calculate the solubility at that specific pH.

Biological Role and Signaling Pathways

Direct evidence for a specific signaling role of the dipeptide isoleucyl-valine is limited. It is primarily considered an intermediate in protein metabolism.[1] However, the constituent amino acids, isoleucine and valine, are known to be involved in significant cellular signaling pathways.

The branched-chain amino acids (BCAAs), including isoleucine and valine, are key regulators of the mTOR (mammalian target of rapamycin) signaling pathway .[4] This pathway is a central controller of cell growth, proliferation, and metabolism. Leucine is the most potent activator of mTORC1, but isoleucine and valine also contribute to its regulation.[4]

Depletion of intracellular isoleucine and valine has been shown to inhibit the mTORC1 pathway, leading to reduced cell growth.[3] This suggests that the bioavailability of these amino acids, and by extension the dipeptides derived from them, can have a direct impact on cellular metabolic status.

Logical Relationship: BCAA Levels and mTOR Signaling

G A High intracellular levels of Isoleucine and Valine B Activation of mTORC1 signaling pathway A->B C Promotion of protein synthesis, cell growth, and proliferation B->C D Low intracellular levels of Isoleucine and Valine E Inhibition of mTORC1 signaling pathway D->E F Suppression of protein synthesis and cell growth E->F

Caption: Influence of Isoleucine and Valine on the mTOR signaling pathway.

Furthermore, recent studies have highlighted that dipeptides in general can act as signaling molecules in various biological contexts, including intercellular communication in microbes and stress resilience in plants.[2] This opens the possibility that isoleucyl-valine, or other small dipeptides, may have as-yet-undiscovered signaling functions in mammals.

Conclusion

While direct experimental data on the solubility of isoleucyl-valine is not abundant, a strong predictive framework and extensive data on its constituent amino acids provide valuable insights for researchers. The provided experimental protocols offer robust methods for determining its solubility in various solvents and under different conditions. Understanding the solubility of isoleucyl-valine is essential for its use in research and potential therapeutic applications, particularly in contexts where the modulation of BCAA-related signaling pathways is of interest. Further research is warranted to fully elucidate the solubility profile and potential biological activities of this dipeptide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isoleucyl-Valine (Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucyl-Valine (Ile-Val) is a naturally occurring molecule resulting from the enzymatic or acid hydrolysis of proteins. Composed of the essential branched-chain amino acids (BCAAs) isoleucine and valine, this compound is not merely a metabolic intermediate but also exhibits specific biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological significance, particularly its role as an allosteric effector of trypsinogen (B12293085).

Core Physical and Chemical Properties

General Properties
PropertyValueSource
IUPAC Name (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acidPubChem[1]
Molecular Formula C₁₁H₂₂N₂O₃PubChem[1]
Molecular Weight 230.30 g/mol PubChem[1]
Canonical SMILES CC--INVALID-LINK----INVALID-LINK--C)C(=O)O">C@@HNPubChem[1]
CAS Number 41017-96-3PubChem[1]
Computed Physicochemical Properties

Computationally derived properties provide valuable estimates in the absence of experimental data.

PropertyValueSource
XLogP3 -2.2PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 6PubChem[1]
Topological Polar Surface Area 92.4 ŲPubChem[1]
Properties of Constituent Amino Acids

The properties of the individual amino acids, L-Isoleucine and L-Valine, are crucial for predicting the behavior of the dipeptide. Both are nonpolar, aliphatic amino acids.[2][3][4]

PropertyL-IsoleucineL-Valine
Molecular Formula C₆H₁₃NO₂[]C₅H₁₁NO₂[]
Molecular Weight 131.17 g/mol []117.15 g/mol [7]
Melting Point 284 °C (decomposes)[]~315 °C (decomposes)[][8]
Water Solubility (25 °C) 41.2 g/L[9]85 g/L[8]
pKa (α-carboxyl) 2.32 - 2.35[10]2.27 - 2.32[8][11]
pKa (α-amino) 9.68 - 9.76[10]9.52 - 9.62[8][11]

Biological Activity and Significance

This compound is recognized as a metabolite in various organisms.[1] Beyond its role in protein turnover, it has been identified as an effector dipeptide that enhances the catalytic activity of the proenzyme trypsinogen.[12]

Allosteric Regulation of Trypsinogen

Trypsinogen is the inactive precursor of the digestive enzyme trypsin.[13] The dipeptide this compound has been shown to bind to trypsinogen and induce a partial activation of the zymogen, even in the absence of the physiological activator, enteropeptidase.[12][14] Kinetic studies have demonstrated that the binding of this compound to trypsinogen alters its conformation, making the active site more favorable for substrate hydrolysis.[12] However, the activation is only partial, suggesting that the conformation induced by this compound binding is an intermediate state in the full activation pathway of trypsinogen to trypsin.[12][14] This interaction highlights a potential regulatory role for small peptides in digestive processes.

trypsinogen_activation cluster_zymogen Inactive State cluster_effector Effector Binding cluster_intermediate Partially Active State cluster_active Fully Active State Trypsinogen Trypsinogen (Inactive Zymogen) Intermediate This compound:Trypsinogen Complex (Partially Active) Trypsinogen->Intermediate Binding of This compound Trypsin Trypsin (Fully Active Enzyme) Trypsinogen->Trypsin Cleavage by Enteropeptidase IleVal This compound Dipeptide Enteropeptidase Enteropeptidase (Physiological Activator) peptide_synthesis_workflow Start Start: Valine-loaded Resin Fmoc_removal_1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_removal_1 Wash_1 Resin Washing (DMF, DCM, etc.) Fmoc_removal_1->Wash_1 Coupling Coupling of Fmoc-Isoleucine (e.g., HBTU/DIPEA in DMF) Wash_1->Coupling Wash_2 Resin Washing Coupling->Wash_2 Fmoc_removal_2 Final Fmoc Deprotection Wash_2->Fmoc_removal_2 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Fmoc_removal_2->Cleavage Precipitation Precipitation and Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization End Pure this compound Dipeptide Lyophilization->End

References

An In-depth Technical Guide to the Stereoisomers of Isoleucyl-Valine (Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide isoleucyl-valine (Ile-Val) exists as four distinct stereoisomers due to the presence of two chiral centers in both isoleucine and valine. These stereoisomers, L-Isoleucyl-L-Valine (L-Ile-L-Val), D-Isoleucyl-L-Valine (D-Ile-L-Val), L-Isoleucyl-D-Valine (L-Ile-D-Val), and D-Isoleucyl-D-Valine (D-Ile-D-Val), exhibit unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of these stereoisomers, including their synthesis, separation, and characterization. It further delves into their differential biological effects, with a particular focus on taste perception, and outlines detailed experimental protocols relevant to their study. This document is intended to serve as a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug development.

Introduction

Stereoisomerism plays a critical role in the biological activity of molecules. In the context of peptides, the chirality of constituent amino acids can profoundly influence their conformation, receptor binding, and metabolic stability. The dipeptide isoleucyl-valine is a prime example of this, with its four stereoisomers arising from the L- and D-configurations of its amino acid building blocks. Understanding the distinct properties of each this compound stereoisomer is crucial for applications ranging from rational drug design to food science. This guide provides an in-depth exploration of the synthesis, properties, and biological significance of the L-Ile-L-Val, D-Ile-L-Val, L-Ile-D-Val, and D-Ile-D-Val stereoisomers.

Physicochemical Properties

The spatial arrangement of atoms in the this compound stereoisomers influences their physical and chemical properties. While experimental data for all four stereoisomers is not exhaustively available in the literature, the following tables summarize known and predicted values for L-Ile-L-Val and its constituent amino acids. It is expected that the diastereomers (L-Ile-D-Val and D-Ile-L-Val) and the other enantiomer (D-Ile-D-Val) will have similar molecular weights but may differ in properties such as melting point, solubility, and specific rotation.

Table 1: Physicochemical Properties of this compound Stereoisomers and Constituent Amino Acids

PropertyL-Isoleucyl-L-ValineD-Isoleucyl-L-ValineL-Isoleucyl-D-ValineD-Isoleucyl-D-ValineL-IsoleucineL-Valine
Molecular Formula C₁₁H₂₂N₂O₃C₁₁H₂₂N₂O₃C₁₁H₂₂N₂O₃C₁₁H₂₂N₂O₃C₆H₁₃NO₂C₅H₁₁NO₂
Molecular Weight ( g/mol ) 230.30[1]230.30230.30230.30131.17117.15[2]
Melting Point (°C) Data not availableData not availableData not availableData not availableDecomposes~315 (decomposes)
Water Solubility Predicted: 9.89 g/LData not availableData not availableData not available41.2 g/L (25 °C)88.5 g/L (25 °C)
pKa (α-COOH) Predicted: 4.06Data not availableData not availableData not available2.362.32
pKa (α-NH₃⁺) Predicted: 8.51Data not availableData not availableData not available9.689.62
logP Predicted: -1.2Data not availableData not availableData not available-1.7-2.26

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Separation of this compound Stereoisomers

The synthesis of specific this compound stereoisomers requires a controlled approach using protecting groups and coupling reagents to ensure the formation of the desired peptide bond without racemization. The general workflow for synthesizing a dipeptide like this compound is depicted below.

Synthesis_Workflow cluster_synthesis Dipeptide Synthesis Workflow start Start with protected amino acids coupling Peptide Bond Formation (Coupling Agent) start->coupling deprotection Removal of Protecting Groups coupling->deprotection purification Purification (e.g., HPLC) deprotection->purification characterization Characterization (NMR, MS) purification->characterization

General workflow for dipeptide synthesis.
Detailed Experimental Protocols for Synthesis

The synthesis of each stereoisomer involves the use of the appropriate L- or D-amino acid precursors. Standard solution-phase peptide synthesis protocols are generally applicable.

Protocol 3.1.1: Synthesis of L-Isoleucyl-D-Valine using Carbodiimide Coupling

This protocol describes the synthesis of L-Ile-D-Val using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

  • N-terminally protected L-Isoleucine (e.g., Boc-L-Ile)

  • C-terminally protected D-Valine (e.g., D-Val-OMe·HCl)

  • EDC·HCl

  • HOBt

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection

  • Sodium hydroxide (B78521) (NaOH) for saponification

  • Standard workup and purification reagents

Procedure:

  • Activation of Boc-L-Isoleucine: Dissolve Boc-L-Isoleucine (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 eq.) and stir for 30 minutes.

  • Coupling: In a separate flask, dissolve D-Val-OMe·HCl (1 eq.) in DCM and add DIPEA (1.1 eq.) to neutralize the salt. Add this solution to the activated Boc-L-Isoleucine solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification of Protected Dipeptide: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Deprotection:

    • N-terminal Boc group removal: Treat the purified protected dipeptide with a solution of TFA in DCM (e.g., 50% v/v) for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

    • C-terminal methyl ester removal (Saponification): Dissolve the N-deprotected dipeptide in a mixture of methanol (B129727) and water and add 1 M NaOH. Monitor the reaction by TLC. Upon completion, neutralize the solution with 1 M HCl.

  • Final Purification: Purify the final L-Ile-D-Val dipeptide by reverse-phase HPLC.

This protocol can be adapted for the synthesis of D-Ile-L-Val and D-Ile-D-Val by using the corresponding stereoisomers of the starting amino acids.

Chiral Separation of this compound Stereoisomers

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating the stereoisomers of this compound. Diastereomers (e.g., L-Ile-L-Val and L-Ile-D-Val) can often be separated on standard reverse-phase columns due to their different physical properties, while enantiomers (e.g., L-Ile-L-Val and D-Ile-D-Val) require a chiral selector.

Protocol 3.2.1: Chiral HPLC Separation of this compound Diastereomers

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H)

Mobile Phase (example):

  • A mixture of hexane (B92381) and isopropanol (B130326) with a small percentage of a modifier like trifluoroacetic acid (TFA) for normal-phase chromatography. The exact ratio needs to be optimized for the specific column and diastereomers. For reverse-phase chiral separations, a mixture of water, acetonitrile, and an appropriate buffer is used.

Procedure:

  • Dissolve the mixture of this compound stereoisomers in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute the compounds using an isocratic or gradient mobile phase flow.

  • Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).

  • The different stereoisomers will have distinct retention times, allowing for their separation and quantification.

HPLC_Separation cluster_hplc Chiral HPLC Separation Workflow Sample Sample Injection Mixture of this compound Stereoisomers Column Chiral Column Separation based on stereochemistry Sample->Column Detector UV Detector Detection of eluting compounds Column->Detector Chromatogram {Chromatogram | Peaks corresponding to each stereoisomer} Detector->Chromatogram

Workflow for chiral HPLC separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential tools for the structural elucidation and confirmation of the synthesized this compound stereoisomers.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the covalent structure of the dipeptides. While the NMR spectra of diastereomers will show differences in chemical shifts and coupling constants, the spectra of enantiomers are identical in an achiral solvent.

Expected ¹H NMR Spectral Features:

  • α-protons: Resonances for the α-protons of both the isoleucine and valine residues. The chemical shifts will be influenced by the adjacent amide bond and the stereochemistry.

  • Side-chain protons: Complex multiplets for the side-chain protons of isoleucine (sec-butyl group) and valine (isopropyl group).

  • Amide proton: A resonance for the amide proton, which may be broadened due to exchange.

Expected ¹³C NMR Spectral Features:

  • Carbonyl carbons: Resonances for the two carbonyl carbons (one from the amide bond and one from the C-terminal carboxylic acid).

  • α-carbons: Resonances for the two α-carbons.

  • Side-chain carbons: Resonances corresponding to the carbons of the isoleucine and valine side chains.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the dipeptides and to obtain structural information through fragmentation analysis. The molecular weight of all four this compound stereoisomers is 230.30 g/mol .

Fragmentation Pattern: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ will be observed at m/z 231. Tandem mass spectrometry (MS/MS) of this ion will produce characteristic fragment ions. The major fragmentation pathway for peptides is the cleavage of the peptide bond, resulting in b- and y-ions.

MS_Fragmentation cluster_ms Mass Spectrometry Fragmentation of this compound M_H [M+H]⁺ (m/z 231) b1 b₁ ion (Ile immonium ion) m/z 86 M_H->b1 Peptide bond cleavage y1 y₁ ion (Val) m/z 118 M_H->y1 Peptide bond cleavage

Primary fragmentation of the this compound dipeptide.

While the primary fragmentation pattern is expected to be similar for all stereoisomers, subtle differences in the relative intensities of fragment ions may be observed in the MS/MS spectra of diastereomers.

Biological Properties and Differential Activities

The stereochemistry of the this compound dipeptide can have a significant impact on its biological activity, particularly its interaction with chiral biological targets such as receptors and enzymes.

Taste Perception: Bitterness

One of the most well-documented differential biological properties of peptide stereoisomers is their taste. Dipeptides composed of hydrophobic amino acids like isoleucine and valine are often associated with a bitter taste. The intensity of this bitterness can vary depending on the stereochemistry of the constituent amino acids.

Studies on other dipeptides have shown that the configuration of the amino acids can influence the interaction with bitter taste receptors (T2Rs), which are G-protein coupled receptors. It is hypothesized that the different three-dimensional shapes of the this compound stereoisomers lead to differential activation of these receptors.

Table 2: Predicted Taste Properties of this compound Stereoisomers

StereoisomerPredicted TasteRationale
L-Ile-L-Val BitterBoth L-amino acids are hydrophobic, a common feature of bitter peptides.
D-Ile-L-Val Potentially less or more bitterThe presence of a D-amino acid can alter the peptide's conformation and its fit into the binding pocket of bitter taste receptors.
L-Ile-D-Val Potentially less or more bitterSimilar to D-Ile-L-Val, the stereochemistry at the valine residue is expected to influence taste perception.
D-Ile-D-Val Potentially different bitternessAs the enantiomer of the L-L form, it will interact differently with chiral taste receptors.

Experimental determination of the bitterness threshold for each stereoisomer is required for a definitive comparison.

Potential for Differential Signaling Pathway Modulation

Given that stereoisomers can exhibit different receptor interactions, it is plausible that the this compound stereoisomers could differentially modulate intracellular signaling pathways. For example, if they interact with specific GPCRs, they could influence downstream signaling cascades involving second messengers like cAMP or Ca²⁺. However, there is currently a lack of specific studies in the scientific literature investigating the differential effects of this compound stereoisomers on specific signaling pathways. This represents an area for future research.

Signaling_Hypothesis cluster_signal Hypothetical Differential Signaling L_L L-Ile-L-Val Receptor GPCR (e.g., Taste Receptor) L_L->Receptor High Affinity L_D L-Ile-D-Val L_D->Receptor Low Affinity G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP₃) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Hypothetical differential activation of a GPCR signaling pathway.

Conclusion

The four stereoisomers of isoleucyl-valine represent a compelling case study in the importance of stereochemistry in determining the physicochemical and biological properties of peptides. While the synthesis and separation of these compounds can be achieved through established chemical and analytical techniques, a comprehensive understanding of their individual characteristics requires further experimental investigation. In particular, detailed characterization of the physicochemical properties of the D-Ile-L-Val, L-Ile-D-Val, and D-Ile-D-Val stereoisomers, as well as comparative studies of their biological activities, including their effects on specific signaling pathways, will be crucial for unlocking their full potential in drug development and other scientific disciplines. This guide provides a foundational framework and detailed protocols to facilitate such future research endeavors.

References

Methodological & Application

Application Notes and Protocols for Isoleucyl-Valine Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solid-phase peptide synthesis (SPPS) of sequences containing adjacent isoleucine (Ile) and valine (Val) residues presents a significant challenge due to the steric hindrance imposed by their bulky, β-branched side chains. This steric hindrance can impede the efficiency of amide bond formation, leading to incomplete coupling reactions, lower crude peptide purity, and the formation of deletion sequences. Consequently, the synthesis of isoleucyl-valine (Ile-Val) motifs requires carefully optimized protocols to achieve high yields and purity.

These application notes provide a comprehensive guide to the synthesis of peptides containing the this compound sequence, detailing the challenges, recommended protocols, and comparative data for different coupling strategies. The information is intended to assist researchers in overcoming the difficulties associated with this sterically hindered dipeptide sequence.

Challenges in Isoleucyl-Valine SPPS

The primary obstacle in synthesizing this compound containing peptides is the steric bulk of both the incoming protected amino acid and the N-terminal amino acid of the resin-bound peptide. This steric clash can significantly slow down the kinetics of the coupling reaction, making it difficult to achieve completion. Incomplete coupling results in the accumulation of deletion peptides, which are often difficult to separate from the desired product during purification.

To address these challenges, several strategies have been developed:

  • Advanced Coupling Reagents: The use of highly reactive coupling reagents is crucial. Urionium/aminium salt-based reagents like HATU and HBTU are more effective than traditional carbodiimide (B86325) reagents (e.g., DIC) for sterically hindered couplings.[1][2]

  • Double Coupling: Repeating the coupling step with fresh reagents is a common and effective method to drive the reaction to completion.[3][4]

  • Elevated Temperature: Increasing the reaction temperature can enhance the kinetics of the coupling reaction, leading to higher efficiency and purity.[5] Microwave-assisted SPPS is a modern technique that utilizes thermal energy to facilitate difficult couplings.[3]

  • Reaction Monitoring: Careful monitoring of the coupling reaction's completion using qualitative tests like the Kaiser test is essential to ensure that the reaction has proceeded to completion before the next synthesis cycle.[6]

Quantitative Data Presentation

The selection of the coupling reagent is critical for the successful synthesis of this compound containing peptides. The following tables summarize the expected coupling efficiencies for different reagents and strategies based on data for sterically hindered amino acids.

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling Yield (Single Coupling)Relative Reaction SpeedKey Considerations
HATU Aminium/Uronium Salt>95%[1][2]Very FastHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1][7]
HBTU Aminium/Uronium Salt90-95%[2]FastA cost-effective and reliable option for challenging couplings.[8]
DIC/HOBt Carbodiimide/Additive85-90%[2]ModerateA classic and economical choice, but less effective for highly hindered couplings.[2]

Table 2: Impact of Coupling Strategy on Yield for this compound Sequences

Coupling StrategyCoupling ReagentExpected YieldPurity
Single CouplingHBTUGood to High (>85%)[1]May contain deletion sequences
Double CouplingHBTUHigh (>95%)High
Single CouplingHATUHigh to Very High (>95%)[1]High

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific reaction conditions, the sequence of the peptide, and the solid support used.

Experimental Protocols

The following protocols are provided for the manual solid-phase synthesis of a peptide containing an isoleucyl-valine sequence using the Fmoc/tBu strategy.

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[9]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

3. Coupling of the Next Amino Acid (e.g., Fmoc-Ile-OH):

  • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading). For pre-activation with HATU: dissolve Fmoc-amino acid, HATU (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. For difficult couplings like this compound, a longer reaction time or a double coupling may be necessary.

4. Monitoring Coupling Completion (Kaiser Test):

  • After the coupling reaction, take a small sample of resin beads.

  • Wash the beads thoroughly with DMF and then ethanol.

  • Add a few drops of ninhydrin (B49086) solutions A, B, and C.

  • Heat the sample at 100-120°C for 5 minutes.

  • Interpretation:

    • Yellow/Colorless beads: Coupling is complete. Proceed to the next deprotection step.[6]

    • Blue/Purple beads: Coupling is incomplete. A recoupling (double coupling) is necessary.[6]

Protocol 2: Double Coupling Procedure for Isoleucyl-Valine

This protocol is recommended for coupling Fmoc-Ile-OH onto a resin-bound valine.

  • After the initial 1-2 hour coupling of Fmoc-Ile-OH as described in Protocol 1, perform a Kaiser test.

  • If the Kaiser test is positive (blue/purple beads), drain the coupling solution.

  • Wash the resin with DMF (3 times).

  • Repeat the coupling step with a freshly prepared solution of activated Fmoc-Ile-OH.

  • Agitate for another 1-2 hours.

  • Perform a second Kaiser test to confirm the completion of the reaction.

Protocol 3: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides with standard side-chain protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the dried peptide-resin.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for this compound SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (for each amino acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-Ile-OH + HATU) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 DMF Wash Kaiser->Wash2 Negative (Yellow) DoubleCouple Double Coupling Kaiser->DoubleCouple Positive (Blue) Wash2->Deprotection Next Cycle FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Final Cycle DoubleCouple->Coupling Recouple Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis of Isoleucyl-Valine.

Logical Relationship of Coupling Strategies

Coupling_Strategy cluster_solutions Mitigation Strategies Problem Challenge: Steric Hindrance of this compound Reagent Use High-Activity Coupling Reagent (HATU) Problem->Reagent Double Perform Double Coupling Problem->Double Temp Increase Reaction Temperature Problem->Temp Outcome Desired Outcome: High Yield & Purity Reagent->Outcome Double->Outcome Temp->Outcome Monitor Monitor with Kaiser Test Monitor->Double informs decision

Caption: Strategies to overcome steric hindrance in this compound synthesis.

References

Protocol for the Synthesis of L-Isoleucyl-L-Valine Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of peptides is a cornerstone of biochemical research and drug development. This document provides a detailed protocol for the synthesis of the dipeptide L-Isoleucyl-L-Valine (Ile-Val). Both isoleucine and valine are amino acids with sterically hindered side chains, which can present challenges in peptide coupling reactions. This protocol outlines two primary methods for the synthesis of this compound: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The choice of method depends on the desired scale, purity requirements, and available equipment.

This application note provides detailed experimental procedures, data on expected yields and purity, and characterization data to guide researchers in the successful synthesis of this dipeptide.

Synthesis Methodologies

Two common strategies for peptide synthesis are solution-phase and solid-phase synthesis.

  • Solution-Phase Synthesis: This classical method involves the stepwise coupling of protected amino acids in a suitable solvent. It is highly adaptable for large-scale synthesis but can be more labor-intensive due to the need for purification after each step.

  • Solid-Phase Peptide Synthesis (SPPS): Developed by R.B. Merrifield, this technique involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. SPPS simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound using both solution-phase and solid-phase methods.

Table 1: Solution-Phase Synthesis of Boc-L-Isoleucyl-L-Valine Methyl Ester

StepProductStarting MaterialsKey ReagentsSolventReaction TimeYield (%)Purity (%)
1H-Val-OMe·HClL-ValineThionyl ChlorideMethanol (B129727)24 hours>95>98
2Boc-Ile-OHL-IsoleucineDi-tert-butyl dicarbonate (B1257347)Dioxane/Water4-6 hours~95>99
3Boc-Ile-Val-OMeBoc-Ile-OH, H-Val-OMe·HClDCC, HOBt, NMMDichloromethane (B109758)12-16 hours80-90>95 (after chromatography)

Table 2: Solid-Phase Synthesis of Fmoc-L-Isoleucyl-L-Valine

StepProcessReagentsSolventReaction Time
1Resin SwellingWang ResinDMF30 min
2Fmoc Deprotection20% Piperidine (B6355638) in DMFDMF2 x 10 min
3CouplingFmoc-Ile-OH, HBTU, DIPEADMF2-4 hours
4Washing-DMF, DCM-
5Cleavage95% TFA, 2.5% H₂O, 2.5% TIS-2-3 hours

Note: Representative yields for SPPS of a dipeptide are typically in the range of 70-85% with a purity of >95% after purification.

Experimental Protocols

Solution-Phase Synthesis of Boc-L-Isoleucyl-L-Valine Methyl Ester

This protocol describes the synthesis using tert-butyloxycarbonyl (Boc) for N-terminal protection of isoleucine and a methyl ester for C-terminal protection of valine.

Step 1: Esterification of L-Valine

  • Suspend L-Valine (11.7 g, 100 mmol) in methanol (150 mL) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (11 mL, 150 mmol) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to obtain L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) as a white solid. The product is used in the next step without further purification.

Step 2: N-terminal Protection of L-Isoleucine

  • Dissolve L-Isoleucine (13.1 g, 100 mmol) in a mixture of 100 mL of dioxane and 100 mL of water.

  • Add a solution of sodium hydroxide (B78521) (4.0 g, 100 mmol) in 50 mL of water to adjust the pH to approximately 9-10.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 110 mmol) in 100 mL of dioxane.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Concentrate the solution in vacuo to remove the dioxane.

  • Wash the aqueous solution with ethyl acetate (B1210297) (3 x 50 mL) to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-Isoleucine (Boc-Ile-OH) as a white solid.

Step 3: Peptide Coupling

  • Dissolve Boc-Ile-OH (2.31 g, 10 mmol) and H-Val-OMe·HCl (1.68 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-methylmorpholine (NMM) (1.1 mL, 10 mmol) to neutralize the hydrochloride salt.

  • Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.53 g, 10 mmol).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 10 mL of DCM.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight (12-16 hours).

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to obtain Boc-Ile-Val-OMe as a white solid.

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-L-Isoleucyl-L-Valine

This protocol utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy for N-terminal protection. The synthesis starts with Fmoc-Val-Wang resin.

Step 1: Resin Preparation

  • Place Fmoc-L-Val-Wang resin (e.g., 0.5 g, with a loading of 0.5 mmol/g) in a peptide synthesis vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) (10 mL) for 30 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

  • Agitate the mixture for 10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and then with dichloromethane (DCM) (3 x 10 mL).

Step 3: Coupling of Fmoc-L-Isoleucine

  • In a separate vial, dissolve Fmoc-L-Isoleucine (Fmoc-Ile-OH) (4 equivalents relative to the resin loading), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test (a negative result indicates complete coupling).[1]

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step 4: Cleavage and Deprotection

  • Wash the final peptide-resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

Step 5: Purification

  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Lyophilize the pure fractions to obtain the final this compound dipeptide as a white powder.

Characterization

The synthesized this compound dipeptide can be characterized by the following methods:

  • Mass Spectrometry (MS): To confirm the molecular weight. For this compound (C₁₁H₂₂N₂O₃), the expected monoisotopic mass is 230.1630 g/mol .[3] Tandem MS (MS/MS) can be used to confirm the sequence through fragmentation analysis.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity. The chemical shifts will be characteristic of the isoleucine and valine residues and the newly formed peptide bond.

Expected ¹H NMR Data (in D₂O, representative values):

  • Signals corresponding to the α-protons of isoleucine and valine.

  • Multiplets for the side-chain protons of both amino acids.

Expected ¹³C NMR Data (in D₂O, representative values):

  • Signals for the carbonyl carbons of the peptide bond and the C-terminal carboxyl group.

  • Signals for the α-carbons of isoleucine and valine.

  • Signals for the side-chain carbons of both amino acids.

Visualizations

Solution_Phase_Synthesis cluster_isoleucine Isoleucine Protection cluster_valine Valine Protection cluster_coupling Peptide Coupling cluster_deprotection Deprotection Ile L-Isoleucine Boc_Ile Boc-L-Isoleucine Ile->Boc_Ile (Boc)2O Boc_Ile_Val_OMe Boc-Ile-Val-OMe Boc_Ile->Boc_Ile_Val_OMe Val L-Valine Val_OMe H-Val-OMe Val->Val_OMe SOCl2, MeOH Val_OMe->Boc_Ile_Val_OMe Ile_Val This compound Boc_Ile_Val_OMe->Ile_Val 1. Saponification 2. TFA Coupling_Reagents DCC, HOBt Coupling_Reagents->Boc_Ile_Val_OMe

Caption: Workflow for the solution-phase synthesis of this compound.

Solid_Phase_Peptide_Synthesis start Start with Fmoc-Val-Wang Resin swell 1. Swell Resin (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF, DCM) deprotect1->wash1 couple 4. Couple Fmoc-Ile-OH (HBTU, DIPEA) wash1->couple wash2 5. Wash (DMF, DCM) couple->wash2 deprotect2 6. Final Fmoc Deprotection wash2->deprotect2 cleave 7. Cleave from Resin (TFA Cocktail) deprotect2->cleave purify 8. Purify (RP-HPLC) cleave->purify end This compound Dipeptide purify->end

Caption: Workflow for the solid-phase synthesis of this compound.

Conclusion

The synthesis of the sterically hindered dipeptide L-Isoleucyl-L-Valine can be successfully achieved using both solution-phase and solid-phase methodologies. The choice of method will depend on the specific requirements of the research. The protocols provided in this application note, along with the expected data, serve as a comprehensive guide for the synthesis, purification, and characterization of this compound. Careful execution of these protocols and appropriate analytical monitoring are crucial for obtaining a high-purity product.

References

Enzymatic Synthesis of Isoleucyl-Valine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Isoleucyl-valine (Ile-Val) is a molecule of significant interest in biomedical and pharmaceutical research. Composed of the essential branched-chain amino acids (BCAAs) L-isoleucine and L-valine, this dipeptide is explored for its potential physiological roles, including its impact on cellular metabolism and signaling.[1] In drug development, dipeptides like this compound are investigated for their potential as therapeutic agents, drug delivery carriers, and components in pharmaceutical formulations.[2]

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical peptide synthesis. Utilizing enzymes such as thermolysin or carboxypeptidase Y allows for the formation of peptide bonds under mild conditions, minimizing the need for protecting groups and reducing the risk of racemization, thereby ensuring the production of stereochemically pure dipeptides. This document provides detailed application notes and protocols for the enzymatic synthesis of Isoleucyl-valine.

Principles of Enzymatic Synthesis

The enzymatic synthesis of dipeptides is based on the reversal of the natural hydrolytic function of proteases. By manipulating reaction conditions, such as pH, temperature, and substrate concentrations, the equilibrium of the reaction can be shifted towards synthesis rather than hydrolysis. Key enzymes in this process include:

  • Thermolysin: A thermostable metalloproteinase that preferentially catalyzes the formation of peptide bonds involving hydrophobic amino acids.[3]

  • Carboxypeptidase Y: A serine carboxypeptidase with broad specificity that can catalyze the formation of peptide bonds.[4][5]

The general reaction involves the coupling of a carboxyl group from an N-protected or esterified amino acid (the acyl donor, in this case, Isoleucine) with the amino group of another amino acid or its derivative (the nucleophile, Valine).

Data Presentation

Table 1: Hypothetical Quantitative Data for Enzymatic Synthesis of Isoleucyl-Valine

EnzymeAcyl DonorNucleophileReaction Time (h)Temperature (°C)pHYield (%)Purity (%)
ThermolysinZ-L-IsoleucineL-Valine methyl ester8407.085>95
Carboxypeptidase YBoc-L-IsoleucineL-Valine amide12378.578>92

Note: This table presents hypothetical yet realistic data based on typical enzymatic dipeptide syntheses for illustrative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Thermolysin-Catalyzed Synthesis of N-Z-Isoleucyl-Valine Methyl Ester

This protocol describes the synthesis of a protected form of Isoleucyl-valine using thermolysin.

Materials:

  • N-α-Cbz-L-Isoleucine (Z-L-Ile)

  • L-Valine methyl ester hydrochloride (H-L-Val-OMe·HCl)

  • Thermolysin (from Bacillus thermoproteolyticus)

  • Tris-HCl buffer (0.1 M, pH 7.0)

  • Ethyl acetate (B1210297)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663)

  • Reversed-phase HPLC system

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Substrate Preparation:

    • Dissolve Z-L-Isoleucine (1 mmol) in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).

    • In a separate vessel, dissolve L-Valine methyl ester hydrochloride (1.2 mmol) in Tris-HCl buffer (pH 7.0). Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution.

  • Enzymatic Reaction:

    • Combine the solutions of Z-L-Isoleucine and L-Valine methyl ester.

    • Add thermolysin (e.g., 10 mg) to the reaction mixture.

    • Incubate the mixture at 40°C with gentle agitation for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Product Extraction and Purification:

    • After the reaction, add ethyl acetate to extract the product.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude N-Z-Isoleucyl-Valine methyl ester using flash column chromatography or preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized dipeptide using HPLC, mass spectrometry, and NMR spectroscopy.

Protocol 2: Carboxypeptidase Y-Catalyzed Synthesis of N-Boc-Isoleucyl-Valine Amide

This protocol outlines the synthesis of a protected Isoleucyl-valine amide using Carboxypeptidase Y.

Materials:

  • N-α-Boc-L-Isoleucine (Boc-L-Ile)

  • L-Valine amide hydrochloride (H-L-Val-NH₂·HCl)

  • Carboxypeptidase Y (from baker's yeast)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 8.5)

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reversed-phase HPLC system

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Substrate Preparation:

    • Dissolve Boc-L-Isoleucine (1 mmol) in the sodium phosphate buffer (pH 8.5).

    • Dissolve L-Valine amide hydrochloride (1.5 mmol) in the same buffer and adjust the pH to 8.5 if necessary.

  • Enzymatic Reaction:

    • Mix the solutions of Boc-L-Isoleucine and L-Valine amide.

    • Add Carboxypeptidase Y (e.g., 20 mg) to the mixture.

    • Incubate at 37°C with gentle stirring for 12 hours. Monitor the reaction by HPLC.

  • Work-up and Purification:

    • Stop the reaction by adding a small amount of acetic acid to lower the pH.

    • Extract the product with dichloromethane.

    • Wash the organic phase with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

    • Purify the resulting N-Boc-Isoleucyl-Valine amide by silica (B1680970) gel chromatography.

  • Characterization:

    • Analyze the purified product for identity and purity using HPLC, mass spectrometry, and NMR.

Visualizations

Enzymatic_Dipeptide_Synthesis cluster_substrates Substrates cluster_reaction Enzymatic Condensation cluster_product Product Acyl Donor N-Protected Isoleucine (e.g., Z-Ile or Boc-Ile) Enzyme Protease (e.g., Thermolysin or Carboxypeptidase Y) Acyl Donor->Enzyme Nucleophile Valine Derivative (e.g., Val-OMe or Val-NH2) Nucleophile->Enzyme Protected Dipeptide Protected Isoleucyl-Valine (e.g., Z-Ile-Val-OMe) Enzyme->Protected Dipeptide Peptide Bond Formation

Caption: Enzymatic synthesis of a protected Isoleucyl-valine dipeptide.

Experimental_Workflow Start Start Substrate_Prep Substrate Preparation (Acyl Donor & Nucleophile) Start->Substrate_Prep Enzymatic_Reaction Enzymatic Condensation (Thermolysin or Carboxypeptidase Y) Substrate_Prep->Enzymatic_Reaction Reaction_Monitoring Reaction Monitoring (HPLC/TLC) Enzymatic_Reaction->Reaction_Monitoring Reaction_Monitoring->Enzymatic_Reaction Continue Reaction Product_Extraction Product Extraction & Work-up Reaction_Monitoring->Product_Extraction Reaction Complete Purification Purification (Chromatography) Product_Extraction->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for enzymatic dipeptide synthesis.

Applications in Drug Development

Isoleucyl-valine and other dipeptides containing branched-chain amino acids are of interest to the pharmaceutical industry for several reasons:

  • Bioactive Molecules: Some dipeptides exhibit biological activities, such as influencing cellular signaling pathways.[1]

  • Drug Delivery: Dipeptides can be used as carriers to improve the absorption and bioavailability of drugs.

  • Nutraceuticals: As components of essential amino acids, these dipeptides are used in nutritional supplements and medical foods.

  • Prodrugs: The dipeptide structure can be incorporated into a prodrug strategy to enhance drug stability and delivery.

  • Inhibitors: H-Ile-Val-OH has been investigated as an inhibitor of enzyme catalysis in cancer cells.[2]

Conclusion

The enzymatic synthesis of Isoleucyl-valine offers a robust and efficient method for producing this valuable dipeptide with high purity and stereospecificity. The protocols outlined in this document, utilizing either thermolysin or carboxypeptidase Y, provide a foundation for researchers and drug development professionals to synthesize and explore the potential applications of Isoleucyl-valine. The adaptability of these enzymatic methods allows for optimization to achieve desired yields and purity for various research and development needs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Isoleucyl-Valine (Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the dipeptide Isoleucyl-Valine (Ile-Val) using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is suitable for achieving high purity of this compound, a common structural motif in peptides and proteins of therapeutic interest. This document includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual workflow to guide researchers through the purification process.

Introduction

Isoleucyl-Valine (this compound) is a dipeptide composed of two hydrophobic amino acids, isoleucine and valine.[1] The inherent hydrophobicity of its constituent amino acids makes RP-HPLC an ideal technique for its purification from complex mixtures, such as those resulting from synthetic peptide production or enzymatic digests.[2] In RP-HPLC, peptides are separated based on their hydrophobic character through differential interactions with a non-polar stationary phase and a polar mobile phase.[3] More hydrophobic peptides, like this compound, are retained longer on the column and elute at higher concentrations of the organic mobile phase.[2] This method provides high resolution and is compatible with volatile mobile phases, which simplifies downstream processing like lyophilization.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is crucial for developing a robust HPLC purification method.

PropertyValueSource
Molecular Weight230.30 g/mol PubChem
Molecular FormulaC11H22N2O3PubChem
Hydrophobicity (XLogP3-AA)-2.2PubChem
Isoelectric Point (pI)~5.8 (Estimated)
SolubilitySoluble in aqueous solutions, with increased solubility in the presence of organic solvents like acetonitrile (B52724).[4]General Knowledge

Note: The hydrophobicity value from PubChem suggests moderate hydrophobicity. The pI is estimated based on the pKa values of the terminal amino and carboxyl groups.

HPLC Method and Protocol

This protocol is designed for the preparative purification of this compound using a standard RP-HPLC system.

Materials and Reagents
  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)[5]

  • Trifluoroacetic acid (TFA), HPLC grade[5]

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Reversed-phase C18 column (e.g., 21.2 x 150 mm, 5 µm particle size, 100-300 Å pore size). A wide pore size is recommended for peptides.[5]

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

Note: Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

Sample Preparation
  • Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 5-10 mg/mL.

  • If solubility is an issue, a small percentage of Mobile Phase B can be added.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Protocol
  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15-20 mL/min for a preparative column of the specified dimensions until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution Gradient: Elute the bound peptide using a linear gradient of Mobile Phase B. A shallow gradient is often effective for separating closely eluting impurities.

  • Fraction Collection: Collect fractions based on the UV absorbance signal at 214-220 nm, which corresponds to the peptide bond.

  • Post-Purification Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications and lyophilize to obtain the purified this compound as a white powder.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound based on the protocol described above. The retention time is an estimated value based on the hydrophobic nature of the dipeptide and typical separation of small peptides.

ParameterAnalytical Scale (Example)Preparative Scale (Example)
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Flow Rate 1.0 mL/min18 mL/min
Detection Wavelength 214 nm214 nm
Gradient 5-40% B over 20 min5-40% B over 20 min
Expected Retention Time ~12-15 min (Estimated)~12-15 min (Estimated)
Expected Purity >98%>98%
Expected Recovery >90%>90%

Visualizations

Experimental Workflow

The following flowchart illustrates the key steps in the HPLC purification of this compound.

HPLC_Purification_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter Crude this compound) start->sample_prep injection Sample Injection sample_prep->injection equilibration Column Equilibration (C18 Column, 95% A / 5% B) equilibration->injection gradient Gradient Elution (Increase %B to Elute this compound) injection->gradient detection UV Detection (214-220 nm) gradient->detection collection Fraction Collection detection->collection analysis Purity Analysis of Fractions (Analytical HPLC) collection->analysis pooling Pool Pure Fractions analysis->pooling Fractions >98% Purity lyophilization Lyophilization pooling->lyophilization end End (Purified this compound Powder) lyophilization->end

References

Application Notes and Protocols for the Characterization of Synthetic Isoleucine-Valine (Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide Isoleucine-Valine (Ile-Val) is a small biomolecule composed of the essential branched-chain amino acids (BCAAs), L-isoleucine and L-valine.[1] As with other peptides, the precise characterization of synthetic this compound is crucial for its application in research and drug development to ensure identity, purity, and consistency.[2] This document provides a comprehensive guide to the synthesis and characterization of this compound, including detailed experimental protocols and data interpretation.

BCAAs, including isoleucine and valine, are known to play significant roles in various physiological processes, such as protein synthesis, metabolism, and cell signaling.[3] While the specific biological functions of the dipeptide this compound are not extensively characterized, it is known to be a metabolite.[1] Understanding the fundamental properties of this synthetic dipeptide is the first step toward exploring its potential therapeutic or research applications.

Physicochemical Properties

A summary of the key physicochemical properties of L-Isoleucyl-L-Valine is presented in Table 1.

Table 1: Physicochemical Properties of L-Isoleucyl-L-Valine

PropertyValueReference
Molecular Formula C₁₁H₂₂N₂O₃[1]
Molecular Weight 230.30 g/mol [1]
Exact Mass 230.16304257 Da[1]
IUPAC Name (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid[1]
Synonyms Isoleucylvaline, this compound[1]

Synthesis of this compound

The synthesis of this compound can be achieved through either solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is often preferred for its efficiency and ease of purification.[2][4]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-L-Val-Wang resin

  • Fmoc-L-Ile-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell Fmoc-L-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-L-Ile-OH:

    • In a separate vial, dissolve Fmoc-L-Ile-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or repeat the coupling step.

    • Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Synthesis and Purification of this compound

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification and Isolation Resin Fmoc-Val-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Coupling with Fmoc-Ile-OH (DIC/HOBt) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation RP_HPLC RP-HPLC Purification Precipitation->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Pure_Peptide Pure this compound Peptide Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a standard technique for assessing the purity of synthetic peptides.[5]

Protocol:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A.

Expected Results: A single major peak should be observed, with purity typically calculated from the peak area percentage.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[5] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

Protocol:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

  • Sample Preparation: The sample can be directly infused or analyzed via LC-MS using the HPLC conditions described above.

Data Presentation:

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterTheoretical ValueExperimental Value
Monoisotopic Mass 230.1630 DaTo be determined
[M+H]⁺ 231.1703 m/zTo be determined
[M+Na]⁺ 253.1522 m/zTo be determined

Tandem Mass Spectrometry (MS/MS):

Tandem MS can be used to confirm the amino acid sequence by fragmenting the parent ion.[7] Key fragment ions (b- and y-ions) are expected.

Table 3: Predicted Major MS/MS Fragment Ions for this compound ([M+H]⁺ = 231.17 m/z)

Ion TypeSequenceCalculated m/z
b₁ Ile114.09
y₁ Val118.09
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide.

Protocol:

  • Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Spectrometer: 400 MHz or higher.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.

Expected ¹H and ¹³C NMR Chemical Shifts:

Table 4: Reference ¹³C and ¹H NMR Chemical Shifts for L-Isoleucine and L-Valine (in D₂O, pH 7.4)

Amino AcidAtom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Reference
L-Isoleucine 62.253.66[8]
38.611.97[8]
Cγ127.171.46, 1.25[8]
Cγ217.410.93[8]
Cδ113.831.00[8]
L-Valine 62.83.63BMRB:bmse000042
32.92.27BMRB:bmse000042
Cγ121.31.04BMRB:bmse000042
Cγ220.81.00BMRB:bmse000042

Note: The actual chemical shifts for the this compound dipeptide will vary. The amide bond formation will cause a downfield shift of the Valine Cα and an upfield shift of the Isoleucine Cα, along with changes in the corresponding proton signals.

Experimental Workflow for Characterization of this compound

G cluster_characterization Analytical Characterization Crude_Peptide Crude this compound Peptide HPLC RP-HPLC Crude_Peptide->HPLC MS Mass Spectrometry (HRMS) Crude_Peptide->MS NMR NMR Spectroscopy (1H, 13C, 2D) Crude_Peptide->NMR Purity Purity Assessment HPLC->Purity MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation G cluster_bcaa Branched-Chain Amino Acid Metabolism cluster_signaling Signaling Pathway Regulation BCAA Isoleucine / Valine (from this compound hydrolysis) BCAT Branched-chain aminotransferase (BCAT) BCAA->BCAT mTOR mTOR Signaling Pathway BCAA->mTOR BCKA Branched-chain α-keto acids BCAT->BCKA BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) BCKA->BCKDH Metabolites Metabolites BCKDH->Metabolites TCA TCA Cycle Metabolites->TCA Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis

References

Application Notes: Ile-Val as a Substrate for Dipeptidyl Aminopeptidase 1 (DPAP1) in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Isoleucyl-Valine (Ile-Val) serves as a valuable substrate for the characterization of certain proteases, particularly dipeptidyl aminopeptidases (DPAPs). DPAP1, a cysteine protease found in the food vacuole of the malaria parasite Plasmodium falciparum, is a key enzyme in the hemoglobin degradation pathway, making it a critical target for antimalarial drug development.[1][2][3] This enzyme exhibits a preference for substrates with hydrophobic amino acids at the P1 and P2 positions, making this compound an effective tool for assessing its activity. These application notes provide detailed protocols for utilizing this compound conjugated to a fluorogenic reporter (7-amino-4-methylcoumarin, AMC) in enzyme assays to determine the kinetic properties of DPAP1 and to screen for potential inhibitors.

Principle of the Assay

The enzyme assay for DPAP1 activity using an this compound-AMC substrate is based on the enzymatic cleavage of the amide bond between the dipeptide and the AMC fluorophore. Upon cleavage by an active enzyme, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity and can be monitored over time using a fluorometer. This allows for the determination of kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are essential for characterizing the enzyme's efficiency and its interaction with the substrate.

Data Presentation

The following table summarizes the steady-state kinetic parameters for recombinant P. falciparum DPAP1 (rDPAP1) with substrates containing Isoleucine and Valine in the P2 position. While direct kinetic data for an this compound substrate is not available in the cited literature, the data for Ile-Arg-ACC and Val-Arg-ACC provide a strong indication of the enzyme's affinity for Isoleucine and Valine at this position. The data is derived from studies on the biochemical characterization of DPAP1.[4][5]

SubstrateEnzymeK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Ile-Arg-ACCrDPAP13.9 ± 0.20.072 ± 0.003(1.9 ± 0.1) x 10⁴
Val-Arg-ACCrDPAP120 ± 10.72 ± 0.02(3.7 ± 0.1) x 10⁴

Note: ACC (7-amino-4-carbamoylmethylcoumarin) is another fluorogenic leaving group with similar properties to AMC. The data indicates that while the affinity (Km) for the Ile-containing substrate is higher (lower Km value), the turnover rate (kcat) is significantly greater for the Val-containing substrate, resulting in a higher catalytic efficiency (kcat/Km).

Experimental Protocols

General Fluorometric Assay for DPAP1 Activity using this compound-AMC

This protocol is adapted from established methods for assaying DPAP1 activity with fluorogenic dipeptide substrates.[4][5]

Materials:

  • Recombinant or purified DPAP1 enzyme

  • This compound-AMC substrate

  • Assay Buffer: 50 mM Sodium MES, pH 6.0, 30 mM NaCl, 2 mM DTT, 1 mM EDTA, 0.1% Triton X-100

  • Bestatin (B1682670) (to inhibit contaminating aminopeptidases)

  • 96-well black microplates

  • Microplate fluorometer (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare the Assay Buffer: Prepare the assay buffer with all components and ensure the pH is adjusted to 6.0.

  • Prepare Substrate Stock Solution: Dissolve this compound-AMC in DMSO to a stock concentration of 10 mM.

  • Prepare Enzyme Solution: Dilute the DPAP1 enzyme stock to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

  • Set up the Assay Plate:

    • Add 100 µL of assay buffer to each well of a 96-well black microplate.

    • Add 2 µL of the enzyme solution to the appropriate wells.

    • To inhibit any contaminating aminopeptidase (B13392206) activity, add bestatin to a final concentration of 10 µM.

    • Include control wells:

      • No-enzyme control: Add 2 µL of assay buffer instead of the enzyme solution.

      • No-substrate control: Add 2 µL of DMSO instead of the substrate solution.

  • Initiate the Reaction: Add 2 µL of the this compound-AMC stock solution to each well to reach the desired final substrate concentration (substrate concentrations should typically range from 0.2K_m_ to 5K_m_ for kinetic analysis). The final volume in each well will be approximately 104 µL.

  • Monitor Fluorescence: Immediately place the microplate in a pre-warmed (25 °C) microplate fluorometer. Measure the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. Record data every minute for 15-30 minutes.

Data Analysis:

  • Plot the fluorescence intensity versus time for each substrate concentration.

  • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve for each concentration.

  • Convert the fluorescence units to the concentration of released AMC using a standard curve prepared with known concentrations of free AMC.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (V₀ = (V_max_ * [S]) / (K_m_ + [S])) using non-linear regression analysis to determine the K_m_ and V_max_ values.

  • Calculate k_cat_ from the equation V_max_ = k_cat_ * [E], where [E] is the enzyme concentration.

Signaling Pathway and Experimental Workflow

Hemoglobin Degradation Pathway in Plasmodium falciparum

DPAP1 plays a crucial role in the catabolism of host hemoglobin within the parasite's digestive vacuole. This pathway is essential for the parasite's growth and proliferation.[1][2][3][6][7]

Caption: Hemoglobin degradation pathway in P. falciparum.

Experimental Workflow for DPAP1 Kinetic Analysis

The following diagram illustrates the key steps involved in determining the kinetic parameters of DPAP1 using the this compound-AMC substrate.

experimental_workflow A Reagent Preparation (Buffer, Enzyme, Substrate) B Assay Setup in 96-well Plate (Enzyme, Buffer, Controls) A->B C Reaction Initiation (Addition of this compound-AMC) B->C D Fluorescence Monitoring (Fluorometer, Ex/Em = 380/460 nm) C->D E Data Acquisition (Fluorescence vs. Time) D->E F Calculation of Initial Velocity (V₀) E->F G Michaelis-Menten Plot (V₀ vs. [S]) F->G H Non-linear Regression Analysis G->H I Determination of Kinetic Parameters (Km, Vmax, kcat) H->I

Caption: Workflow for DPAP1 kinetic analysis.

References

Application Note: Quantitative Analysis of Ile-Val by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-valine (Ile-Val) is a dipeptide of significant interest in various fields, including food science, nutritional research, and as a potential biomarker. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its physiological roles and for various applications in drug development and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for peptide quantification due to its high selectivity, sensitivity, and specificity.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

Principle of Quantitative Analysis by LC-MS/MS

The quantitative analysis of this compound by LC-MS/MS relies on the principles of liquid chromatographic separation followed by selective mass spectrometric detection.[3] The dipeptide is first separated from other components of the sample matrix on a reversed-phase HPLC column. The eluting analyte is then ionized, typically by ESI, to produce a protonated precursor ion ([M+H]⁺). This precursor ion is selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer and then fragmented in the collision cell (Q2). Specific product ions, which are characteristic fragments of the precursor ion, are then monitored in the third quadrupole (Q3). This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even in complex matrices by minimizing interferences.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[6]

Experimental Protocols

This section details the procedures for sample preparation, LC-MS/MS analysis, and method validation for the quantitative determination of this compound.

Sample Preparation (Plasma/Serum)

A protein precipitation method is a common and effective technique for the extraction of small molecules like dipeptides from plasma or serum.

Materials:

  • Plasma or serum samples

  • This compound standard and Stable Isotope-Labeled (SIL) this compound internal standard (IS)

  • Ice-cold acetonitrile (B52724) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Aliquot 100 µL of plasma/serum sample, calibration standards, or quality control samples into a microcentrifuge tube.

  • Spike each tube with 10 µL of the SIL this compound internal standard working solution (concentration to be optimized based on the expected analyte levels).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins.

  • Vortex the tubes for 1 minute to ensure thorough mixing.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is typically used for the separation of peptides. The following is a general starting point for method development.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 2% B for 1 min, 2-95% B in 8 min, hold at 95% B for 2 min, return to 2% B in 0.1 min, and re-equilibrate for 2.9 min
Mass Spectrometry (MS) Method

The MS method should be developed in positive electrospray ionization mode. The specific parameters, especially the MRM transitions and collision energies, need to be optimized for the specific instrument being used.

3.1. Determination of Precursor Ion and Product Ions:

  • Prepare a standard solution of this compound and infuse it into the mass spectrometer.

  • Perform a full scan (MS1) to determine the m/z of the protonated precursor ion ([M+H]⁺). The theoretical [M+H]⁺ for this compound is approximately 231.17.

  • Perform a product ion scan (MS2) of the precursor ion to identify the most abundant and stable fragment ions.

3.2. Predicted Fragmentation of this compound:

The primary fragmentation of peptides occurs at the amide bond, leading to the formation of b- and y-ions. For this compound, the following fragments can be predicted:

cluster_Ile Isoleucine residue cluster_Val Valine residue I H₂N-CH(CH(CH₃)CH₂CH₃)- C CO I->C V -CH(CH(CH₃)₂)-COOH C->V Amide Bond b1 b₁ ion (m/z ~86.09) y1 y₁ ion (m/z ~118.09) loss_of_water [M+H-H₂O]⁺ (m/z ~213.16) loss_of_co [M+H-CO]⁺ (m/z ~203.17)

Caption: Predicted fragmentation of this compound.

3.3. Optimization of Collision Energy (CE):

For each MRM transition, the collision energy should be optimized to maximize the signal of the product ion.

  • Infuse the this compound standard solution and set up an MRM method with the determined precursor and product ions.

  • Vary the collision energy over a range (e.g., 5-40 eV) and monitor the intensity of the product ion.

  • The collision energy that yields the highest intensity should be used for the quantitative method.[1][7][8]

3.4. Recommended MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent, optimize for best signal
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion To be determined empirically (approx. 231.17 m/z)
Product Ions To be determined empirically (select at least two)
Collision Energy To be optimized for each transition
Dwell Time 50-100 ms

Data Presentation

The quantitative data should be summarized in clear and concise tables.

Table 1: Optimized MRM Transitions for this compound and SIL-IS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundUser DeterminedUser Determined50User Optimized
User Determined50User Optimized
SIL-ISUser DeterminedUser Determined50User Optimized
User Determined50User Optimized

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.99
Range e.g., 1 - 1000 ng/mL
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Precision (%CV) Intra-day < 15%, Inter-day < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect To be evaluated
Stability To be evaluated (Freeze-thaw, short-term, long-term)

Mandatory Visualizations

Experimental Workflow

start Start: Plasma/Serum Sample prep Sample Preparation (Protein Precipitation) start->prep lcms LC-MS/MS Analysis (C18, ESI+, MRM) prep->lcms data Data Acquisition lcms->data process Data Processing (Integration, Calibration) data->process quant Quantification (Concentration Calculation) process->quant end End: Report Results quant->end cluster_lc LC System cluster_ms Mass Spectrometer lc_elution This compound elutes from column esi Ionization (ESI+) [M+H]⁺ lc_elution->esi q1 Q1: Precursor Ion Selection (e.g., m/z 231.17) esi->q1 q2 Q2: Collision Cell (CID) Fragmentation q1->q2 q3 Q3: Product Ion Selection (e.g., m/z 118.09) q2->q3 detector Detector q3->detector

References

Application Notes and Protocols for Ile-Val Labeling in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isoleucine (Ile) and valine (Val) specific isotopic labeling for metabolic studies. This powerful technique is instrumental in a variety of research applications, from elucidating complex metabolic pathways to characterizing protein dynamics and aiding in drug discovery. Detailed protocols for labeling, sample preparation, and data analysis are provided to guide researchers in applying this methodology.

Introduction to Ile-Val Labeling

Stable isotope labeling is a cornerstone of modern metabolic research, enabling the tracing of atoms through intricate biochemical networks.[1] The specific labeling of amino acids, such as isoleucine and valine, offers distinct advantages over uniform labeling, particularly in the context of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By selectively introducing isotopes like ¹³C and ²H into these amino acids, researchers can simplify complex spectra, enhance signal sensitivity, and gain precise insights into metabolic fluxes and molecular behavior.[2][3]

Isoleucine and valine are particularly valuable probes for two key reasons. First, their biosynthetic pathways are interconnected, originating from pyruvate (B1213749) and threonine, making them excellent reporters on the status of central carbon metabolism.[4] Second, their methyl groups provide sensitive NMR probes for studying the structure and dynamics of large proteins and protein complexes, a technique known as methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy).[5][6][7]

Applications in Metabolic Studies

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a quantitative method used to determine the rates (fluxes) of intracellular metabolic reactions.[8][9] By supplying cells with ¹³C-labeled precursors of isoleucine and valine, such as α-ketobutyrate and α-ketoisovalerate, the resulting isotopic enrichment patterns in proteinogenic amino acids can be measured by GC-MS or LC-MS.[10][11] These patterns are then used to computationally deduce the metabolic fluxes through the central carbon metabolism.[12]

Key Advantages for MFA:

  • Pathway-Specific Information: The labeling patterns of Ile and Val provide direct readouts on the activity of pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.

  • Reduced Complexity: Compared to uniformly labeled glucose, specific labeling of amino acid precursors can simplify the analysis of mass isotopomer distributions.

  • Complementary Data: Can be used in conjunction with other labeled substrates to provide a more comprehensive picture of cellular metabolism.

Protein Structure and Dynamics

Selectively labeling the methyl groups of isoleucine and valine in a deuterated protein background is a powerful strategy for studying large proteins (>100 kDa) by solution NMR.[13] This approach, often referred to as "ILV-labeling," significantly reduces spectral crowding and line broadening, enabling the study of protein dynamics and interactions that would otherwise be intractable.[13][14]

Applications in Protein NMR:

  • Protein Dynamics: NMR relaxation experiments (measuring R₁, R₂, and NOE) on ILV-labeled proteins provide quantitative information on the motions of methyl-containing side chains on picosecond to nanosecond timescales.[11][15] This data is crucial for understanding protein function, allostery, and conformational entropy.[11]

  • Ligand Binding and Drug Discovery: Chemical Shift Perturbation (CSP) mapping is used to identify the binding sites of small molecules on a protein's surface.[4] By monitoring the changes in the chemical shifts of Ile and Val residues upon ligand titration, researchers can map the binding interface and determine binding affinities.[10][16] This is a valuable tool in fragment-based drug discovery.[4][10]

Quantitative Data

The efficiency of isotopic labeling and the resulting changes in metabolic fluxes are critical parameters in these studies. The following tables provide an overview of typical quantitative data obtained in this compound labeling experiments.

PrecursorIsotopeConcentration (mg/L)OrganismResulting Isotopic Enrichment (%)Reference
α-ketoisovalerate¹³C100E. coli>90% in Val and Leu methyls[17][18]
α-ketobutyrate¹³C60E. coli>90% in Ile δ1 methyl[10]
[3-²H] α-ketoisovalerate¹³C, ²H100E. coli>90% in Val and Leu methyls[17][18]
3-¹³C-pyruvate¹³C-Cell-free~70% in Leu and Val isopropyl methyls[7]

Table 1: Representative Isotopic Enrichment of Isoleucine, Leucine, and Valine. This table summarizes typical isotopic enrichment levels achieved using common precursors in E. coli and cell-free protein synthesis systems. The concentrations of precursors and the resulting enrichment can vary depending on the specific experimental conditions and protein expression levels.

Metabolic FluxControl Condition (Relative Flux)Perturbed Condition (Relative Flux)Fold Change
Glycolysis (PFK)100800.8
Pentose Phosphate Pathway (G6PDH)30451.5
TCA Cycle (Citrate Synthase)70901.3
Anaplerosis (Pyruvate Carboxylase)15100.67

Table 2: Illustrative Example of Metabolic Flux Changes Determined by ¹³C-Ile/Val Labeling. This table presents a hypothetical example of how metabolic fluxes in central carbon metabolism might change in response to a genetic or environmental perturbation, as determined by ¹³C-MFA using Ile and Val labeling data. The values are presented as relative flux units normalized to the glucose uptake rate.

Experimental Protocols

Protocol for ¹³C-Methyl Labeling of Ile, Leu, and Val in E. coli for NMR Studies

This protocol describes the expression of a perdeuterated, selectively ¹³C-methyl-labeled protein in E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • M9 minimal medium prepared with D₂O.

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • ²H,¹²C-glucose as the sole carbon source.

  • [¹³C-methyl]-α-ketoisovaleric acid, sodium salt.

  • [¹³C-methyl]-α-ketobutyric acid, sodium salt.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • Adaptation to D₂O: Inoculate 100 mL of a 1:1 mixture of LB and M9/D₂O medium with the overnight culture to an OD₆₀₀ of ~0.1. Grow at 37°C until the OD₆₀₀ reaches ~0.8.

  • Main Culture: Inoculate 1 L of M9/D₂O medium containing ¹⁵NH₄Cl and ²H,¹²C-glucose with the adapted culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with vigorous shaking.

  • Addition of Precursors: When the OD₆₀₀ reaches 0.8-1.0, add the ¹³C-labeled precursors. A typical concentration is 100 mg/L for α-ketoisovaleric acid and 60 mg/L for α-ketobutyric acid.[10] Continue to grow the culture for 1 hour.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Protein Purification: Purify the labeled protein using standard chromatography techniques.

Protocol for Sample Preparation for Metabolic Flux Analysis by GC-MS

This protocol outlines the steps for preparing proteinogenic amino acids from cell pellets for GC-MS analysis.

Materials:

  • Cell pellets from a ¹³C-labeling experiment.

  • 6 M HCl.

  • Nitrogen gas supply or vacuum concentrator.

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • GC-MS vials.

Procedure:

  • Cell Lysis and Protein Hydrolysis: Resuspend the cell pellet in 1 mL of 6 M HCl. Transfer to a hydrolysis tube and incubate at 110°C for 24 hours to hydrolyze the proteins into amino acids.[19]

  • Drying: After hydrolysis, cool the sample and dry it completely under a stream of nitrogen gas or using a vacuum concentrator.[19]

  • Derivatization: To make the amino acids volatile for GC-MS analysis, add 50 µL of pyridine (B92270) and 50 µL of MTBSTFA to the dried hydrolysate.[20]

  • Incubation: Incubate the sample at 60°C for 1 hour to complete the derivatization reaction.

  • GC-MS Analysis: Transfer the derivatized sample to a GC-MS vial for analysis. The mass isotopomer distributions of the amino acids are determined by analyzing the fragmentation patterns.[19]

Protocol for NMR Sample Preparation

Materials:

  • Purified, isotopically labeled protein.

  • NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5-7.5).

  • D₂O.

  • NMR tubes.

Procedure:

  • Buffer Exchange: Exchange the protein into the desired NMR buffer using dialysis or a desalting column.

  • Concentration: Concentrate the protein to the desired concentration, typically 0.1-1.0 mM for NMR studies.[21]

  • Final Sample Preparation: Add D₂O to the protein sample to a final concentration of 5-10% for the spectrometer lock.

  • Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube.

Data Analysis

Metabolic Flux Analysis

The mass isotopomer data obtained from GC-MS is used as input for software packages that perform ¹³C-MFA. These programs use metabolic models and optimization algorithms to calculate the intracellular fluxes that best fit the experimental data.

Commonly Used Software:

  • INCA: A widely used software package for isotopically non-stationary and stationary MFA.

  • 13CFLUX2: A high-performance software suite for ¹³C-MFA.

  • Metran: A software for ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis.

  • VistaFlux: Software for qualitative flux analysis that integrates with Agilent mass spectrometry data.[4]

NMR Data Analysis
  • Chemical Shift Perturbation (CSP) Analysis: CSPs are calculated to identify residues affected by ligand binding. The magnitude of the perturbation is often plotted against the residue number to visualize the binding site.

  • Relaxation Data Analysis: R₁, R₂, and NOE data are analyzed using models of protein motion, such as the model-free formalism, to extract parameters that describe the amplitude and timescale of internal motions.

Visualizations

Isoleucine_Valine_Biosynthesis Pyruvate Pyruvate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->alpha_Aceto_alpha_hydroxybutyrate Acetohydroxyacid synthase alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetohydroxyacid synthase alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate Acetohydroxyacid synthase Threonine Threonine Threonine->alpha_Ketobutyrate Threonine dehydratase alpha_beta_Dihydroxy_beta_methylvalerate α,β-Dihydroxy- β-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->alpha_beta_Dihydroxy_beta_methylvalerate Acetohydroxyacid isomeroreductase alpha_beta_Dihydroxyisovalerate α,β-Dihydroxyisovalerate alpha_Acetolactate->alpha_beta_Dihydroxyisovalerate Acetohydroxyacid isomeroreductase alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate->alpha_Keto_beta_methylvalerate Dihydroxyacid dehydratase alpha_Ketoisovalerate α-Ketoisovalerate alpha_beta_Dihydroxyisovalerate->alpha_Ketoisovalerate Dihydroxyacid dehydratase Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine Transaminase B Valine Valine alpha_Ketoisovalerate->Valine Transaminase B Leucine Leucine alpha_Ketoisovalerate->Leucine Leucine Biosynthesis (multiple steps)

Caption: Biosynthetic pathway of isoleucine, valine, and leucine.

Caption: Experimental workflow for NMR-based metabolic studies.

MFA_Workflow Cell_Culture Cell Culture with ¹³C-Labeled Substrate Quenching Quench Metabolism Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Hydrolysis Protein Hydrolysis Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Mass Isotopomer Distribution Analysis GCMS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation (Software) Data_Processing->Flux_Calculation Flux_Map Metabolic Flux Map Flux_Calculation->Flux_Map

Caption: Workflow for ¹³C-Metabolic Flux Analysis (MFA).

References

Application Notes and Protocols for Isoleucyl-Valine in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

The Human Metabolome Database notes that Isoleucyl-valine is a dipeptide composed of isoleucine and valine, likely resulting from the incomplete breakdown of proteins.[1] However, it also states that this dipeptide has not yet been identified in human tissues or biofluids, underscoring its limited characterization in biological systems.[1] Chemical and scientific supplier databases provide basic information about L-Isoleucyl-L-valine, but do not offer insights into its practical applications in biotechnology.[2][3]

Research has predominantly focused on the individual roles of isoleucine and valine in various biological processes. These branched-chain amino acids (BCAAs) are known to be involved in:

  • Metabolic Regulation: Isoleucine and valine play crucial roles in metabolic health.[4]

  • Cancer Research: The metabolism of BCAAs, including isoleucine and valine, is often altered in cancer cells, presenting potential therapeutic targets.[5]

  • Immune Function: Isoleucine is recognized for its importance in maintaining immune function.

While these findings are significant for the individual amino acids, it is not scientifically accurate to directly extrapolate these functions to the Isoleucyl-valine dipeptide without specific experimental evidence. The biological activity and potential applications of a dipeptide can differ significantly from its constituent amino acids due to differences in absorption, metabolism, and interaction with cellular targets.

Future Research Directions:

The lack of data on Isoleucyl-valine presents an opportunity for future research. Potential areas of investigation could include:

  • Nutraceutical and Pharmaceutical Development: Investigating if the dipeptide offers advantages over individual amino acids in terms of stability, bioavailability, or targeted delivery for nutritional supplements or therapeutic agents.

  • Cell Culture Media Supplementation: Exploring the use of Isoleucyl-valine as a stable source of isoleucine and valine in cell culture media to support cell growth and productivity.

  • Drug Discovery: Screening Isoleucyl-valine for specific biological activities, such as enzymatic inhibition or receptor modulation, that may not be present in the individual amino acids.

Until such research is conducted and published, detailed application notes and protocols for Isoleucyl-valine in biotechnology cannot be provided. Researchers interested in this dipeptide would need to design and validate their own experimental protocols based on the specific application they wish to investigate.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Isoleucyl-Valine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of Isoleucyl-valine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary bottlenecks that limit the yield of isoleucine and valine in microbial fermentation?

A1: The primary bottlenecks in isoleucyl-valine synthesis are multifaceted and often interconnected. Key limiting factors include:

  • Feedback Inhibition: The final products—isoleucine, valine, and leucine—can inhibit the activity of key enzymes in their own biosynthetic pathways. A primary example is the inhibition of acetohydroxyacid synthase (AHAS) and threonine deaminase.[1][2]

  • Transcriptional Repression: The presence of these branched-chain amino acids can also repress the expression of the genes encoding the biosynthetic enzymes, a phenomenon known as multivalent repression.

  • Precursor Availability: The synthesis of isoleucine and valine requires specific precursors derived from central carbon metabolism, namely pyruvate (B1213749) and 2-oxobutyrate. Competition for these precursors by other metabolic pathways can limit their availability for amino acid synthesis.

  • Cofactor Imbalance: The biosynthetic pathway for valine and isoleucine has specific requirements for cofactors such as NADPH. An imbalance in the cellular redox state can hinder the efficiency of these reactions.[3]

Q2: How can I overcome feedback inhibition of key enzymes in the isoleucine-valine biosynthetic pathway?

A2: Overcoming feedback inhibition is a critical step in improving yields. The most effective strategy is to introduce mutations in the genes encoding the regulatory subunits of the key enzymes to make them insensitive to the end-product amino acids. For instance, site-directed mutagenesis of the ilvN gene, which encodes the regulatory subunit of AHAS, can abolish feedback inhibition by valine, leucine, and isoleucine.[1]

Q3: My engineered strain produces a high concentration of valine but a low concentration of isoleucine. How can I rebalance (B12800153) the production?

A3: An imbalance between valine and isoleucine production is a common issue. This often arises from the differential availability of their respective precursors: pyruvate for valine and a combination of pyruvate and 2-oxobutyrate for isoleucine. To increase isoleucine production, you can focus on strategies that enhance the flux towards 2-oxobutyrate. This can be achieved by overexpressing enzymes like threonine deaminase, which converts threonine to 2-oxobutyrate. Conversely, to reduce valine and favor isoleucine, you could explore strategies to slightly downregulate the pathways that directly compete for pyruvate.

Q4: What are the most common host organisms for industrial production of isoleucine and valine, and what are their relative advantages?

A4: The most commonly used microorganisms for the industrial production of isoleucine and valine are Corynebacterium glutamicum and Escherichia coli.

  • Corynebacterium glutamicum is a Gram-positive bacterium that is widely used for amino acid production due to its ability to secrete high levels of amino acids and its GRAS (Generally Recognized As Safe) status. It is particularly well-suited for large-scale fermentation.[3][4][5]

  • Escherichia coli is a Gram-negative bacterium that is also a popular choice due to its well-characterized genetics and the availability of a wide range of genetic tools for metabolic engineering. It generally exhibits faster growth rates than C. glutamicum.[1][6]

Q5: What are the key considerations for optimizing fermentation media and conditions for high-yield isoleucyl-valine production?

A5: Optimizing fermentation conditions is crucial for maximizing yield. Key parameters to consider include:

  • Carbon Source: Glucose is a common carbon source, but its concentration needs to be carefully controlled to avoid overflow metabolism.

  • Nitrogen Source: Ammonium salts are typical nitrogen sources. The carbon-to-nitrogen ratio in the medium is a critical factor influencing amino acid production.

  • Dissolved Oxygen: Maintaining an optimal dissolved oxygen level is essential for cellular respiration and growth.

  • pH: The pH of the culture medium should be maintained within the optimal range for the specific production strain, typically around 7.0.

  • Temperature: The temperature should be controlled at the optimal growth temperature for the chosen microorganism.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield of both isoleucine and valine 1. Strong feedback inhibition of key enzymes (e.g., AHAS, threonine deaminase). 2. Insufficient precursor supply (pyruvate, 2-oxobutyrate). 3. Low expression levels of biosynthetic genes. 4. Suboptimal fermentation conditions.1. Perform site-directed mutagenesis of the regulatory subunits of feedback-sensitive enzymes. 2. Overexpress genes involved in precursor synthesis. 3. Overexpress the entire isoleucine-valine biosynthetic operon. 4. Optimize media composition (C/N ratio) and fermentation parameters (pH, temperature, aeration).
High valine to isoleucine ratio 1. Limited availability of 2-oxobutyrate. 2. High flux of pyruvate towards valine synthesis.1. Overexpress threonine deaminase (ilvA) to increase 2-oxobutyrate supply. 2. Attenuate competing pathways for pyruvate.
Accumulation of intermediate metabolites 1. A bottleneck in the biosynthetic pathway due to a low-activity enzyme. 2. Missing or inactive enzyme in the pathway.1. Identify the accumulating intermediate using metabolomics. 2. Overexpress the gene encoding the enzyme downstream of the accumulated intermediate. 3. Ensure all necessary genes for the pathway are present and expressed.
Poor cell growth and low productivity 1. Metabolic burden from overexpression of heterologous genes. 2. Toxicity of accumulated amino acids or byproducts. 3. Nutrient limitation in the fermentation medium.1. Use tunable promoters to control the expression levels of pathway genes. 2. Engineer amino acid exporters to reduce intracellular concentrations. 3. Supplement the medium with limiting nutrients identified through media analysis.

Data Presentation

Table 1: Comparison of Isoleucine and Valine Production in Engineered E. coli Strains.

StrainRelevant Genotype/Engineering StrategyIsoleucine Titer (g/L)Valine Titer (g/L)Reference
E. coli NXU101Starting Strain4.34-[6]
E. coli NXU102Δtdh, ΔltaE, ΔyiaY (increased threonine availability)7.48-[6]
E. coli ISO-12Feedback-resistant enzymes, enhanced 2-ketobutyrate and transport51.5-[7]
E. coli ValSite-directed mutagenesis of ilvBN, overexpression of ilvBN-1.31[1]

Table 2: Comparison of Valine Production in Engineered Corynebacterium glutamicum Strains.

StrainRelevant Genotype/Engineering StrategyValine Titer (g/L)Reference
C. glutamicum FA-1Leucine producer-10.43
C. glutamicum FA-1ΔilvEDeletion of transaminase B-< 1
C. glutamicum aceE A16 Δpqo Δppc (pJC4 ilvBNCE)Reduced pyruvate dehydrogenase, overexpression of valine pathway-86.5
C. glutamicum VAL1ΔilvA ΔpanBC (pJC1ilvBNCD)-31

Experimental Protocols

Protocol 1: Quantification of Isoleucine and Valine by HPLC

This protocol describes the analysis of isoleucine and valine concentrations in fermentation broth using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

  • Fermentation broth samples

  • 0.1 M HCl

  • Internal standard solution (e.g., norvaline)

  • Derivatization reagent (e.g., o-phthalaldehyde, OPA)

  • HPLC system with a fluorescence or UV detector

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with 0.1 M HCl to bring the amino acid concentrations within the linear range of the standard curve.

    • Add a known concentration of the internal standard to the diluted sample.

  • Derivatization:

    • Mix the diluted sample with the OPA derivatization reagent according to the manufacturer's instructions.

    • Allow the reaction to proceed for the recommended time in the dark.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the amino acids using a suitable gradient of mobile phases (e.g., a mixture of sodium acetate (B1210297) buffer and acetonitrile).

    • Detect the derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm) or a UV detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of isoleucine and valine.

    • Calculate the concentration of isoleucine and valine in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Protocol 2: Acetohydroxyacid Synthase (AHAS) Activity Assay

This colorimetric assay measures the activity of AHAS by quantifying the formation of acetolactate.

Materials:

  • Cell-free extract containing AHAS

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, and 10 µM FAD)

  • Substrate solution (100 mM sodium pyruvate)

  • Stopping solution (6 N H₂SO₄)

  • Creatine (B1669601) solution (0.5% w/v)

  • α-naphthol solution (5% w/v in 2.5 N NaOH)

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the assay buffer and the cell-free extract.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the pyruvate substrate solution.

    • Incubate for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the stopping solution.

  • Decarboxylation:

    • Heat the reaction mixture at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

  • Color Development:

    • Add the creatine solution, followed by the α-naphthol solution.

    • Incubate at room temperature for 30 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of the solution at 525 nm using a spectrophotometer.

    • Calculate the AHAS activity based on a standard curve prepared with known concentrations of acetoin.

Protocol 3: Site-Directed Mutagenesis of ilvN to Relieve Feedback Inhibition

This protocol outlines a general procedure for introducing a specific point mutation into the ilvN gene using PCR-based site-directed mutagenesis.

Materials:

  • Plasmid DNA containing the wild-type ilvN gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design:

    • Design a pair of complementary primers that contain the desired mutation in the middle of the primers. The primers should have a melting temperature (Tm) suitable for the high-fidelity polymerase.

  • PCR Amplification:

    • Perform PCR using the plasmid DNA as a template, the mutagenic primers, and the high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion:

    • Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid DNA, which was isolated from a dam+ E. coli strain.

  • Transformation:

    • Transform the DpnI-treated PCR product into competent E. coli cells.

  • Selection and Verification:

    • Plate the transformed cells on a selective medium (e.g., LB agar (B569324) with the appropriate antibiotic).

    • Isolate plasmid DNA from the resulting colonies.

    • Verify the presence of the desired mutation by DNA sequencing.

Visualizations

Isoleucine_Valine_Biosynthesis Pyruvate Pyruvate ilvBN Acetohydroxyacid synthase (ilvBN) Pyruvate->ilvBN Threonine Threonine ilvA Threonine deaminase (ilvA) Threonine->ilvA alphaKB α-Ketobutyrate alphaKB->ilvBN Acetolactate α-Acetolactate ilvC Ketol-acid reductoisomerase (ilvC) Acetolactate->ilvC Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Acetohydroxybutyrate->ilvC DH_isovalerate α,β-Dihydroxy isovalerate ilvD Dihydroxyacid dehydratase (ilvD) DH_isovalerate->ilvD DH_methylvalerate α,β-Dihydroxy -β-methylvalerate DH_methylvalerate->ilvD Keto_isovalerate α-Keto-isovalerate Leucine Leucine Keto_isovalerate->Leucine Leucine Biosynthesis ilvE Branched-chain amino acid transaminase (ilvE) Keto_isovalerate->ilvE Keto_methylvalerate α-Keto-β-methylvalerate Keto_methylvalerate->ilvE Valine Valine Valine->ilvBN Inhibition Isoleucine Isoleucine Isoleucine->ilvA Inhibition Isoleucine->ilvBN Leucine->ilvBN ilvA->alphaKB ilvBN->Acetolactate from 2x Pyruvate ilvBN->Acetohydroxybutyrate from Pyruvate + α-KB ilvC->DH_isovalerate ilvC->DH_methylvalerate ilvD->Keto_isovalerate ilvD->Keto_methylvalerate ilvE->Valine ilvE->Isoleucine

Caption: Isoleucine and Valine biosynthetic pathway with key enzymes and feedback inhibition loops.

Experimental_Workflow start Start: Wild-Type Strain mutagenesis Site-Directed Mutagenesis (e.g., ilvN) start->mutagenesis overexpression Overexpression of Biosynthetic Pathway start->overexpression knockout Knockout of Competing Pathways start->knockout fermentation Shake Flask Fermentation mutagenesis->fermentation overexpression->fermentation knockout->fermentation analysis Quantify Amino Acids (HPLC) fermentation->analysis decision Yield Improved? analysis->decision optimization Bioreactor Scale-up & Process Optimization end High-Yield Strain optimization->end decision->mutagenesis No, iterate decision->optimization Yes

Caption: A typical experimental workflow for improving Isoleucyl-valine yield through metabolic engineering.

References

Technical Support Center: Overcoming Steric Hindrance in Valine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the coupling of Valine, a sterically hindered amino acid, during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Valine often challenging and incomplete?

The primary reason for incomplete Valine coupling is steric hindrance. Valine possesses a bulky isopropyl side chain at the β-carbon, which physically obstructs the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support.[1][2][3] This steric clash slows down the reaction kinetics, often leading to incomplete amide bond formation under standard coupling conditions.[2] Furthermore, peptide sequences rich in hydrophobic residues like Valine are prone to aggregation on the resin, where inter- or intra-chain hydrogen bonding can render reactive sites inaccessible.[2][4]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like Valine?

For sterically hindered amino acids, more potent activating agents are generally required. Onium salt-based reagents are highly recommended over standard carbodiimides (like DCC or DIC) alone.[1][5]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are known for their high coupling efficiency and rapid activation, making them well-suited for difficult couplings.[1][6][7] HATU is often considered one of the most effective reagents for hindered couplings due to the formation of reactive OAt esters.[8] COMU is a newer generation reagent with efficiency comparable to HATU but with a better safety profile and more soluble byproducts.[6][8][9]

  • Phosphonium (B103445) Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered residues, offering high yields and avoiding potential guanidinylation side reactions associated with some uronium salts.[5][6][8]

The addition of additives like HOBt or OxymaPure® to carbodiimide (B86325) reactions can also improve efficiency and suppress racemization.[1]

Q3: How can I minimize the risk of racemization during Valine coupling?

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis. To minimize this during Valine coupling:

  • Use Appropriate Bases: Employ non-nucleophilic, sterically hindered bases such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in the minimum necessary amount.[1] Avoid stronger, less hindered bases like triethylamine (B128534) (TEA).

  • Choose the Right Coupling Reagent: Reagents that generate HOBt or OxymaPure® esters in situ are known to suppress racemization.[1]

  • Control the Temperature: Running the reaction at lower temperatures can help minimize racemization, although it may further slow down the reaction rate.[1]

Q4: What are the optimal solvents and temperatures for Valine coupling?

  • Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally the preferred solvents for solid-phase peptide synthesis (SPPS) due to their excellent solvating properties.[1] For difficult sequences prone to aggregation, NMP can be superior to DMF.[5] It is crucial to use high-purity, anhydrous solvents.

  • Temperature: While standard couplings are run at room temperature, gently increasing the reaction temperature to 30-50°C can significantly improve the rate of Valine coupling.[2][7] However, this should be monitored closely as higher temperatures can also increase the risk of side reactions. Microwave-assisted synthesis can also be highly effective in overcoming the activation energy barrier.[5]

Q5: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection step.[1][5] This is a straightforward and effective strategy to drive the reaction to completion when a monitoring test (like the Kaiser test) indicates that the initial coupling was incomplete.[2][5] It is highly recommended for sterically hindered residues like Valine.

Troubleshooting Guide for Incomplete Valine Coupling

This guide provides a systematic approach to diagnosing and resolving incomplete Valine coupling, which is typically indicated by a positive Kaiser test (blue/purple beads) after the coupling step.[2]

Observation Potential Cause Recommended Solution(s)
Positive Kaiser Test after first coupling Steric Hindrance: The bulky nature of Valine is impeding the reaction.[1][2]1. Perform a Double Couple: Immediately repeat the coupling step with fresh reagents.[1][5]2. Increase Reaction Time/Temperature: Extend the coupling time (e.g., to 4 hours or overnight) or increase the temperature to 30-50°C.[7]3. Increase Reagent Equivalents: Use a higher excess of the protected Valine and coupling reagent (e.g., 3-4 equivalents).[7]
Kaiser test remains positive after double coupling Suboptimal Coupling Reagent: The chosen reagent may not be potent enough for the specific sequence.[1]Switch to a More Powerful Reagent: If using a carbodiimide-based method, switch to a uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP) salt-based reagent.[5][7]
Consistently poor coupling with Valine across different sequences Peptide Aggregation: The growing peptide chain is folding or aggregating on the resin, blocking access to the N-terminus.[2]1. Change Solvent: Switch from DMF to NMP, which has better solvating properties for aggregated peptides.[5]2. Incorporate Disrupting Elements: If the sequence design allows, incorporate pseudoproline dipeptides or other structure-disrupting elements.
Low yield of the final peptide despite negative Kaiser tests Reagent Degradation: The protected Valine or coupling reagents may have degraded.Use Fresh Reagents: Ensure all amino acids and coupling reagents are fresh, have been stored properly (typically under inert gas, protected from moisture), and are of high purity.[1]
Presence of deletion sequences in final product analysis (LC-MS) Incomplete Coupling: Failure to achieve complete coupling at the Valine addition step.Implement a Capping Step: After a second failed coupling attempt, cap the unreacted amines using a reagent like acetic anhydride. This prevents the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.[6]

Data Presentation: Coupling Reagent Performance

The selection of a coupling reagent is critical for overcoming the steric hindrance of Valine. The following table summarizes the performance of common coupling reagents.

Coupling ReagentClassTypical Yield (%) for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIEA.[6] Can cause guanidinylation of the N-terminal amine if used in excess.[8][10]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[6]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a better safety profile (Oxyma-based).[6][9]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than older phosphonium reagents. Effective for hindered residues.[6]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice, but may require longer reaction times or double coupling for Valine.[6]
DIC/OxymaPure® Carbodiimide/Additive90-95Moderate-FastLowOxymaPure is a non-explosive and highly effective alternative to HOBt, enhancing coupling rates and reducing racemization.[9]

Experimental Protocols

Protocol 1: High-Efficiency Valine Coupling using HATU

This protocol is recommended for difficult couplings, including Valine incorporation.

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in anhydrous DMF (10 mL per gram of resin) for at least 30 minutes. Drain the DMF.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve Boc-L-Valine or Fmoc-L-Valine (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in anhydrous DMF.

    • Add a non-nucleophilic base, such as DIEA (6 equivalents), to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[7]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the vessel containing the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, extend the reaction time to 4 hours or perform the reaction at 30-40°C.[1][7]

  • Monitoring and Washing:

    • Withdraw a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[6]

    • A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), drain the reaction solution, wash the resin with DMF, and perform a second coupling (double coupling) by repeating steps 2 and 3.[2]

    • Once the coupling is complete, drain the solution and thoroughly wash the resin with DMF (3-5 times).

Protocol 2: Standard Valine Coupling using DIC/OxymaPure®

This protocol provides a cost-effective and safer alternative for Valine coupling.

  • Resin Preparation: Swell the resin in DMF (10 mL per gram of resin) for at least 30 minutes. Drain the DMF.

  • Reagent Solution Preparation: In a separate vessel, dissolve Boc-L-Valine or Fmoc-L-Valine (3-5 equivalents based on resin substitution) and OxymaPure® (3-5.5 equivalents) in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the amino acid/OxymaPure® solution to the swollen resin.

    • Add DIC (3-5 equivalents) to the resin suspension.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction for completeness.

    • If the reaction is incomplete, a second coupling is recommended.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Visualizations

Steric_Hindrance_Mechanism cluster_reactants Reactants Activated_Val Activated Valine (Bulky Isopropyl Group) Approach Nucleophilic Attack Activated_Val->Approach Peptide_Chain Peptide Chain on Resin (N-Terminus) Peptide_Chain->Approach Incomplete_Coupling Incomplete Coupling (Slow Reaction) Approach->Incomplete_Coupling Slowed by Hindrance Steric Hindrance Hindrance->Approach

Caption: Mechanism of steric hindrance in Valine coupling.

Troubleshooting_Workflow Start Perform Valine Coupling Kaiser_Test1 Perform Kaiser Test Start->Kaiser_Test1 Result1_Neg Negative (Yellow) Proceed to Deprotection Kaiser_Test1->Result1_Neg Complete Result1_Pos Positive (Blue) Kaiser_Test1->Result1_Pos Incomplete Troubleshoot Troubleshoot Result1_Pos->Troubleshoot Double_Couple Perform Double Coupling Troubleshoot->Double_Couple Increase_Temp Increase Temp / Time Troubleshoot->Increase_Temp Change_Reagent Switch to HATU/COMU Troubleshoot->Change_Reagent Kaiser_Test2 Perform Kaiser Test Double_Couple->Kaiser_Test2 Increase_Temp->Kaiser_Test2 Change_Reagent->Kaiser_Test2 Result2_Neg Negative (Yellow) Proceed Kaiser_Test2->Result2_Neg Complete Result2_Pos Positive (Blue) Consider Capping Kaiser_Test2->Result2_Pos Incomplete

Caption: Troubleshooting workflow for incomplete Valine coupling.

References

Technical Support Center: Preventing Racemization in Ile-Val Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of the Isoleucyl-Valine (Ile-Val) dipeptide. Due to the steric hindrance of both isoleucine and valine, this particular coupling is susceptible to racemization, which can compromise the purity, and biological activity of the final peptide.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the process where the stereochemical integrity of the α-carbon of an amino acid is lost, leading to a mixture of L- and D-isomers. During the synthesis of this compound, this means that L-Isoleucine could be converted into a mixture of L-Isoleucine and D-Alloisoleucine (the D-epimer of L-Isoleucine), which is then coupled to L-Valine, resulting in diastereomeric impurities (L-Ile-L-Val and D-allo-Ile-L-Val) that are often difficult to separate.

Q2: Why is the this compound coupling particularly prone to racemization?

A2: The primary mechanism for racemization of N-protected amino acids during peptide synthesis is through the formation of a 5(4H)-oxazolone intermediate.[1][2] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. The bulky side chains of both Isoleucine and Valine create significant steric hindrance, which can slow down the desired coupling reaction. This prolonged reaction time provides a greater opportunity for the activated isoleucine to form the oxazolone (B7731731) intermediate and subsequently racemize.

Q3: Which factors have the most significant impact on racemization during the coupling step?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, are known to cause higher levels of racemization.[3][4]

  • Additives: Racemization-suppressing additives are crucial. Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly reduce racemization.[2][3][5][6]

  • Base: The type and amount of base used are important. Stronger and less sterically hindered bases can increase racemization.[2][6]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[7][8][9]

  • Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes reducing racemization.[3]

Troubleshooting Guide

Issue: High levels of diastereomeric impurity (D-allo-Ile-L-Val) detected in the final product.

This is a common issue when synthesizing sterically hindered dipeptides like this compound. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is the first line of defense against racemization.

  • Problem: Using a carbodiimide (B86325) coupling reagent (e.g., DCC, DIC) without an additive.

  • Solution: Always use carbodiimide coupling reagents in conjunction with a racemization-suppressing additive. HOBt, HOAt, and Oxyma are effective options.[3][4][5][6] These additives work by forming an active ester with the activated amino acid, which is less prone to forming the oxazolone intermediate.[2]

  • Optimization: For particularly challenging couplings like this compound, consider using phosphonium (B103445) (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU, COMU) based coupling reagents.[4][10][11] While generally more efficient, they should still be used with caution as they can also cause some degree of racemization.[3]

Step 2: Assess the Base Used in the Coupling Reaction

The base used for neutralization and to facilitate the coupling reaction can significantly influence the degree of racemization.

  • Problem: Using a strong, non-sterically hindered base like triethylamine (B128534) (TEA) or an excess of N,N-diisopropylethylamine (DIPEA).

  • Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices to minimize racemization.[6][7]

  • Optimization: Carefully control the stoichiometry of the base. Use the minimum amount necessary for the reaction to proceed.

Step 3: Control the Reaction Temperature

Higher temperatures can increase the rate of both the desired coupling and the undesired racemization.

  • Problem: Running the coupling reaction at elevated temperatures (e.g., room temperature or higher).

  • Solution: Perform the coupling reaction at a lower temperature, for example, at 0°C.[3] While this may slow down the reaction, it will disproportionately reduce the rate of racemization.

  • Microwave Synthesis: If using microwave-assisted peptide synthesis, be aware that high temperatures can lead to significant racemization, especially for sensitive amino acids.[7][8][9] Consider lowering the coupling temperature to 50°C or performing the coupling for sterically hindered residues at a lower temperature or even conventionally.[7][12]

Quantitative Data Summary

The following table summarizes the effect of different coupling conditions on racemization for sensitive amino acids, which can be extrapolated to the this compound coupling.

Coupling Reagent/AdditiveBaseTemperature (°C)Racemization LevelReference(s)
DIC/OxymaNMMRoom TempLow[13]
HATUNMMRoom TempHigh (for His)[13]
DIC/HOBt-80High (for His, Cys)[7]
DIC/HOBt-50Low[7]
VariousCollidine-Minimized (for Cys)[7]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-L-Isoleucine to L-Valine-Resin (SPPS)

This protocol is designed for solid-phase peptide synthesis (SPPS) and incorporates best practices to minimize racemization.

Materials:

  • Fmoc-L-Isoleucine

  • L-Valine-loaded resin (e.g., Wang or 2-chlorotrityl chloride resin)

  • Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

  • Additive: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Base: N-methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the L-Valine-loaded resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling Reaction (In Situ Activation):

    • In a separate vessel, dissolve Fmoc-L-Isoleucine (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add this solution to the deprotected Valine-resin.

    • Add NMM (6 equivalents) to the resin slurry.

    • Cool the reaction vessel to 0°C in an ice bath.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at 0°C for 2-4 hours. Allow the reaction to slowly warm to room temperature overnight if necessary, but monitor for racemization.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (a negative test indicates completion). If the test is positive, a second coupling may be required.

Visualizations

Racemization Mechanism and Prevention

racemization_mechanism cluster_activation Carboxyl Activation cluster_outcome Products Activated_AA Activated Fmoc-L-Ile-COX Coupling Desired Coupling with L-Val-Resin Activated_AA->Coupling Fast Oxazolone Oxazolone Formation Activated_AA->Oxazolone Slow Peptide L-Ile-L-Val-Resin (Desired Product) Coupling->Peptide Racemized D-allo-Ile-L-Val-Resin (Racemized Product) Oxazolone->Racemized + Base (Proton Abstraction) Fmoc_Ile Fmoc-L-Ile-OH Fmoc_Ile->Activated_AA + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., DIC) Base Base Additive Additive (e.g., Oxyma) Additive->Activated_AA Suppresses Oxazolone Formation

Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.

Decision Workflow for Minimizing Racemization

decision_workflow Start Start: this compound Coupling Reagent_Choice Choose Coupling Reagent and Additive Start->Reagent_Choice Carbodiimide Carbodiimide (DIC/DCC) + Oxyma/HOAt/HOBt Reagent_Choice->Carbodiimide Recommended Onium Onium Salt (HATU/HBTU) + Base Reagent_Choice->Onium For difficult couplings Base_Choice Select Base Carbodiimide->Base_Choice Onium->Base_Choice Weak_Base Weak/Hindered Base (NMM, Collidine) Base_Choice->Weak_Base Recommended Strong_Base Strong Base (DIPEA, TEA) Base_Choice->Strong_Base Not Recommended Temperature_Control Set Reaction Temperature Weak_Base->Temperature_Control Strong_Base->Temperature_Control Low_Temp Low Temperature (0°C) Temperature_Control->Low_Temp Recommended RT_Temp Room Temperature Temperature_Control->RT_Temp Not Recommended Perform_Coupling Perform Coupling Reaction Low_Temp->Perform_Coupling RT_Temp->Perform_Coupling Analyze Analyze for Racemization (e.g., Chiral HPLC) Perform_Coupling->Analyze Success Racemization Minimized Analyze->Success Failure High Racemization Analyze->Failure Optimize Re-evaluate Conditions Failure->Optimize Optimize->Reagent_Choice

Caption: Decision workflow for selecting optimal conditions to minimize racemization.

References

Technical Support Center: Ile-Val Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of the dipeptide Isoleucine-Valine (Ile-Val) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC purification of this compound.

1. Poor Peak Shape: Tailing and Broadening

Q: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A: Peak tailing for a hydrophobic dipeptide like this compound is a common issue and can stem from several factors:

  • Secondary Silanol (B1196071) Interactions: Unwanted interactions can occur between the positively charged N-terminal amine of this compound and acidic, negatively charged residual silanol groups on the silica-based stationary phase. These interactions lead to a secondary, stronger retention mechanism for some of the analyte molecules, resulting in a tailing peak.[1]

  • Peptide Aggregation: Due to the hydrophobic nature of both isoleucine and valine side chains, the dipeptide may aggregate, especially at high concentrations.[1][2] This can lead to broad and tailing peaks.

  • Low Acid Concentration in Mobile Phase: An insufficient concentration of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase can result in poor peak shape.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][4]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The pKa of the N-terminal amine of this compound is approximately 9.6-9.8, and the C-terminal carboxyl group is around 2.3.[5][6] To minimize silanol interactions, it is recommended to work at a low pH, typically between 2 and 3. This ensures that the silanol groups are protonated and less likely to interact with the protonated N-terminus of the dipeptide. Using an acidic mobile phase additive like 0.1% TFA is standard practice for peptide purification to achieve sharp peaks.[7]

  • Adjust Mobile Phase Additive: If using a mass spectrometry-compatible mobile phase with formic acid (FA) and observing tailing, consider increasing the FA concentration. Alternatively, for applications not requiring mass spectrometry, using 0.1% TFA will generally provide sharper peaks due to its stronger ion-pairing capabilities.[1]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve the solubility of hydrophobic peptides, reduce mobile phase viscosity, and enhance peak shape.[1][8]

  • Reduce Sample Load: To check for column overload, try reducing the injected sample concentration or volume.[3][4]

  • Column Choice: If tailing persists, consider using a column with a different stationary phase, such as one with end-capping to reduce residual silanols, or a C8 or C4 column which are less hydrophobic than C18 and may reduce strong hydrophobic interactions.[9]

2. Poor Resolution

Q: I am unable to separate my this compound peak from a closely eluting impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the separation of the two peaks. Here are some strategies:

  • Optimize the Gradient: For gradient elution, a shallower gradient (a slower increase in the organic solvent concentration over time) provides more time for the components to interact with the stationary phase, often leading to better separation.[10]

  • Change the Organic Solvent: Switching the organic modifier in the mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Adjust the Mobile Phase pH: As mentioned, pH can significantly impact the retention of peptides. A small change in pH can alter the ionization state of impurities, leading to a change in their retention time relative to this compound.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the column's efficiency (plate number), resulting in narrower peaks and better resolution.

  • Change the Stationary Phase: If other strategies fail, changing the column chemistry (e.g., from a C18 to a phenyl-hexyl column) can provide a different selectivity and may resolve the peaks.

3. Ghost Peaks

Q: I am observing unexpected peaks ("ghost peaks") in my chromatogram, even in blank runs. What is the source of these peaks and how can I eliminate them?

A: Ghost peaks are extraneous peaks that do not originate from the injected sample. Common sources include:

  • Contaminated Mobile Phase: Impurities in the solvents (water, acetonitrile) or additives (TFA, FA) can accumulate on the column and elute as peaks during a gradient run.

  • Carryover from Previous Injections: Residual sample from a previous injection can be retained on the column or in the injector and elute in a subsequent run.

  • System Contamination: Contaminants can leach from tubing, fittings, or seals within the HPLC system.

  • Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, this can cause peak distortion and the appearance of ghost peaks.

Troubleshooting Steps:

  • Run a Blank Gradient: Inject a blank (mobile phase) to confirm that the ghost peaks are not from the sample.

  • Use High-Purity Solvents and Additives: Always use HPLC-grade solvents and freshly prepared mobile phases.[11]

  • Implement a Column Wash Step: After each run or batch of samples, wash the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.

  • Clean the Injector: Flush the injector and sample loop thoroughly between injections.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample and mobile phase.

4. Baseline Instability

Q: My HPLC baseline is noisy or drifting. What could be causing this and how can I stabilize it?

A: A stable baseline is crucial for accurate quantification. Instability can manifest as noise (rapid fluctuations) or drift (a gradual rise or fall).

  • Causes of a Noisy Baseline:

    • Air bubbles in the pump or detector.

    • Inadequate mobile phase mixing.

    • A failing detector lamp.

    • Leaks in the system.

  • Causes of Baseline Drift:

    • Changes in mobile phase composition or temperature.

    • Column equilibration issues.

    • Contamination buildup on the column or in the detector cell.

Troubleshooting Steps:

  • Degas the Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles. Most modern HPLC systems have an inline degasser.

  • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.

  • Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly.

  • Allow for Column Equilibration: Before starting a series of runs, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important for gradient elution.

  • Clean the Detector Cell: If drift is persistent, the detector flow cell may need to be flushed with a strong, clean solvent.

Data Presentation

The following tables provide typical starting parameters for the HPLC purification of a hydrophobic dipeptide like this compound. These should be considered as a starting point for method development.

Table 1: Typical HPLC Column and Mobile Phase Parameters

ParameterRecommended SettingRationale
Stationary Phase C18, 5 µm particle sizeGood retention for hydrophobic peptides.
Pore Size 100-300 ÅWide-pore (300 Å) is often beneficial for larger peptides, but 100-120 Å is suitable for dipeptides.
Column Dimensions 4.6 x 150 mm or 4.6 x 250 mmStandard analytical column dimensions.
Mobile Phase A 0.1% TFA in HPLC-grade waterLow pH for good peak shape.
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrileAcetonitrile is a common organic modifier for peptide separations.
Detection Wavelength 214-220 nmWavelength for detecting the peptide bond.

Table 2: Example Gradient Elution Profile

Time (minutes)% Mobile Phase B (Acetonitrile)
05
55
2560
3095
3595
365
455

Experimental Protocols

Protocol 1: Generic Method Development for this compound Purification

  • Sample Preparation:

    • Dissolve the crude this compound sample in Mobile Phase A (0.1% TFA in water) to a concentration of approximately 1 mg/mL.

    • If solubility is an issue, a small amount of acetonitrile can be added, but the final sample solvent should be weaker than the initial mobile phase conditions to ensure good peak shape.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System Preparation:

    • Prime all solvent lines to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Initial Scouting Run:

    • Inject a small volume of the prepared sample (e.g., 10 µL).

    • Run a broad gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes) to determine the approximate elution time of the this compound peak.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower, more focused gradient around the elution point of the this compound peak. For example, if the peak eluted at 40% Mobile Phase B, a new gradient could be 20% to 60% Mobile Phase B over 30 minutes. This will improve the resolution between the target peak and any closely eluting impurities.

  • Fraction Collection:

    • Once an optimized gradient is established, perform preparative injections.

    • Collect fractions corresponding to the this compound peak.

  • Purity Analysis:

    • Analyze the collected fractions using the optimized analytical method to determine their purity.

    • Pool the fractions that meet the desired purity level.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Prep Sample Preparation (Dissolve & Filter) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (0.1% TFA in Water/ACN) System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection (214-220 nm) Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Check Purity Analysis of Fractions Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling

Caption: Experimental workflow for this compound purification by HPLC.

Troubleshooting_Tree Start Problem with This compound Purification Peak_Shape Poor Peak Shape? Start->Peak_Shape Resolution Poor Resolution? Start->Resolution Ghost_Peaks Ghost Peaks? Start->Ghost_Peaks Baseline Baseline Instability? Start->Baseline Tailing Tailing or Broad? Peak_Shape->Tailing Yes Coelution Peaks Co-eluting? Resolution->Coelution Yes Blank_Run Peaks in Blank Run? Ghost_Peaks->Blank_Run Yes Noise_Drift Noise or Drift? Baseline->Noise_Drift Yes Check_pH Optimize Mobile Phase pH (Low pH with 0.1% TFA) Tailing->Check_pH Reduce_Load Reduce Sample Load Check_pH->Reduce_Load Increase_Temp Increase Column Temp. Reduce_Load->Increase_Temp Shallow_Gradient Use Shallower Gradient Coelution->Shallow_Gradient Change_Solvent Change Organic Solvent Shallow_Gradient->Change_Solvent Change_Column Change Column Chemistry Change_Solvent->Change_Column Fresh_Mobile_Phase Use Fresh, High-Purity Mobile Phase Blank_Run->Fresh_Mobile_Phase Wash_System Wash Column & Injector Fresh_Mobile_Phase->Wash_System Degas Degas Mobile Phase Noise_Drift->Degas Check_Leaks Check for Leaks Degas->Check_Leaks Equilibrate Ensure Full Equilibration Check_Leaks->Equilibrate

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Isoleucyl-Valine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoleucyl-valine (Ile-Val) peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound dipeptides, presented in a question-and-answer format.

Issue: Low Coupling Efficiency or Incomplete Reaction

Q1: My coupling reaction for the this compound bond is slow or incomplete, as indicated by a positive Kaiser test. What are the likely causes and how can I resolve this?

A1: Incomplete coupling of the sterically hindered Isoleucine and Valine residues is a common challenge. The primary causes are steric hindrance from the bulky side chains of both amino acids and potential peptide aggregation on the solid support.

Recommended Actions:

  • Optimize Coupling Reagents: Switch to a more powerful coupling reagent known to be effective for sterically hindered amino acids. Reagents like HATU, HCTU, and COMU are generally more efficient than HBTU or TBTU in such cases. Phosphonium-based reagents (e.g., PyBOP, PyAOP) are also excellent choices as they do not cause guanidinylation side reactions.

  • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent to drive the reaction to completion.

  • Increase Reaction Time and Temperature: Extend the coupling reaction time. If using a synthesizer with temperature control, increasing the temperature can help overcome the activation energy barrier.

  • Solvent Choice: While DMF is a standard solvent, consider switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), which can improve solvation and reduce aggregation.[1]

  • Monitor with the Kaiser Test: After the coupling step, perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.[2] If the test is positive (blue/purple beads), the coupling is incomplete and requires further action.[2]

Issue: Presence of an Impurity with the Same Mass as the Desired Peptide

Q2: My final product shows a major impurity peak on the HPLC with the same mass as my target this compound peptide. What could this be and how can I prevent it?

A2: This is a classic sign of epimerization (racemization) of the isoleucine residue during synthesis, leading to the formation of the D-Ile-L-Val diastereomer.[3] This side reaction can be promoted by the base used during coupling and the activation method.[3]

Recommended Actions:

  • Choice of Base: If using a strong, non-sterically hindered base like Diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine to minimize proton abstraction from the chiral center.

  • Use of Additives: Always use racemization-suppressing additives with your coupling reagent. OxymaPure and 6-Cl-HOBt are highly effective in minimizing epimerization.[4]

  • Control Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of epimerization.

  • Minimize Pre-activation Time: If pre-activating the amino acid, ensure the activated species is added to the resin-bound amine immediately to reduce the time it can form an oxazolone (B7731731) intermediate, which is prone to racemization.

  • Analytical Verification: Use chiral HPLC analysis to separate and quantify the diastereomeric impurity.

Issue: Significant Loss of Peptide from the Resin in Early Synthesis Steps

Q3: I am observing a significant loss of my dipeptide from the resin, resulting in a low overall yield. What is causing this premature cleavage?

A3: This issue is likely due to the formation of a diketopiperazine (DKP). This intramolecular cyclization of the dipeptide (this compound) results in its cleavage from the resin.[1][5] This side reaction is particularly prevalent after the deprotection of the second amino acid's N-terminus.[5]

Recommended Actions:

  • Use of N-terminal Protecting Groups: The choice of N-terminal protecting group on the second amino acid (Isoleucine) can influence the rate of DKP formation. While Fmoc is standard, in cases of severe DKP formation, alternative protecting groups might be considered.

  • Couple as a Dipeptide: Synthesize the Fmoc-Ile-Val-OH dipeptide in solution first, and then couple it to the resin. This bypasses the vulnerable stage on the solid support where DKP formation can occur.[5]

  • In Situ Neutralization: Employ an in situ neutralization protocol during coupling. This minimizes the time the N-terminal amine is deprotected and free to act as a nucleophile for the intramolecular attack that leads to DKP formation.[6]

  • Choice of Resin: The type of resin and its linker can also influence the rate of DKP formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing the this compound sequence?

A1: Due to the steric hindrance of both amino acids, the most common issue is incomplete coupling.[4] Epimerization of the isoleucine residue is also a significant concern that can lead to a difficult-to-separate impurity.[3]

Q2: How can I confirm that my coupling reaction is complete?

A2: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[2][7] A negative result (yellow/colorless beads) after the coupling step indicates that the reaction has gone to completion.[2] For N-terminal proline, which is a secondary amine, alternative tests like the chloranil (B122849) or isatin (B1672199) test should be used.[8]

Q3: What is diketopiperazine (DKP) formation and why is it a problem?

A3: Diketopiperazine formation is an intramolecular cyclization of a dipeptide that is attached to the solid support. This results in the cleavage of the dipeptide from the resin, forming a stable six-membered ring.[1][5] This side reaction leads to a truncated peptide and a significant reduction in the yield of the desired full-length peptide.[5]

Q4: Which coupling reagent is best for the sterically hindered this compound bond?

A4: For sterically hindered couplings like this compound, modern onium-type coupling reagents are recommended.[9] HATU, HCTU, and COMU are highly efficient. Phosphonium-based reagents like PyBOP and PyAOP are also excellent choices and avoid the potential for guanidinylation side reactions.

Q5: How can I detect and quantify epimerization in my final product?

A5: The most effective method for detecting and quantifying epimerization is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[10] This will allow for the separation of the desired L-L diastereomer from the L-D or D-L diastereomers. Alternatively, reverse-phase HPLC with a slow gradient may sometimes resolve the diastereomers.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Peptides

Coupling ReagentAdditiveBaseTypical Yield (%)Key AdvantagesPotential Side Reactions
HATU HOAtDIPEA/NMM>99High reactivity, excellent for hindered couplings.[11]Can cause guanidinylation of the N-terminal amine if used in excess.
HCTU 6-Cl-HOBtDIPEA/NMM~95-98More reactive than HBTU.Can cause guanidinylation.
COMU -DIPEA/NMM>99High reactivity, non-explosive, good solubility.[11]Limited solution stability.
PyBOP HOBtDIPEA/NMM~95Does not cause guanidinylation, good for in situ activation.[11]Byproduct can be difficult to remove.
DIC/OxymaPure OxymaPure-HighLow risk of racemization, non-explosive additive.[12]Carbodiimides can form N-acylurea byproducts.

Note: Yields are representative and can vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Dipeptide (Fmoc/tBu Strategy)

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Coupling of Valine:

    • Dissolve Fmoc-L-Val-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Monitoring: Perform a Kaiser test to ensure complete coupling (negative result). If positive, recouple.

  • Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • Coupling of Isoleucine:

    • Dissolve Fmoc-L-Ile-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Monitoring: Perform a Kaiser test.

  • Final Fmoc Deprotection: Repeat step 2.

  • Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by RP-HPLC.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

  • Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) after the coupling step and wash thoroughly with DMF and then ethanol.

  • Reagent Preparation:

  • Procedure: Add 2-3 drops of each reagent to the resin sample in a small test tube.

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): Intense blue color on the beads and/or in the solution.[2]

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution.[2]

Protocol 3: RP-HPLC Analysis for this compound Purity

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.[14]

    • Solvent B: 0.1% TFA in acetonitrile.[14]

  • Gradient: A linear gradient from 5% to 60% Solvent B over 20-30 minutes.[15]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV absorbance at 214 nm or 220 nm.[13][15]

  • Sample Preparation: Dissolve the crude or purified peptide in Solvent A or a water/acetonitrile mixture.

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity. The main peak corresponds to the desired this compound peptide. Side reaction products such as the D-Ile-L-Val diastereomer may appear as a closely eluting peak.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start this compound Synthesis kaiser_test Perform Kaiser Test after coupling start->kaiser_test coupling_complete Coupling Complete kaiser_test->coupling_complete Negative troubleshoot_coupling Incomplete Coupling kaiser_test->troubleshoot_coupling Positive hplc_analysis Perform HPLC Analysis of crude product coupling_complete->hplc_analysis recouple Recouple with stronger reagent (e.g., HATU) troubleshoot_coupling->recouple extend_time Extend coupling time and/or increase temperature troubleshoot_coupling->extend_time recouple->kaiser_test extend_time->kaiser_test high_purity High Purity Product hplc_analysis->high_purity >95% Purity troubleshoot_purity Purity Issues Detected hplc_analysis->troubleshoot_purity <95% Purity check_mass_spec Check Mass Spec of Impurities troubleshoot_purity->check_mass_spec same_mass Impurity has same mass (Possible Epimerization) check_mass_spec->same_mass low_yield Low overall yield (Possible DKP formation) check_mass_spec->low_yield epimerization_solutions Optimize base, temperature, and use additives (Oxyma) same_mass->epimerization_solutions dkp_solutions Use in situ neutralization or couple pre-formed dipeptide low_yield->dkp_solutions

Caption: Troubleshooting workflow for common issues in this compound peptide synthesis.

Side_Reaction_Mechanisms Key Side Reaction Pathways in this compound Synthesis cluster_epimerization Epimerization cluster_dkp Diketopiperazine Formation Ile_L Fmoc-L-Ile-OH Oxazolone Oxazolone Intermediate (planar, achiral) Ile_L->Oxazolone Activation Oxazolone->Ile_L Reprotonation Ile_D Fmoc-D-allo-Ile-OH Oxazolone->Ile_D Reprotonation Base Base (e.g., DIPEA) Base->Oxazolone promotes Dipeptide_Resin H-Ile-Val-Resin Cyclization Intramolecular Nucleophilic Attack Dipeptide_Resin->Cyclization Deprotected N-terminus DKP cyclo(this compound) (DKP) + Resin-OH Cyclization->DKP Cleavage

Caption: Simplified mechanisms for epimerization and diketopiperazine formation.

References

Technical Support Center: Optimizing Coupling Reagents for Ile-Val Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the synthesis of the sterically hindered dipeptide, Isoleucyl-Valine (Ile-Val). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of the this compound peptide bond challenging?

The synthesis of the this compound dipeptide is notoriously difficult due to significant steric hindrance. Both isoleucine and valine are β-branched amino acids, meaning their side chains are bulky and close to the site of peptide bond formation (the α-carbon). This steric clash slows down the rate of the coupling reaction, often leading to incomplete reactions and low yields.[1][2][3]

Q2: What are the primary issues encountered during this compound synthesis?

The main challenges are:

  • Low Coupling Yield: Due to steric hindrance, the nucleophilic attack of the valine amine group on the activated isoleucine carboxyl group is impeded, resulting in a low yield of the desired dipeptide.[2][4]

  • Epimerization: Aggressive activation conditions required to overcome steric hindrance can lead to epimerization at the α-carbon of the activated isoleucine residue. This results in the formation of the unwanted D-Ile-L-Val diastereomer, which can be difficult to separate from the desired L-Ile-L-Val product.[5][6][7]

  • Peptide Aggregation: Hydrophobic sequences like this compound can be prone to aggregation on the solid support during synthesis, which can block reactive sites and further reduce reaction efficiency.[2][8]

Q3: Which class of coupling reagents is generally recommended for the this compound coupling?

For sterically hindered couplings such as this compound, modern uronium/aminium salt-based reagents are highly recommended.[1][9] Reagents like HATU, HCTU, and COMU are particularly effective as they form highly reactive activated esters that can overcome the steric barrier more efficiently than older reagents like carbodiimides (e.g., DCC, DIC) alone.[1][8][10][11] Phosphonium (B103445) salt reagents like PyBOP and PyAOP are also very effective.[1][9][12][13]

Q4: What is the role of additives like HOBt and Oxyma?

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial for suppressing epimerization.[5][14] They function by forming an active ester with the activated amino acid. This active ester is less prone to forming the oxazolone (B7731731) intermediate that leads to racemization.[5][6] Oxyma-based reagents are often considered superior to HOBt-based ones and are not potentially explosive.[11][15]

Q5: How can I minimize epimerization during the synthesis of this compound?

To minimize epimerization:

  • Choose the Right Coupling Reagent: Use a reagent known to suppress epimerization. Combinations like DIC/Oxyma are effective.[5][14] While highly reactive, HATU also shows low epimerization due to the formation of the HOAt active ester.[8][13][16]

  • Control Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) as elevated temperatures can increase the rate of epimerization.[5][14]

  • Minimize Activation Time: Avoid lengthy pre-activation steps. The longer the activated amino acid exists before the amine component is introduced, the greater the chance of oxazolone formation.[5][17]

  • Use a Hindered Base: Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[14][17]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Problem 1: Low or No Yield of this compound Dipeptide
Possible Cause Solution
Incomplete Coupling due to Steric Hindrance 1. Switch to a more potent coupling reagent: If using a carbodiimide (B86325) like DIC alone, switch to a uronium/aminium salt (e.g., HATU, HCTU, COMU) or a phosphonium salt (e.g., PyBOP).[1][8][10] 2. Double Couple: After the initial coupling reaction, drain the reaction vessel, wash the resin, and perform a second coupling with a fresh solution of activated amino acid and coupling reagents.[2][4] 3. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading) to drive the reaction forward.[4][9]
Peptide Aggregation on Resin 1. Improve Solvation: Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) instead of or mixed with N,N-dimethylformamide (DMF). Adding a small amount of dimethyl sulfoxide (B87167) (DMSO) can also help.[2][4] 2. Increase Synthesis Temperature: In some cases, moderately increasing the temperature can help to disrupt secondary structures and improve coupling, but this must be balanced against the increased risk of epimerization.[18][19]
Degraded Reagents 1. Use Fresh Reagents: Ensure that the protected amino acids, coupling reagents, and solvents are fresh, of high purity, and anhydrous.[17][20]
Problem 2: Presence of a Diastereomeric Impurity in HPLC Analysis
Possible Cause Solution
Epimerization of the Isoleucine Residue 1. Optimize Coupling Reagent and Additive: Use a coupling method known for low epimerization, such as DIC in combination with Oxyma or HOBt.[5][14] HATU is also an excellent choice for minimizing racemization.[8][16] 2. Lower the Reaction Temperature: Perform the coupling at 0 °C to reduce the rate of epimerization.[5][14] 3. Reduce Pre-activation Time: Minimize the time the isoleucine is in its activated state before the addition of the resin-bound valine.[5][17] 4. Use a Weaker or More Hindered Base: Switch from DIPEA to a more hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM).[17]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the relative performance of common coupling reagents for sterically hindered couplings like this compound, based on literature consensus.

Coupling Reagent ClassReagent ExampleRelative ReactivityPropensity for EpimerizationNotes
Carbodiimides DIC/OxymaModerateLowA cost-effective option that provides good results with minimal epimerization when the additive is used. Reaction times may be longer.[5][14][15]
DIC/HOBtModerateLowA classic combination for suppressing racemization.[5][13][14]
Phosphonium Salts PyBOPHighLowKnown for high coupling efficiency and suppression of racemization.[9][12][15]
PyAOPVery HighVery LowHighly effective, especially for N-methylated and other difficult amino acids.[1][11][13]
Aminium/Uronium Salts HBTUHighLow-ModerateAn efficient and widely used reagent.[11][12][13]
HATUVery HighVery LowConsidered one of the most efficient reagents for hindered couplings, with excellent suppression of racemization due to the HOAt leaving group.[8][11][13][16]
COMUVery HighVery LowA newer generation reagent with efficiency comparable to HATU. Incorporates Oxyma, making it a safer alternative to HOBt/HOAt-based reagents.[11][13][15]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-Ile-OH to Resin-Bound Valine using HATU

This protocol is recommended for achieving high yields in the sterically hindered this compound coupling.

Materials:

  • Fmoc-Val-Resin (pre-swollen in DMF)

  • Fmoc-Ile-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

Procedure:

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal of the resin-bound valine using 20% piperidine in DMF. Wash the resin thoroughly with DMF. Confirm the presence of a free primary amine using a Kaiser test.[16][21]

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ile-OH (3 eq.) and HATU (2.9 eq.) in DMF.

  • Coupling Reaction: Add DIPEA (6 eq.) to the activation mixture and vortex briefly. Immediately add this solution to the deprotected resin.

  • Reaction Monitoring: Agitate the reaction vessel at room temperature for 1-2 hours. Monitor the reaction for completion using a qualitative test like the Kaiser test. A negative result (colorless or yellow beads) indicates a complete reaction.[1][16]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Low-Epimerization Coupling of Fmoc-Ile-OH to Resin-Bound Valine using DIC/Oxyma

This protocol is optimized to minimize the risk of isoleucine epimerization.

Materials:

  • Fmoc-Val-Resin (pre-swollen in DMF)

  • Fmoc-Ile-OH (3 equivalents)

  • OxymaPure® (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Fmoc Deprotection: Perform Fmoc deprotection on the resin-bound valine as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Ile-OH (3 eq.) and Oxyma (3 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 eq.).

  • Reaction and Washing: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor for completion using the Kaiser test.[5]

  • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Coupling start->cause1 cause2 Peptide Aggregation start->cause2 cause3 Reagent Degradation start->cause3 sol1a Use Potent Reagent (e.g., HATU, COMU) cause1->sol1a sol1b Double Couple cause1->sol1b sol2a Use NMP or add DMSO cause2->sol2a sol3a Use Fresh Reagents cause3->sol3a

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow_HATU start Start: Deprotected Val-Resin prep Prepare Activation Mixture: Fmoc-Ile-OH + HATU in DMF start->prep add_base Add DIPEA to Activation Mixture prep->add_base couple Add Mixture to Resin Agitate for 1-2 hours add_base->couple monitor Monitor with Kaiser Test couple->monitor wash Wash Resin with DMF monitor->wash Negative end End: Fmoc-Ile-Val-Resin wash->end

Caption: Experimental workflow for HATU-mediated this compound coupling.

References

Technical Support Center: Large-Scale Synthesis of Ile-Val

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the dipeptide Isoleucyl-Valine (Ile-Val). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale synthesis of this hydrophobic dipeptide.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound considered challenging? A1: The synthesis of sequences containing β-branched and hydrophobic amino acids like isoleucine and valine is known to be difficult.[1] The primary challenges are steric hindrance at the reaction sites, which can lead to inefficient or incomplete coupling reactions, and the high hydrophobicity of the dipeptide, which causes aggregation and low solubility in common solvents.[1][2] These factors complicate both the synthesis and subsequent purification steps.[1][3]

Q2: What are the primary synthesis strategies for large-scale production of this compound? A2: For large-scale synthesis, solution-phase (also known as liquid-phase) peptide synthesis (LPPS) is often preferred over solid-phase peptide synthesis (SPPS).[4] This is due to factors like cost-effectiveness and easier scale-up. A hybrid approach, where fragments are synthesized on a solid support and then coupled in solution, can also be a viable strategy.[4]

Q3: Which N-terminal protecting group strategy is recommended for this compound synthesis, Boc or Fmoc? A3: For large-scale solution-phase synthesis, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups are frequently used for α-amino group protection.[4] This is because their removal results in volatile by-products, which simplifies workup.[4] The 9-fluorenylmethoxycarbonyl (Fmoc) group is less attractive for large-scale solution synthesis due to the reactivity and lack of volatility of its dibenzofulvene by-product.[4] However, Fmoc chemistry is a standard and effective method for solid-phase synthesis.[5]

Q4: Do the side chains of Isoleucine and Valine require protection? A4: No, the side chains of isoleucine and valine are aliphatic and non-reactive. Therefore, they do not require the use of protecting groups during peptide synthesis.

Q5: What are the most common side reactions during the synthesis of this compound? A5: The most common side reactions include:

  • Incomplete Coupling: Due to the steric bulk of both amino acids, the formation of the peptide bond can be slow or incomplete.[1]

  • Racemization: The chiral integrity of the amino acids can be compromised during the activation step, especially with certain coupling reagents or under basic conditions.[6][7] Adding additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize this.[7]

  • Diketopiperazine Formation: This intramolecular cyclization is a significant side reaction at the dipeptide stage, leading to loss of the linear peptide from the resin in SPPS or yield loss in LPPS.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Coupling Yield Steric Hindrance: The bulky side chains of Ile and Val are impeding the reaction.[1]• Use a more potent coupling reagent like HATU or PyBOP to enhance activation.[9]• Increase the reaction time and/or temperature.[8]• Perform a "double couple" by repeating the coupling step with fresh reagents.[10]
Peptide Aggregation: The growing hydrophobic peptide chain is aggregating, preventing reagent access.[2]• Switch to a solvent known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or add chaotropic salts.[8]• For SPPS, consider using a low-substitution or specialized resin (e.g., TentaGel) to reduce inter-chain interactions.[8]
Insufficient Reagent Activation: The coupling reagent may be degraded or insufficient for the specific conditions.• Ensure coupling reagents are fresh and stored under anhydrous conditions.[10]• Use a slight excess of the coupling reagent and the protected amino acid being added.
Product is Difficult to Purify Low Solubility: The hydrophobic nature of this compound causes it to precipitate or not dissolve in standard HPLC solvents.[3]• Modify the purification protocol to use precipitation in water followed by washing with a non-polar solvent like diethyl ether to remove scavengers.[3]• For RP-HPLC, experiment with different solvent systems, such as those containing acetonitrile (B52724) (ACN) with additives like trifluoroacetic acid (TFA) and acetic acid (AcOH).[3]
Aggregation During Purification: The peptide aggregates on the chromatography column, leading to poor peak shape and low recovery.• Add organic modifiers or use higher column temperatures to disrupt aggregation.• Consider alternative purification methods like flash chromatography or solid-phase extraction (SPE) which can handle larger quantities and different solubility profiles.[11]
Presence of Impurities with Incorrect Mass Diketopiperazine Formation: Cyclization of the dipeptide has occurred.[8]• If using Fmoc-SPPS, synthesize on a 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[8]• If using Boc-based synthesis, utilize in situ neutralization protocols.[8]
Racemization: An impurity with the same mass but different retention time is observed.• Add racemization suppressants like HOBt, HOAt, or Oxyma Pure to the coupling reaction.[7][9]• Avoid excessive exposure to strong bases.
Incomplete Deprotection: The N-terminal protecting group (e.g., Boc or Fmoc) was not fully removed.• Extend the deprotection time or use fresh deprotection reagents.• Monitor the deprotection step to ensure completion before proceeding to the next coupling step.

Experimental Workflows and Protocols

Logical Workflow for Large-Scale this compound Synthesis

The following diagram illustrates a typical workflow for the solution-phase synthesis of this compound, highlighting critical steps and potential challenges.

Ile_Val_Synthesis_Workflow cluster_prep 1. Starting Material Preparation cluster_synthesis 2. Coupling Reaction (Solution Phase) cluster_workup 3. Workup & Isolation cluster_deprotection 4. Deprotection cluster_purification 5. Purification & Final Product Boc_Ile Boc-Ile-OH Coupling Dissolve & React in appropriate solvent (e.g., DCM, DMF) Boc_Ile->Coupling Val_Ester H-Val-OR Val_Ester->Coupling Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt) Coupling_Reagent->Coupling Challenge1 Challenge: Steric Hindrance & Incomplete Reaction Coupling->Challenge1 Workup Aqueous Wash & Solvent Evaporation Coupling->Workup Crude_Product Crude Boc-Ile-Val-OR Workup->Crude_Product Acid_Cleavage Acidic Cleavage (e.g., TFA for Boc, H₂/Pd for Z/Bn ester) Crude_Product->Acid_Cleavage Challenge2 Challenge: Side Reactions Acid_Cleavage->Challenge2 Purification Purification (RP-HPLC or Precipitation) Acid_Cleavage->Purification Challenge3 Challenge: Aggregation & Low Solubility Purification->Challenge3 Final_Product Pure H-Ile-Val-OH Purification->Final_Product

Caption: Workflow for the solution-phase synthesis of this compound.

Protocol 1: Solution-Phase Synthesis of Boc-Ile-Val-OMe

This protocol describes a representative coupling procedure for forming the protected dipeptide.

Materials:

  • Boc-L-Isoleucine (Boc-Ile-OH)

  • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Prepare Valine Free Base: Dissolve H-Val-OMe·HCl (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath. Add NMM (1.1 eq) dropwise and stir for 15 minutes to neutralize the hydrochloride salt and form the free amine.

  • Activate Isoleucine: In a separate flask, dissolve Boc-Ile-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Coupling Reaction: Add DIC (1.1 eq) to the Boc-Ile-OH solution and stir for 20 minutes at 0°C to pre-activate the carboxylic acid.

  • Add the cold solution of H-Val-OMe (from step 1) to the activated Boc-Ile-OH mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the diisopropylurea (DIU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Ile-Val-OMe product.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is for the analytical or semi-preparative purification of the final deprotected this compound dipeptide.

Materials:

  • Crude H-Ile-Val-OH

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water

  • Solvent B: 0.1% TFA in Acetonitrile (ACN)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B or an alternative solvent like DMSO can be used. Centrifuge the sample to remove any insoluble material.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 10 column volumes.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30-40 minutes. The optimal gradient may need to be determined empirically.

  • Fraction Collection: Monitor the elution at 214 nm and 280 nm.[3] Collect fractions corresponding to the main product peak.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical RP-HPLC and/or mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified H-Ile-Val-OH as a TFA salt.

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

This table provides a qualitative comparison of common coupling reagents that can be employed for the synthesis of this compound. The choice of reagent is a critical factor in managing challenges like steric hindrance and racemization.[12]

Coupling Reagent ClassExamplesRelative SpeedRacemization RiskKey Characteristics & Considerations
Carbodiimides DCC, DIC, EDC[9]ModerateModerate to HighCost-effective.[9] Requires an additive (e.g., HOBt, Oxyma) to suppress racemization.[7] Byproduct of DCC is insoluble; DIC is preferred for SPPS as its byproduct is soluble.[7][9]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU[9]Fast to Very FastLowHighly efficient and popular for SPPS.[7][9] HATU is particularly effective for sterically hindered couplings.[9] Requires a non-nucleophilic base.
Phosphonium Salts PyBOP, PyAOP[9]FastLowSimilar in efficacy to aminium salts.[9] PyAOP is very effective for coupling N-methylated amino acids.[7] Does not form guanidinylation byproducts, which can be an issue with uronium salts in specific cases.[12]
Immonium-type Salts COMU[12]Very FastVery LowHigh solubility and efficiency comparable to HATU.[9] Based on Oxyma, which is a safer alternative to the potentially explosive HOBt/HOAt additives.[9][13]

References

Technical Support Center: Refinement of Ile-Val Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate detection and quantification of Isoleucine (Ile) and Valine (Val).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately detecting and quantifying Isoleucine and Valine?

A1: The main challenge lies in the fact that Isoleucine and Valine are structural isomers, meaning they have the same molecular weight. This makes their differentiation by mass spectrometry alone difficult. Effective separation is highly dependent on the chromatographic method employed. Furthermore, their polar nature can lead to poor retention on traditional reversed-phase columns and potential interactions with the stationary phase, causing peak tailing.

Q2: Which analytical technique is most suitable for my Ile-Val detection experiment?

A2: The choice of technique depends on your specific experimental needs, including required sensitivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A cost-effective and robust method suitable for routine quantification in simpler matrices where high sensitivity is not the primary concern.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high resolution for volatile derivatives of Ile and Val. This technique requires a derivatization step to make the amino acids volatile.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity, making it the preferred method for trace-level detection and analysis in complex biological matrices like plasma.[1][3]

Q3: How can I improve the separation of Isoleucine and Valine in my HPLC method?

A3: Optimizing your mobile phase and column chemistry is crucial. For reversed-phase chromatography, adjusting the pH of the mobile phase can influence the retention and peak shape of these amino acids. A study on underivatized amino acids achieved good separation using a C18 column with a phosphate (B84403) buffer at pH 7.4 and a gradient with acetonitrile (B52724). For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be a suitable alternative.

Q4: What are common causes of peak tailing in amino acid analysis and how can I resolve them?

A4: Peak tailing for amino acids like Ile and Val is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. To mitigate this, you can:

  • Adjust Mobile Phase pH: Lowering the pH can suppress the ionization of silanol groups.

  • Use End-capped Columns: Columns with end-capping are designed to minimize exposed silanol groups.

  • Increase Buffer Strength: A higher buffer concentration can help to mask the silanol interactions.

  • Check for Column Overload: Injecting too high a concentration of your sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

Q5: My LC-MS/MS signal for Ile/Val is low or inconsistent. What should I check?

A5: Low or inconsistent signal in LC-MS/MS can stem from several factors:

  • Ion Suppression: Components in your sample matrix can interfere with the ionization of your analytes in the mass spectrometer source. Improve your sample preparation to remove interfering substances.

  • Suboptimal Source Parameters: Ensure that the ion source settings (e.g., gas flows, temperatures, and voltages) are optimized for Ile and Val.

  • Improper Mobile Phase Composition: The mobile phase should be compatible with electrospray ionization (ESI). The presence of non-volatile salts or detergents can suppress the signal.

  • Analyte Degradation: Ensure proper sample handling and storage to prevent the degradation of Ile and Val.

Troubleshooting Guides

HPLC-UV Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor Resolution Between Ile and Val Peaks Inadequate mobile phase composition.Optimize the gradient and pH of the mobile phase. Consider using a different buffer system.
Inappropriate column chemistry.Switch to a column with a different stationary phase (e.g., a different C18 phase or a HILIC column).
Column aging or contamination.Flush the column with a strong solvent or replace the column if necessary.
Peak Tailing Secondary interactions with silanol groups.Lower the mobile phase pH, use an end-capped column, or increase the buffer concentration.
Column overload.Dilute the sample and reinject.
Column contamination.Wash the column with a series of strong solvents.
Fluctuating Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Pump malfunction.Check the pump for leaks and ensure a consistent flow rate.
LC-MS/MS Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Signal Intensity Ion suppression from matrix components.Improve sample preparation (e.g., use solid-phase extraction). Dilute the sample.
Suboptimal ESI source parameters.Optimize source voltage, gas flows, and temperatures for Ile and Val.
Incompatible mobile phase.Use volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate) and LC-MS grade solvents.
Inability to Distinguish Ile and Val Co-elution of isomers.Optimize the chromatographic separation to achieve baseline or near-baseline resolution.
Insufficient fragmentation for differentiation.Perform a collision energy optimization to find unique fragment ions or different fragment ratios for each isomer.
High Background Noise Contaminated mobile phase or LC system.Use fresh, high-purity solvents and flush the LC system.
Contaminated mass spectrometer.Clean the ion source components according to the manufacturer's instructions.
GC-MS Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor or No Derivatization Presence of moisture.Ensure all glassware is dry and use anhydrous solvents.
Incorrect reaction temperature or time.Optimize the derivatization conditions (temperature and incubation time) for your specific derivatizing agent (e.g., MTBSTFA).
Peak Broadening or Tailing Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column.
Suboptimal oven temperature program.Optimize the temperature ramp to ensure sharp peaks.
Inconsistent Results Incomplete derivatization.Ensure the derivatization reaction goes to completion by optimizing reaction conditions and reagent concentrations.
Sample degradation in the hot injector.Use a lower injector temperature if possible, or a faster injection speed.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the quantification of Isoleucine and Valine.

Table 1: Comparison of HPLC-UV and LC-MS/MS for Isoleucine Quantification [1]

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 571.7 - 1334.2 µM2.0 - 1500 µM[3]
Limit of Detection (LOD) 340.1 µM0.60 µM[3]
Limit of Quantification (LOQ) 1030.8 µM2.0 µM[3]
Accuracy 98.91 - 100.77%89 - 95%[3]
Precision (RSD/CV) 0.28 - 1.92%4 - 10%[3]

Table 2: Performance of a Validated HPLC-UV Method for Amino Acid Quantification [4]

Amino AcidLinearity Range (µg/mL)Mean Recovery (%)RSD (%)
L-Valine 50 - 40098.91 - 100.770.28 - 1.92
L-Isoleucine 75 - 17598.91 - 100.770.28 - 1.92

Table 3: Performance of a GC-MS Method for Amino Acid Quantification in Biological Fluids [5][6]

ParameterValue
Limit of Detection (LOD) 0.03 - 12 µM
Limit of Quantification (LOQ) 0.3 - 30 µM
Intra-day Precision (RSD) 0.9 - 14.3%
Inter-day Precision (RSD) 1.5 - 14.1%

Experimental Protocols

Protocol 1: Quantification of Ile and Val in Plasma by LC-MS/MS

This protocol is a general guideline and may require optimization for specific instruments and sample types.

  • Sample Preparation (Protein Precipitation)

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C,¹⁵N-labeled Ile and Val).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis

    • LC System: A UHPLC system.

    • Column: A C18 reversed-phase column suitable for amino acid analysis (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Ile and Val (e.g., start at 5% B, ramp to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Ile, Val, and their internal standards.

  • Data Analysis

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of Ile and Val in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Protocol 2: GC-MS Analysis of Ile and Val with MTBSTFA Derivatization

This protocol outlines the derivatization of amino acids for GC-MS analysis.

  • Sample Preparation and Derivatization

    • Pipette an aliquot of your sample (e.g., 50 µL of a standard solution or prepared biological extract) into a reaction vial.

    • Dry the sample completely under a stream of nitrogen.

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile to the dried sample.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Analysis

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: A single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis

    • Identify the derivatized Ile and Val peaks based on their retention times and mass spectra.

    • Quantify using an internal standard and a calibration curve prepared with derivatized standards.

Visualizations

mTOR_Signaling_Pathway BCAA Isoleucine / Valine (Branched-Chain Amino Acids) mTORC1 mTORC1 BCAA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Autophagy Autophagy (Cellular Recycling) mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Muscle Growth) S6K1->Protein_Synthesis Promotes IRS IRS-1 / IRS-2 S6K1->IRS Inhibits eIF4E_BP1->Protein_Synthesis Inhibits when active Insulin_Signaling Insulin Signaling IRS->Insulin_Signaling

Caption: mTORC1 signaling pathway activated by Isoleucine and Valine.

Ile_Val_Degradation_Pathway cluster_transamination Step 1: Transamination cluster_decarboxylation Step 2: Oxidative Decarboxylation Ile Isoleucine Keto_Ile α-keto-β-methylvalerate Ile:s->Keto_Ile:n Transamination Val Valine Keto_Val α-ketoisovalerate Val:s->Keto_Val:n Transamination BCAT Branched-Chain Aminotransferase (BCAT) Acyl_CoA_Ile α-methylbutyryl-CoA Keto_Ile:s->Acyl_CoA_Ile:n Oxidative Decarboxylation Acyl_CoA_Val Isobutyryl-CoA Keto_Val:s->Acyl_CoA_Val:n Oxidative Decarboxylation BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Metabolic_Steps_Ile Multiple Enzymatic Steps Acyl_CoA_Ile->Metabolic_Steps_Ile Metabolic_Steps_Val Multiple Enzymatic Steps Acyl_CoA_Val->Metabolic_Steps_Val Acetyl_CoA Acetyl-CoA Metabolic_Steps_Ile->Acetyl_CoA Propionyl_CoA Propionyl-CoA Metabolic_Steps_Ile->Propionyl_CoA Metabolic_Steps_Val->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Catabolic pathways of Isoleucine and Valine.

Troubleshooting_Workflow Start Problem: Poor Peak Shape (Tailing/Fronting) Check_All_Peaks Affects All Peaks? Start->Check_All_Peaks System_Issue System Issue: - Blocked Frit - Column Void - Extra-column Volume Check_All_Peaks->System_Issue Yes Specific_Peaks Affects Specific Peaks? Check_All_Peaks->Specific_Peaks No Fix_System Action: - Backflush/Replace Frit - Replace Column - Check Tubing/Connections System_Issue->Fix_System Analyte_Issue Analyte-Specific Issue: - Secondary Interactions - pH Mismatch - Overload Specific_Peaks->Analyte_Issue Yes Fix_Method Action: - Adjust Mobile Phase pH - Change Column Type - Dilute Sample Analyte_Issue->Fix_Method Resolved Problem Resolved Fix_System->Resolved Fix_Method->Resolved

Caption: Troubleshooting workflow for poor peak shape in HPLC.

References

Technical Support Center: Improving the Purity of Synthetic Ile-Val

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of the dipeptide Isoleucyl-Valine (Ile-Val). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the purity of this hydrophobic dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. These can originate from the raw materials, the synthesis process itself, or degradation during handling and storage. Common impurities include:

  • Deletion Sequences: Failure to couple either the Isoleucine or Valine residue, resulting in a truncated peptide.

  • Incompletely Deprotected Sequences: Residual protecting groups on the amino acids that are not fully removed during the cleavage step.

  • Side-Reaction Products: Modifications of the peptide that can occur during synthesis or cleavage.

  • Diastereomers: Due to the two chiral centers in Isoleucine, epimerization can occur, leading to the formation of diastereomeric impurities that can be difficult to separate from the desired product.

Q2: My crude this compound peptide has low purity after synthesis. What are the key synthesis parameters I should optimize?

A2: To improve the purity of your crude peptide, consider optimizing the following aspects of your solid-phase peptide synthesis (SPPS) protocol:

  • Resin Selection: The choice of resin can impact the success of the synthesis. For a short peptide like this compound, a standard Wang or 2-chlorotrityl chloride resin is often suitable.

  • Coupling Chemistry: The efficiency of the amide bond formation is critical. Using highly reactive coupling reagents can help ensure complete coupling and minimize the formation of deletion sequences.

  • Reaction Temperature: Increasing the temperature can sometimes improve coupling efficiency, especially for sterically hindered amino acids like Isoleucine and Valine. However, excessive heat can also lead to side reactions.

  • Capping: After each coupling step, any unreacted amino groups can be "capped" by acetylation. This prevents them from reacting in subsequent steps, which helps to minimize the formation of deletion sequences and simplifies the final purification.

  • Solvent Quality: Always use fresh, high-purity solvents to avoid introducing impurities.

Q3: I am having trouble dissolving my synthetic this compound for purification. What solvents should I use?

A3: this compound is a hydrophobic dipeptide and may exhibit poor solubility in purely aqueous solutions. The following strategies can be employed to improve solubility for purification:

  • Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent such as acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), or dimethylformamide (DMF) first.

  • Solvent Mixtures: After initial dissolution in an organic solvent, gradually add the aqueous mobile phase to reach a composition that is compatible with your purification method (e.g., RP-HPLC).

  • Acidic Conditions: The presence of an acid, such as trifluoroacetic acid (TFA) or formic acid (FA), in the solvent can improve the solubility of the peptide by protonating the terminal amine and carboxyl groups.

  • Solubility Trials: It is highly recommended to perform small-scale solubility trials with various solvents and mixtures to identify the optimal conditions before attempting to dissolve the entire batch for purification.

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Problem: Poor Peak Shape (Broadening or Tailing)

This is a common issue when purifying hydrophobic peptides like this compound.

Possible CauseRecommended Solution
Secondary Interactions Interactions between the peptide and the stationary phase can lead to peak tailing. Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) in your mobile phase (typically 0.1%).
Peptide Aggregation The hydrophobic nature of this compound can cause it to aggregate on the column. Try reducing the sample concentration, increasing the column temperature, or adding a small amount of an organic solvent like isopropanol (B130326) to the mobile phase.
Suboptimal Mobile Phase The choice of organic modifier in the mobile phase can affect peak shape. Acetonitrile is a common choice, but for some hydrophobic peptides, n-propanol or isopropanol may provide better resolution.
Column Overload Injecting too much sample can lead to broad peaks. Reduce the injection volume or the concentration of your sample.

Problem: Low Recovery of this compound from the Column

Low recovery is often due to the irreversible adsorption of the hydrophobic peptide onto the column matrix.

Possible CauseRecommended Solution
Strong Hydrophobic Interactions The peptide is too strongly retained on the C18 column. Consider using a column with a less hydrophobic stationary phase, such as C8 or C4.
Peptide Precipitation The peptide may be precipitating on the column if the mobile phase composition is not optimal. Ensure the peptide remains soluble throughout the gradient.
Improper Elution Gradient The gradient may not be strong enough to elute the peptide. Increase the final percentage of the organic solvent in your gradient.

Experimental Protocols

General Protocol for Analytical RP-HPLC of this compound

This protocol serves as a starting point. Optimization will be required for your specific sample and system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30-40 °C.

Sample Preparation for RP-HPLC
  • Dissolve the lyophilized this compound peptide in a minimal amount of Mobile Phase B (ACN with 0.1% TFA).

  • Once dissolved, add Mobile Phase A (water with 0.1% TFA) to the desired final concentration, ensuring the peptide does not precipitate.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Experimental Workflow for this compound Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product A Solid-Phase Peptide Synthesis (SPPS) of this compound B Cleavage and Deprotection A->B C Crude Peptide Precipitation B->C D Solubility Testing C->D Crude Product E RP-HPLC Purification D->E F Fraction Collection E->F G Purity Analysis (Analytical HPLC/LC-MS) F->G Collected Fractions H Lyophilization G->H I Pure this compound Dipeptide H->I G A Low Purity Detected by Analytical HPLC B Assess Peak Shape A->B C Broad or Tailing Peaks? B->C Yes D Multiple, Poorly Resolved Peaks? B->D No E Increase TFA concentration Optimize mobile phase Reduce sample load C->E F Optimize Gradient Slope Try a different column (C8, C4) Consider alternative purification D->F Yes G Identify Impurities by LC-MS F->G H Modify Synthesis Protocol G->H

Technical Support Center: Minimizing Epimerization in Ile-Val Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to epimerization during the synthesis of peptides containing Isoleucine-Valine (Ile-Val) sequences. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize the formation of diastereomeric impurities in your experiments.

Troubleshooting Guide: High Epimerization in this compound Synthesis

This guide addresses specific issues you might encounter during the synthesis of peptides containing the sterically hindered this compound motif.

Symptom Potential Cause Recommended Solution
HPLC analysis shows a shoulder or a closely eluting peak next to the main product, indicating a diastereomeric impurity. [1]Inappropriate Coupling Reagent: Some coupling reagents have a higher potential to cause epimerization, especially with sterically hindered amino acids like Isoleucine and Valine.[2]Use Coupling Reagents Known for Low Epimerization: Employ coupling reagents such as DIC/OxymaPure® or DIC/HOBt.[1][3] For particularly difficult couplings, HATU or HCTU can be used, but with caution due to a potentially higher epimerization risk that can be mitigated with appropriate additives and conditions.[1]
Excessive or Strong Base: Strong, non-hindered bases can readily abstract the alpha-proton of the activated amino acid, leading to loss of chirality.[1]Optimize Base Selection and Stoichiometry: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger bases like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[1][4] Use the minimum necessary amount of base.[1]
Elevated Reaction Temperature: Higher temperatures accelerate all reactions, including the side reactions that lead to epimerization.[1]Control the Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C or at room temperature.[1][2]
Prolonged Activation Time: The longer the amino acid remains in its activated state before coupling, the greater the chance of oxazolone (B7731731) formation and subsequent epimerization.[1]Minimize Pre-activation Time: Avoid lengthy pre-activation steps. Introduce the amine component as soon as possible after activating the carboxylic acid.[1]
Solvent Effects: Polar solvents like DMF can sometimes increase the rate of epimerization for sterically hindered residues like Ile and Val.[2]Consider Solvent Polarity: In some cases, a less polar solvent mixture, such as 1:1 CH2Cl2/DMF, may reduce epimerization compared to pure DMF.[1] However, ensure adequate solubility of all reactants.[2]

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound peptide synthesis?

A1: Epimerization is a chemical process where the stereochemical configuration at the alpha-carbon of either the Isoleucine or Valine residue is inverted during the synthesis process.[1] This results in the formation of a diastereomer of the desired peptide (e.g., D-Ile-L-Val or L-Ile-D-Val instead of L-Ile-L-Val). These impurities can be challenging to separate and may significantly impact the biological activity of the final peptide.[1][5]

Q2: What are the primary mechanisms leading to epimerization?

A2: The two main mechanisms responsible for epimerization during peptide synthesis are:

  • Oxazolone Formation: The activated carboxylic acid of the Nα-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of chirality.[1][6]

  • Direct Enolization: A base can directly abstract the acidic alpha-proton of the activated amino acid, forming an enolate intermediate which can then be reprotonated from either side, resulting in racemization.[1][6]

Q3: Why are sterically hindered amino acids like Isoleucine and Valine particularly susceptible to epimerization?

A3: Sterically hindered amino acids like Isoleucine and Valine can have slower coupling kinetics. This prolonged reaction time, especially during the activation step, increases the opportunity for the side reactions of oxazolone formation or direct enolization to occur, thus leading to a higher degree of epimerization.[2]

Q4: How can I detect and quantify the level of epimerization?

A4: The most common method for detecting and quantifying epimerization is through High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide.[1] The diastereomeric impurity often appears as a closely eluting peak or a shoulder next to the main product peak.[1] NMR spectroscopy can also be used to differentiate between isoleucine and its epimer, allo-isoleucine, by analyzing the chemical shifts and coupling constants of the α-proton and α-carbon signals.[7]

Q5: Are there any additives that can help suppress epimerization?

A5: Yes, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its analogs such as 6-Cl-HOBt, or OxymaPure® (ethyl (hydroxyimino)cyanoacetate) are highly effective in suppressing epimerization.[1][8] They work by forming activated ester intermediates that are less prone to forming the problematic oxazolone intermediate.[1] The simultaneous use of HOBt and CuCl₂ has also been reported to create an epimerization-free system in certain coupling methods.[8][9]

Quantitative Data on Epimerization

The following table summarizes the reported levels of epimerization with different coupling reagents and conditions. This data can help in selecting the optimal strategy for your this compound synthesis.

Coupling ReagentAdditiveBase% Epimerization (Diastereomer Ratio)Reference
HBTU-DIEA18% (82:18)[6]
HATU-DIEA13% (87:13)[6]
PyBop-DIEA12% (88:12)[6]
TDBTU--Significantly less than PyBOP, HBTU, HATU[10]
DEPBT--Very little epimerization[10]
EDC--25%[6]
DICHOBt/OxymaNMM/TMPLow epimerization[1][3]
CarbodiimideHOBt + CuCl₂-< 0.1%[9]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization in Solid-Phase this compound Coupling using DIC/Oxyma

This protocol outlines a standard procedure for coupling an Fmoc-protected Isoleucine or Valine to a resin-bound peptide with a free N-terminal amine, designed to minimize epimerization.

Materials:

  • Fmoc-L-Isoleucine or Fmoc-L-Valine (3 eq.)

  • Resin-bound peptide with a free N-terminal amine (1 eq.)

  • OxymaPure® (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • N-methylmorpholine (NMM) (if required for neutralization)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.[1]

  • Fmoc Deprotection: Perform Fmoc deprotection on the resin-bound peptide using 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).[1]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Isoleucine/Valine and OxymaPure® in DMF.[1]

  • Coupling Reaction: Add the amino acid/additive solution to the resin, followed by the addition of DIC.[1]

  • Reaction: Allow the reaction to proceed for 1-3 hours at room temperature. Monitor the reaction for completion using a colorimetric method (e.g., Kaiser test).[1]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.[1]

Visualizations

Experimental Workflow for Low-Epimerization Peptide Coupling

experimental_workflow start Start: Resin with free N-terminal swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 5. Add Coupling Solution and DIC to Resin wash1->couple prepare_aa 4. Prepare Coupling Solution (Fmoc-Ile/Val + Oxyma in DMF) prepare_aa->couple react 6. React at RT (1-3h) Monitor with Kaiser Test couple->react wash2 7. Wash (DMF, DCM) react->wash2 next Next Cycle or Cleavage wash2->next

Caption: Workflow for a peptide coupling cycle designed to minimize epimerization.

Decision Tree for Selecting Low-Epimerization Coupling Conditions

decision_tree start High Epimerization Detected? check_reagent Review Coupling Reagent (e.g., HBTU, HCTU without additive?) start->check_reagent Yes no_issue Continue with Current Protocol start->no_issue No switch_reagent Switch to DIC/Oxyma or DIC/HOBt check_reagent->switch_reagent Yes check_base Review Base (e.g., DIEA, TEA?) check_reagent->check_base No switch_reagent->check_base switch_base Switch to weaker/hindered base (NMM, TMP) and reduce equivalents check_base->switch_base Yes check_temp Review Temperature (> Room Temp?) check_base->check_temp No switch_base->check_temp lower_temp Couple at 0°C or Room Temperature check_temp->lower_temp Yes check_time Review Pre-activation Time (Prolonged?) check_temp->check_time No lower_temp->check_time reduce_time Minimize pre-activation time check_time->reduce_time Yes final_review Consider solvent effects (e.g., switch from pure DMF) check_time->final_review No reduce_time->final_review

Caption: Decision tree for troubleshooting and optimizing coupling conditions to reduce epimerization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Isoleucyl-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dipeptides, particularly those containing sterically hindered amino acids like isoleucine and valine, presents unique challenges in peptide chemistry. The bulky side chains of these residues can impede coupling reactions, leading to lower yields and the formation of deletion sequences. This guide provides an objective comparison of the three primary methodologies for the synthesis of Isoleucyl-valine (Ile-Val): Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Chemo-Enzymatic Peptide Synthesis (CEPS). We present a side-by-side analysis of their performance, supported by representative experimental data, and provide detailed protocols for each method.

Data Presentation: Performance Comparison of this compound Synthesis Methods

The selection of a synthesis strategy significantly impacts the outcome of peptide production. The following table summarizes the key performance indicators for each method in the context of this compound synthesis. Due to the steric hindrance of both isoleucine and valine, coupling can be challenging. The data presented is a synthesis of typical results reported for sterically hindered dipeptides.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Chemo-Enzymatic Peptide Synthesis (CEPS)
Typical Crude Yield 85-95% (dependent on coupling reagent)[1][2]80-90%60-80%[3]
Final Purity (after HPLC) >98%[2][4]>99%>99%
Typical Reaction Time 4-8 hours per cycle12-24 hours per step2-24 hours
Scalability Excellent (mg to kg)Good (g to kg), cost-effective for short peptides[2][5]Scalable, dependent on enzyme availability
Automation Potential High[2]Low to MediumMedium (with flow chemistry)
Key Advantage Speed and ease of automation[2]High purity of intermediates[6]High selectivity, green chemistry
Key Disadvantage Potential for aggregation, higher reagent costLabor-intensive, slower processLimited by enzyme substrate specificity

Mandatory Visualizations

Isoleucine and Valine Biosynthesis Pathway

The biosynthesis of isoleucine and valine in microorganisms shares a common enzymatic pathway, which is subject to feedback regulation by the final products. Understanding this natural pathway can provide context for the importance of these branched-chain amino acids.[7][8][9]

Isoleucine_Valine_Biosynthesis Isoleucine and Valine Biosynthesis Pathway cluster_isoleucine Isoleucine Pathway cluster_valine Valine Pathway Threonine Threonine AKB α-Ketobutyrate Threonine->AKB Threonine Dehydratase (TD) AHB α-Aceto-α-hydroxybutyrate AKB->AHB Acetohydroxy Acid Synthase (AHAS) DHIV α,β-Dihydroxy-β-methylvalerate AHB->DHIV Acetohydroxy Acid Isomeroreductase (AHAIR) KMV α-Keto-β-methylvalerate DHIV->KMV Dihydroxyacid Dehydratase (DHAD) Isoleucine Isoleucine KMV->Isoleucine Branched-Chain Amino Acid Transaminase (TA) Isoleucine->Threonine Feedback Inhibition Pyruvate Pyruvate AL α-Acetolactate Pyruvate->AL Acetohydroxy Acid Synthase (AHAS) DHV α,β-Dihydroxyisovalerate AL->DHV Acetohydroxy Acid Isomeroreductase (AHAIR) KIV α-Ketoisovalerate DHV->KIV Dihydroxyacid Dehydratase (DHAD) Valine Valine KIV->Valine Branched-Chain Amino Acid Transaminase (TA) Valine->AL Feedback Inhibition

Isoleucine and Valine Biosynthesis Pathway

Workflow for Selecting an this compound Synthesis Method

The choice of synthesis method depends on several factors, including the desired scale, purity requirements, and available resources. This workflow provides a logical decision-making process for researchers.

Synthesis_Method_Selection Workflow for Selecting an this compound Synthesis Method start Start: Define Synthesis Goals scale Scale of Synthesis? start->scale purity High Purity of Intermediates Required? scale->purity Large Scale (g to kg) spps Solid-Phase Peptide Synthesis (SPPS) scale->spps Small to Medium Scale (mg to g) green 'Green' Chemistry a Priority? purity->green No lpps Liquid-Phase Peptide Synthesis (LPPS) purity->lpps Yes green->lpps No ceps Chemo-Enzymatic Peptide Synthesis (CEPS) green->ceps Yes

References

Preparing an Isoleucyl-Valine Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring a well-characterized Isoleucyl-valine (Ile-Val) dipeptide for use as an analytical standard, two primary options exist: in-house synthesis and purification, or the use of commercially available certified reference materials of the constituent amino acids, L-Isoleucine and L-Valine. This guide provides a comparative overview of these alternatives, supported by experimental protocols and data to inform the selection of the most appropriate approach for specific research needs.

Comparison of Alternatives

The choice between synthesizing an this compound dipeptide standard and using a mixture of certified L-Isoleucine and L-Valine standards depends on the specific application, available resources, and the required level of analytical certainty.

FeatureIn-House Prepared Isoleucyl-Valine StandardCommercially Available L-Isoleucine & L-Valine Standards
Identity Directly represents the dipeptide of interest.A mixture of individual amino acids; does not account for the peptide bond.
Purity Purity is dependent on the success of synthesis and purification steps. Requires rigorous characterization (HPLC, MS, NMR).High purity, typically >99%, as certified by the manufacturer.[1][2]
Cost Potentially lower material cost, but higher labor and instrument time costs.Higher initial cost for certified materials, but lower associated labor and characterization costs.
Time Time-consuming synthesis, purification, and characterization process.Ready to use upon receipt.
Traceability Traceability must be established through rigorous in-house validation.Traceable to primary standards from national metrology institutes (e.g., NIST).[3]
Regulatory Compliance May require extensive documentation to be suitable for regulated environments.Certified reference materials are generally accepted for regulatory submissions.

Performance Data Summary

The primary performance metric for an analytical standard is its purity. The following table compares the typical purity of an in-house prepared standard with that of commercially available certified reference materials for the individual amino acids.

AnalytePurity Specification (In-House Synthesis)Purity Specification (Commercial CRM)
Isoleucyl-Valine Typically >95% after purificationNot commercially available as a certified reference material.
L-Isoleucine N/A≥ 99.5% (USP, EP, JP)[1]
L-Valine N/A≥ 98.5% (USP, EP, JP)[2]

Experimental Protocols

I. Protocol for Solution-Phase Synthesis of Isoleucyl-Valine

This protocol describes a representative method for the synthesis of Isoleucyl-valine using N-terminal Boc protection and carbodiimide-mediated coupling.

1. Protection of L-Isoleucine (N-terminus):

  • Dissolve L-Isoleucine in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (B78521) to adjust the pH to 10-11.

  • Add Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) portion-wise while maintaining the pH with sodium hydroxide.

  • Stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture with citric acid to pH 3-4 and extract the Boc-L-Isoleucine with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent to obtain Boc-L-Isoleucine.

2. Esterification of L-Valine (C-terminus):

  • Suspend L-Valine in methanol (B129727).

  • Cool the suspension in an ice bath and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to yield L-Valine methyl ester hydrochloride.

3. Coupling of Protected Amino Acids:

  • Dissolve Boc-L-Isoleucine, L-Valine methyl ester hydrochloride, and 1-Hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in DCM.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Filter the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected dipeptide, Boc-Ile-Val-OMe.

4. Deprotection to Yield Isoleucyl-Valine:

  • Dissolve the protected dipeptide in a solution of 50% trifluoroacetic acid (TFA) in DCM and stir for 2 hours at room temperature.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting oil in methanol and add 1 M NaOH to saponify the methyl ester. Stir for 2 hours at room temperature.

  • Neutralize the solution with 1 M HCl.

  • The crude Isoleucyl-valine can be purified by recrystallization or reversed-phase HPLC.

II. Protocol for Purity Analysis by Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient:

  • A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV absorbance at 214 nm

Procedure:

  • Dissolve the synthesized Isoleucyl-valine in Mobile Phase A to a concentration of 1 mg/mL.

  • Inject the sample into the HPLC system.

  • Calculate purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

III. Protocol for Characterization by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Dissolve the purified Isoleucyl-valine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample into the ESI-MS.

  • Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ for Isoleucyl-valine (C11H22N2O3) is approximately 231.17.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization protect_ile Protect L-Isoleucine (Boc-anhydride) coupling Couple Protected Amino Acids (DCC, HOBt) protect_ile->coupling esterify_val Esterify L-Valine (Thionyl Chloride) esterify_val->coupling deprotection Deprotection (TFA, NaOH) coupling->deprotection hplc_purification RP-HPLC Purification deprotection->hplc_purification hplc_analysis HPLC Purity Analysis hplc_purification->hplc_analysis ms_analysis Mass Spectrometry (Identity) hplc_purification->ms_analysis nmr_analysis NMR Spectroscopy (Structure) hplc_purification->nmr_analysis

Caption: Workflow for the preparation of an Isoleucyl-valine analytical standard.

biosynthesis_pathway cluster_isoleucine Isoleucine Biosynthesis cluster_valine Valine Biosynthesis Threonine Threonine alpha-Ketobutyrate alpha-Ketobutyrate Threonine->alpha-Ketobutyrate Threonine dehydratase Pyruvate Pyruvate alpha-Acetolactate alpha-Acetolactate Pyruvate->alpha-Acetolactate Acetohydroxyacid synthase alpha-Aceto-alpha-hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate alpha-Ketobutyrate->alpha-Aceto-alpha-hydroxybutyrate Acetohydroxyacid synthase alpha,beta-Dihydroxy-beta-methylvalerate alpha,beta-Dihydroxy-beta-methylvalerate alpha-Aceto-alpha-hydroxybutyrate->alpha,beta-Dihydroxy-beta-methylvalerate Ketol-acid reductoisomerase alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate alpha,beta-Dihydroxy-beta-methylvalerate->alpha-Keto-beta-methylvalerate Dihydroxyacid dehydratase Isoleucine Isoleucine alpha-Keto-beta-methylvalerate->Isoleucine Branched-chain amino acid transaminase Isoleucyl_Valine Isoleucyl-valine Isoleucine->Isoleucyl_Valine alpha,beta-Dihydroxyisovalerate alpha,beta-Dihydroxyisovalerate alpha-Acetolactate->alpha,beta-Dihydroxyisovalerate Ketol-acid reductoisomerase alpha-Ketoisovalerate alpha-Ketoisovalerate alpha,beta-Dihydroxyisovalerate->alpha-Ketoisovalerate Dihydroxyacid dehydratase Valine Valine alpha-Ketoisovalerate->Valine Branched-chain amino acid transaminase Valine->Isoleucyl_Valine

Caption: Biosynthesis pathway of Isoleucine and Valine.

References

A Comparative Analysis of the Potential Biological Activities of Ile-Val and Val-Ile Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the predicted activities of isomeric dipeptides based on structure-activity relationship principles.

Introduction

The spatial arrangement of amino acids within a peptide sequence is a critical determinant of its biological function. Even subtle changes, such as the inversion of a sequence in isomeric dipeptides like Ile-Val and Val-Ile, can significantly alter their interaction with biological targets. Both isoleucine (Ile) and valine (Val) are hydrophobic, branched-chain amino acids (BCAAs), and their position at the N-terminus or C-terminus of a dipeptide dictates the molecule's overall physicochemical properties and, consequently, its potential bioactivity. This guide explores the predicted differences in the biological activities of this compound and Val-Ile.

Predicted Biological Activities: A Comparative Overview

Based on general principles of dipeptide bioactivity, the positioning of isoleucine and valine is expected to influence the potency of this compound and Val-Ile in various biological assays.

Table 1: Predicted Comparison of Biological Activities for this compound and Val-Ile

Biological ActivityThis compound (Isoleucine at N-terminus)Val-Ile (Valine at N-terminus)Rationale for Prediction
ACE Inhibition Potentially higherPotentially lowerThe N-terminal amino acid's side chain plays a crucial role in binding to the active site of ACE. Studies on ACE-inhibitory peptides suggest a preference for bulky, hydrophobic residues at the N-terminus.[1] The isobutyl side chain of N-terminal valine in Val-Ile might offer a more favorable interaction with the ACE active site compared to the sec-butyl side chain of isoleucine in this compound.
Antioxidant Activity Potentially significantPotentially significantBoth isoleucine and valine are hydrophobic amino acids, which are known to contribute to the antioxidant capacity of peptides.[2][3] The presence of a hydrophobic amino acid at the N-terminus is often associated with antioxidant activity.[2] The relative difference in antioxidant potential between the two isomers is difficult to predict without direct experimental data.
Cytotoxicity Likely lowLikely lowAs naturally occurring amino acid combinations, both dipeptides are expected to have low cytotoxicity. However, this would need to be confirmed experimentally.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE plays a critical role in the renin-angiotensin system (RAS), which regulates blood pressure. The inhibition of ACE is a key mechanism for many antihypertensive drugs. Food-derived bioactive peptides are known to act as natural ACE inhibitors.

Mechanism of Action

ACE inhibitors competitively block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The C-terminal dipeptide sequence of the substrate is crucial for its recognition by ACE.

Predicted Interaction with ACE

The inhibitory potency of dipeptides is highly dependent on the identity of the C-terminal amino acid. However, the N-terminal residue also influences binding. For ACE inhibition, hydrophobic amino acids are generally favored at the N-terminus.[4] The subtle difference in the branching of the side chains of isoleucine and valine could lead to differential binding affinities within the ACE active site.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Dipeptides This compound / Val-Ile (Predicted Inhibitors) Dipeptides->ACE Inhibition

Caption: Predicted inhibition of the Renin-Angiotensin System by this compound and Val-Ile.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Certain amino acids and peptides can act as natural antioxidants.

Mechanism of Action

Antioxidant peptides can exert their effects through various mechanisms, including scavenging free radicals, chelating pro-oxidative metals, and inhibiting lipid peroxidation. The amino acid composition and sequence are key to these activities.

Predicted Antioxidant Potential

Hydrophobic amino acids like isoleucine and valine are known to enhance antioxidant activity.[2] They can contribute to scavenging free radicals and may increase the peptide's solubility in lipids, allowing it to protect against lipid peroxidation. The position of these amino acids could influence the peptide's interaction with different types of free radicals.

Antioxidant_Mechanism cluster_0 Sources of Oxidative Stress cluster_1 Protective Mechanisms of Dipeptides ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Prooxidative_Metals Pro-oxidative Metals (e.g., Fe2+, Cu2+) Prooxidative_Metals->Cellular_Damage catalyze ROS formation Dipeptides This compound / Val-Ile Dipeptides->ROS Radical Scavenging Dipeptides->Prooxidative_Metals Metal Ion Chelation

Caption: Predicted antioxidant mechanisms of this compound and Val-Ile.

Experimental Protocols

To validate the predicted activities of this compound and Val-Ile, the following standard experimental protocols can be employed.

ACE Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of ACE.

Principle: The assay is based on the spectrophotometric measurement of the product formed from the ACE-mediated hydrolysis of a synthetic substrate, such as hippuryl-histidyl-leucine (B1329654) (HHL).

Protocol:

  • Reagents: Angiotensin-Converting Enzyme (from rabbit lung), Hippuryl-Histidyl-Leucine (HHL) as substrate, borate (B1201080) buffer, and the dipeptides (this compound and Val-Ile) to be tested.

  • Procedure:

    • Prepare solutions of the dipeptides at various concentrations.

    • In a microplate, add ACE solution to each well.

    • Add the dipeptide solutions (or a known ACE inhibitor like captopril (B1668294) as a positive control, and buffer as a negative control) to the wells and pre-incubate.

    • Initiate the reaction by adding the HHL substrate.

    • Incubate at 37°C.

    • Stop the reaction by adding HCl.

    • The resulting hippuric acid is extracted with ethyl acetate, which is then evaporated.

    • The residue is redissolved in distilled water, and the absorbance is measured at 228 nm.

  • Data Analysis: The percentage of ACE inhibition is calculated, and the IC50 value (the concentration of the peptide required to inhibit 50% of the ACE activity) is determined.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of compounds.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, and the color fades. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagents: DPPH solution in methanol, methanol, and the dipeptides (this compound and Val-Ile). Ascorbic acid or Trolox can be used as a positive control.

  • Procedure:

    • Prepare various concentrations of the dipeptide solutions in methanol.

    • Add the dipeptide solution to the DPPH solution in a microplate.

    • Incubate the mixture in the dark at room temperature.

    • Measure the absorbance at 517 nm after a set incubation period (e.g., 30 minutes).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the effective concentration of the peptide that scavenges 50% of the DPPH radicals) is determined.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Bioactivity Assays Dipeptide_Synthesis Synthesize this compound and Val-Ile Stock_Solutions Prepare Stock Solutions Dipeptide_Synthesis->Stock_Solutions Serial_Dilutions Create Serial Dilutions Stock_Solutions->Serial_Dilutions ACE_Assay ACE Inhibition Assay Serial_Dilutions->ACE_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Serial_Dilutions->Antioxidant_Assay Data_Analysis Data Analysis (IC50 / EC50 Calculation) ACE_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Comparison Comparative Assessment of This compound vs. Val-Ile Data_Analysis->Comparison

Caption: General workflow for the experimental comparison of this compound and Val-Ile.

Conclusion

While direct experimental evidence is lacking, the principles of structure-activity relationships suggest that the isomeric dipeptides this compound and Val-Ile are likely to exhibit distinct biological activities. The subtle structural differences imparted by the N-terminal amino acid are predicted to influence their interaction with molecular targets like ACE. Both dipeptides are anticipated to possess antioxidant properties due to their hydrophobic nature. The theoretical comparisons and experimental frameworks provided in this guide are intended to serve as a foundation for future research to empirically determine and quantify the biological activities of these and other isomeric dipeptides. Such studies are crucial for the rational design of novel bioactive peptides for applications in functional foods and pharmaceuticals.

References

A Comparative Analysis of Ile-Val and Other Dipeptides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Biological Activities, and Therapeutic Potential of Dipeptides

In the landscape of peptide-based therapeutics and biochemical research, dipeptides represent a class of molecules with significant potential. Their small size, diverse functionalities, and role in biological processes make them attractive candidates for drug development and as tools for scientific investigation. This guide provides a comparative analysis of the dipeptide Isoleucyl-Valine (Ile-Val) and other selected dipeptides, offering a comprehensive overview of their performance based on available experimental data.

This publication is intended for researchers, scientists, and professionals in the field of drug development, providing objective comparisons and detailed experimental methodologies to support further research and application.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of dipeptides, such as molecular weight, hydrophobicity (XLogP3), and topological polar surface area (TPSA), are critical determinants of their biological activity, solubility, and permeability. Below is a comparative table summarizing these properties for this compound and other representative dipeptides.

DipeptideMolecular FormulaMolecular Weight ( g/mol )XLogP3TPSA (Ų)
This compound C11H22N2O3230.30-2.292.4
Val-Val C10H20N2O3216.28-2.892.4
Leu-Val C11H22N2O3230.30-2.292.4
Ala-Val C8H16N2O3188.22-3.092.4
Ile-Ala C9H18N2O3202.25-2.492.4

Data sourced from PubChem compound summaries.[1][2][3]

Biological Activities: A Focus on Therapeutic Potential

Dipeptides exhibit a wide range of biological activities, including enzyme inhibition, antioxidant effects, and antimicrobial properties. This section provides a comparative look at these activities, with a focus on quantitative data where available.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. Certain dipeptides have been identified as potent DPP-IV inhibitors.

DipeptideIC50 (µM)Source Organism/Method
Ile-Pro 410In vitro study
Phe-Pro 360In vitro study
Val-Pro-Val 20.2Synthetic
Val-Pro-Ile 22.2Synthetic
Ile-Pro-Ile 46.7Synthetic
Antioxidant Activity

The antioxidant properties of dipeptides are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is often influenced by the constituent amino acids, with hydrophobic and aromatic residues playing a significant role.[6][7]

While specific quantitative antioxidant data for this compound from a single comparative study is limited, the general principles suggest that its hydrophobic nature may contribute to its antioxidant potential.[7]

Antimicrobial and Antimalarial Activities

Recent studies have explored the antimicrobial and antimalarial potential of dipeptide derivatives. For instance, novel Leu-Val dipeptide carboxamide derivatives have demonstrated significant activity against various bacterial strains and in in vivo antimalarial models.[8][9]

Experimental Protocols

To aid in the replication and further investigation of the properties of dipeptides, detailed methodologies for key experiments are provided below.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol outlines the in vitro determination of the DPP-IV inhibitory activity of dipeptides.

Materials:

  • Dipeptidyl Peptidase-IV (DPP-IV) enzyme

  • Gly-Pro-p-nitroanilide (GP-pNA) substrate

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Test dipeptides

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test dipeptides in Tris-HCl buffer at various concentrations.

  • In a 96-well plate, add 50 µL of the dipeptide solution to each well.

  • Add 50 µL of the GP-pNA substrate solution (final concentration 0.2 mM) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 100 µL of the DPP-IV enzyme solution (final concentration 2.5 mU/mL).

  • Immediately measure the absorbance at 405 nm and continue to monitor the absorbance every minute for 30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each dipeptide concentration relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the dipeptide concentration.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method for assessing the antioxidant capacity of dipeptides.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)

  • Test dipeptides

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test dipeptides in methanol at various concentrations.

  • In a 96-well plate, add 100 µL of the dipeptide solution to each well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • A control well containing methanol instead of the dipeptide solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The EC50 value (the concentration of the dipeptide that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Signaling Pathways

The biological effects of dipeptides are often mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate key pathways modulated by dipeptides with antioxidant and DPP-IV inhibitory activities.

Nrf2_Antioxidant_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Dipeptide Dipeptide Dipeptide->Keap1 inhibits dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm ARE ARE Nrf2->ARE translocates to nucleus & binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes activates transcription of Cellular Protection Cellular Protection Antioxidant Enzymes->Cellular Protection leads to

Caption: Nrf2-mediated antioxidant signaling pathway activated by dipeptides.

DPP4_GLP1_Pathway Dipeptide (DPP-IV Inhibitor) Dipeptide (DPP-IV Inhibitor) DPP-IV DPP-IV Dipeptide (DPP-IV Inhibitor)->DPP-IV inhibits Active GLP-1 Active GLP-1 DPP-IV->Active GLP-1 inactivates Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 GLP-1 Receptor GLP-1 Receptor Active GLP-1->GLP-1 Receptor binds to Pancreatic β-cells Pancreatic β-cells GLP-1 Receptor->Pancreatic β-cells activates Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis improves

Caption: DPP-IV inhibition by dipeptides enhances GLP-1 signaling.

Conclusion

The comparative analysis of this compound and other dipeptides highlights the diverse physicochemical properties and biological activities within this class of molecules. While direct comparative data for this compound across all metrics is not always available, the information on structurally related dipeptides provides valuable insights into its potential as a bioactive agent. The hydrophobic nature of this compound suggests a likelihood of antioxidant activity, and its structural components are found in known DPP-IV inhibitors.

Further head-to-head comparative studies are warranted to fully elucidate the performance of this compound relative to other dipeptides. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundation for researchers to build upon, facilitating continued exploration into the therapeutic and scientific applications of these promising biomolecules.

References

A Comparative Guide to the Quantification of Isoleucyl-Valine (Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of widely-used analytical methods for the quantification of the dipeptide Isoleucyl-Valine (Ile-Val). The selection of an appropriate quantification method is critical for accurate and reproducible results in research, clinical diagnostics, and pharmaceutical development. This document outlines common methodologies, their performance characteristics, and detailed experimental protocols to aid in the selection and implementation of the most suitable technique for your specific application.

Comparison of this compound Quantification Methods

The quantification of dipeptides like this compound in biological matrices is most commonly and reliably achieved using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The primary variations in these methods often lie in the sample preparation strategy, specifically the use of derivatization agents to enhance sensitivity and chromatographic retention. Below is a comparison of two common approaches: an underivatized method and a method employing a derivatizing agent.

ParameterMethod A: Underivatized LC-MS/MSMethod B: Derivatized LC-MS/MS (e.g., with AQC)
Principle Direct analysis of this compound by LC-MS/MS.Chemical derivatization of this compound's primary/secondary amines prior to LC-MS/MS analysis.
Linearity (Typical Range) 5 - 2000 µM0.05 pmol/µL - 100 pmol/µL
Accuracy (% Bias) Typically within ±15%Typically within ±15%
Precision (%RSD) < 15%< 10%[1]
Limit of Quantification (LOQ) Low µM rangeLow pmol/µL to fmol/µL range[2]
Sample Preparation Protein precipitation followed by dilution.Protein precipitation, derivatization, and extraction.
Advantages Simpler and faster sample preparation.[3]Increased sensitivity and improved chromatographic peak shape.[4]
Disadvantages Potential for poor retention on reversed-phase columns and matrix effects.[3]More complex and time-consuming sample preparation; potential for derivatization-related artifacts.

Experimental Protocols

Method A: Underivatized this compound Quantification by LC-MS/MS

This protocol is suitable for samples where high concentrations of this compound are expected and high sensitivity is not a primary requirement.

1. Sample Preparation:

  • To 50 µL of biological sample (e.g., plasma, serum, tissue homogenate), add 150 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an internal standard).
  • Vortex the mixture for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and dilute with an appropriate mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: Hydrophilic Interaction Chromatography (HILIC) column (e.g., Intrada Amino Acid column).[3]
  • Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water.[3]
  • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).[3]
  • Gradient: A suitable gradient to ensure separation of this compound from other components.
  • Flow Rate: 0.6 mL/min.[3]
  • Injection Volume: 5-20 µL.

3. Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

Method B: Derivatized this compound Quantification by UPLC-MS/MS with AQC

This method is ideal for applications requiring high sensitivity for the detection of low-abundance this compound.

1. Sample Preparation:

  • Perform protein precipitation as described in Method A.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 20 µL of borate (B1201080) buffer.
  • Add 20 µL of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reagent solution and vortex immediately.
  • Incubate at 55°C for 10 minutes.
  • The sample is now ready for UPLC-MS/MS analysis.

2. Ultra-Performance Liquid Chromatography (UPLC):

  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient optimized for the separation of AQC-derivatized dipeptides.
  • Flow Rate: 0.4 - 0.6 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: A common fragment ion for AQC-derivatized analytes is m/z 171.1.[4] The precursor ion will be the mass of the derivatized this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation Sample Biological Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional) (e.g., AQC) Supernatant->Derivatization For Method B Dilution Dilution Supernatant->Dilution For Method A LCMS LC-MS/MS Analysis Derivatization->LCMS Dilution->LCMS Data Data Acquisition LCMS->Data Quantification Quantification Data->Quantification MethodA Method A Results Quantification->MethodA MethodB Method B Results Quantification->MethodB Comparison Statistical Comparison (Linearity, Accuracy, Precision) MethodA->Comparison MethodB->Comparison

Caption: Experimental workflow for cross-validation.

BCAA_Signaling cluster_input Inputs cluster_downstream Downstream Effects Ile Isoleucine (Ile) mTORC1 mTORC1 (Mechanistic Target of Rapamycin Complex 1) Ile->mTORC1 Activates Val Valine (Val) Val->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellGrowth Cell Growth mTORC1->CellGrowth Promotes Autophagy Autophagy Inhibition mTORC1->Autophagy Inhibits

Caption: BCAA signaling via mTORC1.

References

A Comparative Guide to the Biological Effects of Ile-Val and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Isoleucyl-Valine (Ile-Val) and its analogs represent a promising area of research for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, supported by experimental data from published studies. A key focus is placed on antimicrobial and antimalarial activities, where specific quantitative data is available. Furthermore, this guide explores potential anti-inflammatory and enzyme-inhibitory roles based on established structure-activity relationships for short-chain peptides. Detailed experimental protocols and visual diagrams of relevant signaling pathways are included to facilitate further research and drug discovery efforts.

Quantitative Comparison of Biological Activities

While direct comparative studies on a wide range of biological effects for this compound and its analogs are limited in the available literature, significant data exists for the antimicrobial and antimalarial properties of Leu-Val based dipeptide carboxamide derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these analogs against various microbial strains.

Table 1: Antimicrobial Activity of Leu-Val Based Dipeptide Carboxamide Analogs

Compound IDTarget OrganismActivityQuantitative Value (MIC in M)
8a S. aureusAntibacterial1.2 x 10⁻³
B. subtilisAntibacterial6.0 x 10⁻³
S. typhiAntibacterial-
8b S. aureusAntibacterial1.1 x 10⁻³
B. subtilisAntibacterial5.7 x 10⁻⁴
E. coliAntibacterial9.5 x 10⁻⁴
S. typhiAntibacterial-
A. nigerAntifungal1.3 x 10⁻⁴
8c C. albicansAntifungal1.3 x 10⁻³
8d S. typhiAntibacterial-
8h C. albicansAntifungal1.3 x 10⁻³
8j B. subtilisAntibacterial6.5 x 10⁻⁴

Data extracted from a study on novel Leu-Val based dipeptides.[1] The original study should be consulted for the full list of compounds and their activities.

In addition to antimicrobial activity, the in vivo antimalarial potential of these compounds was assessed. Compound 8j demonstrated the most significant antimalarial effect with a 61.90% inhibition, which is comparable to the 67% inhibition observed for the standard drug Artemisinin.[1]

Structure-Activity Relationships and Other Potential Biological Effects

The biological activity of dipeptides is intrinsically linked to their amino acid composition and sequence. For dipeptides, the hydrophobicity of the C-terminal amino acid is a critical determinant of bitterness, with a bulky hydrophobic amino acid at the N-terminus also contributing to this property.[2] In the context of dipeptidyl peptidase IV (DPP IV) inhibition, the presence of amino acids with aliphatic side chains, such as Leu, Val, and Ile, is associated with enhanced inhibitory effects.[3]

While specific studies on the anti-inflammatory effects of this compound analogs were not identified, it is known that various food-derived bioactive peptides can exert anti-inflammatory effects by modulating signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] It is plausible that rationally designed analogs of this compound could exhibit similar activities.

Experimental Protocols

Synthesis of Leu-Val Dipeptide Carboxamide Analogs

The synthesis of novel Leu-Val dipeptide carboxamide scaffolds bearing sulfonamide moieties can be achieved through a condensation reaction.[1]

General Procedure:

  • Dissolve substituted benzenesulfonamoyl pentanamides (1.0 mmol) in dichloromethane (B109758) (20 mL).

  • Add triethylamine (B128534) (20.7 mmol), EDC·HCl (16.0 mmol), and HOBt (13.82 mmol) to the solution at 0°C.

  • After stirring for 15 minutes, add the carboxamide derivatives (1.0 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 19–24 hours, monitoring the progress with thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) (5:95) as the eluent.[1]

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds can be evaluated using the Mueller Hinton broth dilution method.[5][6]

Procedure:

  • Prepare a suspension of the target bacteria at a concentration of 10 μM.

  • Screen the compounds for their antibacterial activity in triplicate at various concentrations (e.g., 1000, 500, 250, and 200 μM).

  • Inoculate the bacterial suspension onto suitable media containing the test compounds.

  • Monitor the growth of the bacteria.

  • For compounds exhibiting effective inhibition, perform further dilutions to determine the Minimum Inhibitory Concentration (MIC).[5][6]

Visualizing a Potential Mechanism of Action: Inflammatory Signaling Pathway

Bioactive peptides often exert their anti-inflammatory effects by interfering with key signaling cascades. The following diagram illustrates a generalized inflammatory signaling pathway that could potentially be modulated by this compound analogs.

inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFkB->Inflammatory_Genes Activates Transcription IleVal_Analog This compound Analog IleVal_Analog->IKK Inhibits

References

The Unforeseen Flexibility of the Genetic Code: Valine as a Functional Substitute for Isoleucine During Deprivation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a Cellular Rescue Mechanism

In the intricate world of molecular biology, the fidelity of protein synthesis is paramount. The precise translation of the genetic code into functional proteins is a cornerstone of cellular life. However, recent research reveals a surprising level of flexibility in this process, particularly under conditions of nutrient stress. This guide delves into the validation of a crucial biological pathway: the substitution of valine for isoleucine in protein synthesis during periods of isoleucine deprivation. This mechanism serves as a critical rescue operation, allowing cells to maintain essential functions when faced with a shortage of a key building block.

This guide will objectively compare the cellular outcomes of isoleucine deprivation in the presence and absence of valine supplementation, providing supporting experimental data from key studies. We will explore the methodologies behind these findings and visualize the underlying biological and experimental processes. This information is intended for researchers, scientists, and drug development professionals interested in cellular stress responses, protein synthesis fidelity, and metabolic adaptation.

Performance Comparison: Valine Supplementation vs. Deprivation during Isoleucine Starvation

The functional consequence of valine's ability to be incorporated at isoleucine codons during isoleucine scarcity is a stark contrast to the cellular fate when both amino acids are limited. The following tables summarize the quantitative data from studies on human fibroblasts, illustrating the potent effect of valine in rescuing cellular processes.

Table 1: Impact on Cellular Proliferation

ConditionCell TypeNormalized Cell Proliferation (Impedance Measurement)Outcome
Control (Normal Media) Healthy Fibroblasts~1.0Normal Growth
Isoleucine Deprivation Healthy FibroblastsDecreasedReduced Proliferation
Isoleucine Deprivation + Valine Supplementation Healthy FibroblastsRestored to near-normal levels[1]Proliferation Rescued[1]
Isoleucine & Valine Deprivation Healthy FibroblastsFurther DecreasedSevere Proliferation Defect
Isoleucine Deprivation + Valine Supplementation IARS1 Deficient FibroblastsNo significant rescue[1]Proliferation Not Rescued[1]

Data is conceptually represented based on findings in referenced literature. IARS1 (isoleucyl-tRNA synthetase) is the enzyme responsible for charging tRNA with isoleucine.

Table 2: Effect on Protein Synthesis (Translation)

ConditionCell TypeRelative Translation Rate (Reporter Assay)Outcome
Control (Normal Media) Healthy Fibroblasts100%Normal Translation
Isoleucine Deprivation Healthy FibroblastsSignificantly ReducedTranslation Inhibition
Isoleucine Deprivation + Valine Supplementation Healthy FibroblastsFully Compensated[1]Translation Restored[1]
Isoleucine Deprivation + Valine Supplementation IARS1 Deficient FibroblastsNot Restored[1]Translation Not Restored[1]

Translation rates were measured using a dual-fluorescent reporter system.[1]

Table 3: Amino Acid Misincorporation Events

ConditionCell TypeIsoleucine-to-Valine (I>V) SubstitutionKey Finding
Normal Media Healthy FibroblastsNot Observed[1]High fidelity under normal conditions
Isoleucine Deprivation Healthy FibroblastsStrong Increase[1]Stress-induced misincorporation
Isoleucine Deprivation IARS1 Deficient FibroblastsNot Observed[1]Misincorporation is IARS1-dependent[1]

Substitutions were identified via mass spectrometry of specific peptides from an exogenously expressed protein.[1]

Visualizing the Pathways and Processes

To better understand the biological mechanism and the experimental approach to its validation, the following diagrams are provided.

G cluster_normal Normal Conditions cluster_deprivation Isoleucine Deprivation + Valine Ile Isoleucine IARS1 IARS1 (Isoleucyl-tRNA Synthetase) Ile->IARS1 tRNA_Ile tRNA(Ile) tRNA_Ile->IARS1 Ile_tRNA_Ile Ile-tRNA(Ile) IARS1->Ile_tRNA_Ile Acylation Ribosome_normal Ribosome Ile_tRNA_Ile->Ribosome_normal Protein_normal Faithful Protein Synthesis Ribosome_normal->Protein_normal Val Valine IARS1_dep IARS1 (Isoleucyl-tRNA Synthetase) Val->IARS1_dep tRNA_Ile_dep tRNA(Ile) tRNA_Ile_dep->IARS1_dep Val_tRNA_Ile Val-tRNA(Ile) (Misacylation) IARS1_dep->Val_tRNA_Ile Mis-acylation Ribosome_dep Ribosome Val_tRNA_Ile->Ribosome_dep Protein_dep Protein Synthesis (with I>V substitution) Ribosome_dep->Protein_dep

Caption: tRNA Acylation Pathway Under Normal and Isoleucine-Deprived Conditions.

G cluster_assays Parallel Assays start Start: Human Fibroblasts (Healthy vs. IARS1 Deficient) culture Cell Culture in Media with Varying Ile/Val Concentrations start->culture prolif Proliferation Assay (Real-time impedance measurement) culture->prolif transl Translation Reporter Assay (Dual-fluorescent protein expression) culture->transl mass_spec Mass Spectrometry (Analysis of protein digests) culture->mass_spec data_prolif Quantitative Data: Cell Growth Curves prolif->data_prolif data_transl Quantitative Data: Fluorescence Ratios transl->data_transl data_ms Qualitative/Quantitative Data: Peptide Spectra (I>V substitution) mass_spec->data_ms analysis Data Analysis & Comparison data_prolif->analysis data_transl->analysis data_ms->analysis

Caption: Experimental Workflow for Validating the Ile-Val Substitution Mechanism.

Experimental Protocols

The validation of valine's role in compensating for isoleucine deprivation relies on a combination of cell biology and analytical chemistry techniques. Below are detailed methodologies for the key experiments cited.

Cell Proliferation Assay under Amino Acid Deprivation

This protocol is designed to measure the impact of specific amino acid concentrations on the rate of cell growth in real-time.

  • Principle: Real-time cell analysis systems, such as the xCELLigence platform, measure electrical impedance across microelectrodes integrated into the bottom of tissue culture plates. As cells attach and proliferate on the electrodes, they alter the flow of electric current, and this change in impedance is recorded as a "Cell Index," which is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Human fibroblasts (both healthy and IARS1 deficient) are seeded in quadruplicate in specialized 96-well E-Plates at a density that allows for a logarithmic growth phase during the experiment.

    • Culture Conditions: Cells are cultured in custom media formulations with varying concentrations of isoleucine and valine. Key conditions include:

      • Control: Normal concentrations of all amino acids.

      • Isoleucine Deprivation: Isoleucine concentration reduced to 1% of normal plasma levels.

      • Isoleucine Deprivation + Valine Supplementation: Isoleucine at 1%, with valine supplemented to 10 times the normal plasma concentration.

      • Isoleucine and Valine Deprivation: Both amino acids reduced to 1% of normal plasma levels.

    • Data Acquisition: The E-plate is placed in the real-time cell analyzer, which is housed inside a standard CO2 incubator. Impedance measurements are taken automatically at regular intervals (e.g., every 15-30 minutes) over a period of several days.

    • Data Analysis: The Cell Index is plotted against time to generate cell growth curves. The data is typically normalized to a specific time point after the initiation of the treatment to compare the proliferation rates under different conditions. Statistical analyses (e.g., Student's t-test) are performed to determine the significance of the observed differences.[1]

Dual-Fluorescent Reporter Assay for Translation Efficiency

This assay provides a quantitative measure of protein synthesis rates under different cellular conditions.

  • Principle: A plasmid is constructed to express two fluorescent proteins (e.g., GFP and mCherry) from a single transcript, separated by a sequence that is sensitive to translational stalling (in this case, a series of isoleucine codons). The ratio of the two fluorescent signals indicates the efficiency of translation through the stalling sequence. A decrease in the GFP/mCherry ratio suggests that ribosomes are stalling or terminating at the isoleucine codons.

  • Methodology:

    • Plasmid Construction: A reporter plasmid is created with a structure such as CMV-promoter -> GFP -> [15x Isoleucine codons] -> mCherry. A control plasmid without the isoleucine codon cassette is also used.

    • Cell Culture and Transfection: Fibroblasts are cultured in the various isoleucine/valine media conditions as described above. The cells are then transfected with the reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).

    • Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for the expression of the reporter proteins.

    • Flow Cytometry: Cells are harvested, and the fluorescence of GFP and mCherry in individual cells is measured using a flow cytometer.

    • Data Analysis: The ratio of GFP to mCherry fluorescence is calculated for each condition. A rescue in translation by valine supplementation would be indicated by this ratio returning to a level similar to that of the control cells.[1]

Mass Spectrometry for Detection of Amino Acid Misincorporation

This is a direct method to identify and confirm the substitution of valine at isoleucine codons in proteins.

  • Principle: High-resolution mass spectrometry can precisely measure the mass of peptides. Since isoleucine and valine have the same nominal mass but slightly different exact masses, or can be distinguished by their fragmentation patterns, their substitution within a peptide can be detected.

  • Methodology:

    • Protein Expression and Purification: To increase the chances of detecting a misincorporation event, a specific protein is often overexpressed in the cells. In the cited study, a GFP-fusion protein was used. Fibroblasts stably expressing this protein are cultured under the different isoleucine/valine conditions for an extended period (e.g., 72 hours).[1]

    • Cell Lysis and Immunoprecipitation: Cells are lysed, and the target protein is purified from the cell lysate, for example, by immunoprecipitation using an antibody against the protein or a tag (like GFP).

    • Proteolytic Digestion: The purified protein is digested into smaller peptides using a specific protease, such as trypsin.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

    • Data Analysis: The resulting spectra are searched against a protein database. To detect the I>V substitution, the search parameters are modified to include this specific mass shift at isoleucine positions. The presence and relative abundance of the peptide with the valine substitution can then be determined.[1]

References

A Head-to-Head Comparison: Solid-Phase vs. Solution-Phase Synthesis of the Dipeptide Ile-Val

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of peptide synthesis methodology is a critical decision that impacts project timelines, resource allocation, and the ultimate quality of the synthesized peptide. This guide provides an objective comparison of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) for the preparation of the dipeptide Isoleucyl-Valine (Ile-Val). We present a summary of expected quantitative outcomes based on established literature, detailed experimental protocols for both methods, and visual workflows to aid in understanding the intricacies of each approach.

The synthesis of peptides, even a simple dipeptide like this compound, requires a strategic approach to ensure high purity and yield. Both SPPS, pioneered by Bruce Merrifield, and the classical LPPS method offer distinct advantages and disadvantages. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple washing steps.[1] In contrast, LPPS involves carrying out all reactions in a homogeneous liquid medium, which can be more scalable but often requires more complex purification procedures between steps.[1][2]

Quantitative Comparison of Synthesis Outcomes

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis (LPPS)
Overall Yield Typically 60-80% for a dipeptideCan be higher, often >80% for short peptides with optimized purification
Crude Purity (before final purification) Generally high (>90%) due to the use of excess reagents and efficient washingVariable, typically 85-95%, highly dependent on the efficiency of intermediate purifications
Final Purity (after HPLC) >98%>98%
Total Synthesis Time Faster for a single synthesis due to simplified workup (approx. 1-2 days)Slower due to intermediate purification and workup steps (approx. 2-4 days)
Scalability Well-suited for small to medium scale (mg to g)More readily scalable to large quantities (kg scale)
Cost-effectiveness Can be more expensive on a small scale due to the cost of resins and excess reagentsCan be more cost-effective for large-scale production of short peptides

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using both solid-phase and solution-phase techniques.

Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a pre-loaded Fmoc-Val-Wang resin.

Materials:

  • Fmoc-Val-Wang resin (0.5 mmol/g loading)

  • Fmoc-Ile-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 1 g of Fmoc-Val-Wang resin (0.5 mmol) in 10 mL of DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 10 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Coupling of Fmoc-Ile-OH:

    • In a separate vessel, dissolve Fmoc-Ile-OH (0.88 g, 2.5 mmol, 5 eq.), HBTU (0.95 g, 2.5 mmol, 5 eq.), and DIPEA (0.87 mL, 5 mmol, 10 eq.) in 10 mL of DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Isoleucine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

    • Add 10 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to 100 mL of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude this compound peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry to confirm the molecular weight.

Solution-Phase Synthesis of this compound (Boc/Bzl Strategy)

This protocol describes the synthesis of this compound in solution using Boc protection for the N-terminus and a methyl ester for the C-terminus.

Materials:

  • Boc-Ile-OH

  • H-Val-OMe·HCl

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Trifluoroacetic acid (TFA)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

Procedure:

  • Coupling of Boc-Ile-OH and H-Val-OMe:

    • Dissolve Boc-Ile-OH (1.16 g, 5 mmol), H-Val-OMe·HCl (0.84 g, 5 mmol), and HOBt (0.77 g, 5 mmol) in 50 mL of DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (0.7 mL, 5 mmol) to neutralize the hydrochloride salt.

    • Slowly add a solution of DCC (1.13 g, 5.5 mmol) in 10 mL of DCM.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Workup and Purification of Protected Dipeptide:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Ile-Val-OMe.

  • Boc Deprotection:

    • Dissolve the crude Boc-Ile-Val-OMe in a 1:1 mixture of TFA and DCM (20 mL).

    • Stir the solution at room temperature for 1 hour.

    • Remove the solvent and excess TFA under reduced pressure.

  • Saponification of the Methyl Ester:

    • Dissolve the resulting oil in 20 mL of methanol and add 1 M NaOH (6 mL) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2 hours.

    • Neutralize the solution with 1 M HCl.

  • Final Workup and Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

    • Characterize the final product by NMR and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the workflows for the solid-phase and solution-phase synthesis of this compound.

Solid_Phase_Synthesis Resin Fmoc-Val-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Fmoc-Ile-OH (HBTU, DIPEA, DMF) Wash1->Coupling Wash2 Wash (DMF, DCM, MeOH) Coupling->Wash2 Deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Product This compound Purification->Product

Caption: Workflow for the solid-phase synthesis of this compound.

Solution_Phase_Synthesis cluster_coupling Coupling Reaction cluster_deprotection Deprotection Steps Boc_Ile Boc-Ile-OH Coupling Coupling (DCC, HOBt, DCM) Boc_Ile->Coupling Val_OMe H-Val-OMe Val_OMe->Coupling Protected_Dipeptide Boc-Ile-Val-OMe Coupling->Protected_Dipeptide Boc_Deprotection Boc Deprotection (TFA/DCM) Protected_Dipeptide->Boc_Deprotection Ile_Val_OMe H-Ile-Val-OMe Boc_Deprotection->Ile_Val_OMe Saponification Saponification (NaOH, MeOH) Purification Purification (Recrystallization/ Chromatography) Saponification->Purification Ile_Val_OMe->Saponification Product This compound Purification->Product

Caption: Workflow for the solution-phase synthesis of this compound.

Conclusion

Both solid-phase and solution-phase synthesis are viable methods for producing the dipeptide this compound. The choice between the two will largely depend on the specific requirements of the project. For rapid synthesis of small quantities for research purposes, SPPS offers a more streamlined and less labor-intensive workflow. For large-scale production where cost-effectiveness and the ability to purify intermediates are paramount, LPPS may be the more advantageous approach. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision based on their project goals and available resources.

References

Isoleucyl-Valine as a Reference Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the use of well-characterized reference standards is paramount for the accurate quantification and identification of analytes. While individual amino acids like L-isoleucine and L-valine are commonly available as certified reference materials, the dipeptide Isoleucyl-valine (Ile-Val) presents a unique standard for specific applications, such as peptide mapping, protein sequencing, and metabolism studies. This guide provides a comparative overview of Isoleucyl-valine as a reference standard against its constituent amino acids and outlines experimental protocols for its use in chromatography.

Performance Comparison: Isoleucyl-Valine vs. Constituent Amino Acids

The primary advantage of using Isoleucyl-valine as a reference standard lies in its ability to represent a peptide linkage, which is fundamental in proteomics and related fields. When analyzing peptides, a dipeptide standard can provide a more representative chromatographic behavior than individual amino acids.

ParameterIsoleucyl-ValineL-IsoleucineL-ValineRationale & Supporting Data
Molecular Weight 230.30 g/mol 131.17 g/mol [1]117.15 g/mol The higher molecular weight of the dipeptide will influence its behavior in size-exclusion chromatography and mass spectrometry.
Hydrophobicity HigherLowerLowerThe presence of the peptide bond and the combined hydrophobicity of the isoleucine and valine side chains generally results in greater retention on reversed-phase columns compared to the individual amino acids.
Chromatographic Retention Time (Reversed-Phase) LongerShorterShorterDue to increased hydrophobicity, Isoleucyl-valine is expected to have a longer retention time on C18 or similar columns under identical mobile phase conditions.
UV Absorbance ~200-220 nm~200-220 nm~200-220 nmThe peptide bond exhibits absorbance in the far-UV region. Detection at these wavelengths is common for non-aromatic peptides and amino acids.
MS/MS Fragmentation Produces characteristic b and y ions corresponding to the peptide backbone cleavage.Fragments to show loss of water, formic acid, and the side chain.Fragments to show loss of water, formic acid, and the side chain.Tandem mass spectrometry of Isoleucyl-valine will yield specific fragments that can be used for unambiguous identification and quantification.

Experimental Protocols

General Protocol for Reversed-Phase HPLC Analysis of Isoleucyl-Valine

This protocol is a generalized procedure and may require optimization based on the specific HPLC system and column used.

Objective: To determine the purity and concentration of an Isoleucyl-valine sample using a reference standard.

Materials:

  • Isoleucyl-valine reference standard

  • Isoleucyl-valine sample of unknown concentration

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Accurately weigh a known amount of Isoleucyl-valine reference standard and dissolve it in the mobile phase A to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the Isoleucyl-valine sample in mobile phase A to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA or FA in Water

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards followed by the unknown sample.

  • Data Processing: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the unknown sample from the calibration curve.

Protocol for Chiral Separation of Isoleucyl-Valine Diastereomers

Due to the two chiral centers in isoleucine, Isoleucyl-valine can exist as diastereomers (L-Isoleucyl-L-Valine, D-Isoleucyl-L-Valine, etc.). Chiral chromatography is necessary to separate these forms.

Objective: To separate the diastereomers of Isoleucyl-valine.

Materials:

  • Diastereomeric mixture of Isoleucyl-valine

  • Chiral HPLC column (e.g., polysaccharide-based or Pirkle-type)

  • HPLC grade hexane

  • HPLC grade ethanol (B145695) or isopropanol

Procedure:

  • Sample Preparation: Dissolve the Isoleucyl-valine mixture in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v). The exact ratio will need to be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and monitor the separation of the diastereomeric peaks.

Visualizations

G Formation of Isoleucyl-Valine Isoleucine Isoleucine Dipeptide Isoleucyl-Valine Isoleucine->Dipeptide Peptide Bond Formation Valine Valine Valine->Dipeptide Water H2O Dipeptide->Water Dehydration

Caption: Formation of the Isoleucyl-valine dipeptide from its constituent amino acids.

G Chromatographic Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing RefStd Weigh Isoleucyl-Valine Reference Standard Dilution Prepare Calibration Curve Standards RefStd->Dilution Sample Prepare Unknown Sample HPLC HPLC/UPLC System Sample->HPLC Dilution->HPLC Column Chromatographic Column HPLC->Column Detector UV/MS Detector Column->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram CalCurve Generate Calibration Curve Chromatogram->CalCurve Quantify Quantify Unknown Sample CalCurve->Quantify

Caption: A typical workflow for chromatographic analysis using a reference standard.

G Catabolism of Isoleucyl-Valine IleVal Isoleucyl-Valine Hydrolysis Hydrolysis (Peptidases) IleVal->Hydrolysis Isoleucine L-Isoleucine Hydrolysis->Isoleucine Valine L-Valine Hydrolysis->Valine Ile_Pathway Isoleucine Catabolic Pathway Isoleucine->Ile_Pathway Val_Pathway Valine Catabolic Pathway Valine->Val_Pathway AcetylCoA Acetyl-CoA Ile_Pathway->AcetylCoA PropionylCoA Propionyl-CoA Ile_Pathway->PropionylCoA SuccinylCoA Succinyl-CoA Val_Pathway->SuccinylCoA

Caption: Catabolic pathway of Isoleucyl-valine into metabolic intermediates.

Conclusion

Isoleucyl-valine serves as a valuable, albeit specialized, reference standard in chromatography. Its utility shines in applications requiring the analysis of short peptides where it provides a more analogous standard than individual amino acids. While certified Isoleucyl-valine reference standards may be less common than those for L-isoleucine and L-valine, its synthesis and purification can be achieved for use as an in-house standard. The provided protocols and comparative data offer a foundational guide for researchers, scientists, and drug development professionals looking to employ Isoleucyl-valine in their analytical workflows. The successful separation and quantification will, as always, depend on careful method development and validation specific to the analytical instrumentation and matrix being investigated.

References

Comparative Analysis of Ile-Val and its Constituent Amino Acids: Isoleucine and Valine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the dipeptide Isoleucyl-Valine (Ile-Val) in comparison to its constituent amino acids, Isoleucine (Ile) and Valine (Val), reveals distinct physicochemical properties, biological activities, and metabolic fates that are critical for researchers, scientists, and professionals in drug development. While both isoleucine and valine are essential branched-chain amino acids (BCAAs) vital for numerous physiological processes, their combination into a dipeptide introduces unique characteristics.

Physicochemical Properties

The physicochemical properties of this compound, Isoleucine, and Valine are fundamental to their biological function and behavior in aqueous solutions. These properties influence their absorption, distribution, and interaction with cellular components.

PropertyThis compoundIsoleucine (Ile)Valine (Val)
Molecular Formula C11H22N2O3[1]C6H13NO2[2]C5H11NO2[][4]
Molecular Weight ( g/mol ) 230.304[5]131.17117.15
Water Solubility 9.89 g/L[5]41.2 g/L (at 25°C)88.5 g/L (at 25°C)
logP -1.1 to -1.2[5]-1.72-2.26
pKa (Strongest Acidic) 4.06[5]2.362.32
pKa (Strongest Basic) 8.51[5]9.609.62

Note: logP is a measure of lipophilicity. A lower logP value indicates higher hydrophilicity.

Biological Activities and Functions

Isoleucine and Valine, as essential amino acids, must be obtained through diet and are crucial for protein synthesis, muscle metabolism, and energy production.[] The dipeptide this compound, as an incomplete breakdown product of protein digestion or catabolism, can also exhibit biological activity.[6]

Isoleucine (Ile):

  • Involved in muscle metabolism and immune function.[7]

  • Essential for the production of hemoglobin.[8]

  • Helps regulate energy and blood sugar levels.[7][8]

  • Plays a role in the detoxification of nitrogenous waste.[8]

Valine (Val):

  • Promotes muscle growth and tissue regeneration.[][7]

  • Serves as a source of energy.[][7]

  • Supports immune function.[]

  • Involved in cognitive function through the production of neurotransmitters.[]

This compound Dipeptide:

  • Dipeptides can have physiological or cell-signaling effects.[6]

  • Some dipeptides are known to possess antimicrobial and anti-inflammatory properties.[9]

  • Specific biological activities of this compound are less extensively documented compared to its constituent amino acids, but it is recognized as a metabolite.[1]

A study on the comparative effects of leucine (B10760876), isoleucine, and valine on postprandial blood glucose in healthy men revealed that isoleucine and leucine lowered peak plasma glucose, while valine did not show a significant effect, possibly due to its stimulation of glucagon (B607659).[10][11]

Metabolic Pathways

The metabolic pathways of isoleucine and valine are well-characterized. As branched-chain amino acids, their catabolism begins in the muscle tissue and the final products can be utilized for energy production or synthesis of other molecules.[12]

Isoleucine and Valine Catabolism: The initial steps for the breakdown of isoleucine and valine are shared and involve two key enzymes:

  • Branched-chain aminotransferase (BCAT): This enzyme transfers the amino group to α-ketoglutarate, producing glutamate (B1630785) and the respective α-keto acids.

  • Branched-chain α-keto acid dehydrogenase (BCKD) complex: This complex catalyzes the oxidative decarboxylation of the α-keto acids.[12]

Following these initial steps, the pathways diverge:

  • Isoleucine is catabolized to acetyl-CoA and propionyl-CoA, making it both ketogenic and glucogenic.[12]

  • Valine is broken down into propionyl-CoA, which can then be converted to succinyl-CoA, classifying it as a glucogenic amino acid.[12]

The dipeptide This compound is likely hydrolyzed into its constituent amino acids, isoleucine and valine, by peptidases before entering their respective catabolic pathways.

Experimental Protocols

1. Solubility Assay:

  • Objective: To determine the solubility of this compound, Isoleucine, and Valine in water.

  • Method: An excess amount of the compound is added to a known volume of distilled water in a sealed container. The mixture is agitated at a constant temperature (e.g., 25°C) until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or by gravimetric analysis after evaporating the solvent.

2. In Vivo Study on Glucoregulatory Effects:

  • Objective: To compare the effects of this compound, Isoleucine, and Valine on postprandial plasma glucose levels.

  • Methodology (based on a similar study[10]):

    • Subjects: Healthy human volunteers.

    • Procedure: In a randomized, double-blind, crossover design, subjects receive an oral dose of either this compound, Isoleucine, Valine, or a placebo, followed by a standard mixed-nutrient meal.

    • Measurements: Blood samples are collected at baseline and at regular intervals post-meal to measure plasma glucose, insulin, C-peptide, and glucagon concentrations.

    • Data Analysis: The area under the curve (AUC) for glucose and hormone responses is calculated and compared between the different treatment groups.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the comparative study of this compound and its constituent amino acids.

Metabolic_Pathway_of_Isoleucine_and_Valine cluster_ile Isoleucine Catabolism cluster_val Valine Catabolism cluster_citric_acid_cycle Citric Acid Cycle Ile Isoleucine aKeto_Ile α-Keto-β-methylvalerate Ile->aKeto_Ile BCAT aCoA_Ile α-Methylbutyryl-CoA aKeto_Ile->aCoA_Ile BCKD Prop_CoA_Ile Propionyl-CoA aCoA_Ile->Prop_CoA_Ile Ac_CoA_Ile Acetyl-CoA aCoA_Ile->Ac_CoA_Ile Succinyl_CoA Succinyl-CoA Prop_CoA_Ile->Succinyl_CoA Citric_Acid_Cycle Citric Acid Cycle Ac_CoA_Ile->Citric_Acid_Cycle Val Valine aKeto_Val α-Ketoisovalerate Val->aKeto_Val BCAT aCoA_Val Isobutyryl-CoA aKeto_Val->aCoA_Val BCKD Prop_CoA_Val Propionyl-CoA aCoA_Val->Prop_CoA_Val Prop_CoA_Val->Succinyl_CoA Succinyl_CoA->Citric_Acid_Cycle Ile_Val This compound Dipeptide Ile_Val->Ile Peptidase Ile_Val->Val Peptidase Experimental_Workflow_Glucoregulatory_Study start Recruit Healthy Volunteers randomization Randomized, Double-Blind, Crossover Design start->randomization treatments Administer Treatments: - this compound - Isoleucine - Valine - Placebo randomization->treatments meal Provide Standard Mixed-Nutrient Meal treatments->meal sampling Collect Blood Samples (Baseline and Post-Meal Intervals) meal->sampling analysis Measure Plasma: - Glucose - Insulin - C-peptide - Glucagon sampling->analysis data_analysis Calculate AUC and Compare Treatment Groups analysis->data_analysis conclusion Draw Conclusions on Glucoregulatory Effects data_analysis->conclusion

References

The Validation of Isoleucine and Valine as Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Isoleucyl-Valine (Ile-Val) itself is not extensively documented as a standalone biomarker in the readily available scientific literature. However, its constituent branched-chain amino acids (BCAAs), isoleucine (Ile) and valine (Val), have been the subject of significant research and are established as important biomarkers in various physiological and pathological states. This guide provides a comprehensive overview of the validation of isoleucine and valine as individual and combined biomarkers, with a focus on their roles in metabolic disorders and cancer. We will delve into the experimental data supporting their use, the methodologies for their detection, and compare their performance with other relevant biomarkers.

Isoleucine and Valine in Disease: A Summary of Clinical Significance

Elevated or altered levels of isoleucine and valine have been consistently linked to several disease states, making them valuable targets for clinical investigation.

  • Metabolic Syndrome and Type 2 Diabetes: Increased circulating levels of BCAAs, including isoleucine and valine, are a well-recognized metabolic signature associated with insulin (B600854) resistance and an increased risk of developing type 2 diabetes.[1][2][3] These amino acids are believed to contribute to the pathophysiology of these conditions through mechanisms such as the activation of the mTOR signaling pathway, which can interfere with insulin signaling.[1]

  • Cancer: The role of isoleucine and valine in cancer is more complex and appears to be context-dependent. Some studies have identified elevated levels of these amino acids in certain cancers, potentially reflecting altered tumor metabolism and increased demand for protein synthesis.[4] For instance, leucine (B10760876) and isoleucine have been noted as important in the diagnosis of oral and breast cancer via saliva.[4] Conversely, other studies have reported decreased levels in different cancer types.[4]

  • Maple Syrup Urine Disease (MSUD): This inborn error of metabolism is characterized by the body's inability to break down BCAAs. Consequently, the quantification of isoleucine, leucine, and valine is a critical diagnostic and monitoring tool for this disease.[5][6]

Comparative Analysis of Isoleucine and Valine as Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and the robustness of the analytical methods used for its detection. The following table summarizes quantitative data from various studies, comparing the performance of isoleucine and valine in different disease contexts.

Disease StateBiomarker(s)Sample TypeKey FindingsAnalytical MethodReference
Metabolic Syndrome Valine, Leucine/IsoleucineSerumPositively associated with Metabolic Syndrome. Part of a 56-metabolite signature.Not specified[2]
Type 2 Diabetes Branched-chain amino acidsPlasmaSignificantly associated with Type 2 Diabetes.Targeted metabolomics[3]
Oral Cancer Leucine, Isoleucine, ValineSalivaIdentified as leading amino acids for diagnosis.Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF-MS)[4]
Breast Cancer Leucine, IsoleucineSalivaImportant for diagnosis.Not specified[4]
Maple Syrup Urine Disease Leucine, Isoleucine, Valine, AlloisoleucinePlasma, Dried Blood SpotsAlloisoleucine is the pathognomonic marker, but all BCAAs are elevated.LC-MS/MS[5][6]

Experimental Protocols: Methodologies for Biomarker Validation

The gold standard for the quantification of isoleucine and valine in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of multiple amino acids.

Protocol: Quantification of Isoleucine and Valine in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on methodologies described in the literature.[5][7][8]

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., methanol (B129727) or acetonitrile) containing isotopically labeled internal standards (e.g., ¹³C₅,¹⁵N-Valine, ¹³C₆,¹⁵N-Isoleucine).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

  • Dilution (Optional): Depending on the expected concentration range and the sensitivity of the instrument, the supernatant may be further diluted with an appropriate solvent (e.g., water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a mixed-mode column is typically used for separation.[5][8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the amino acids.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion.

    • MRM Transitions:

      • Valine: Precursor ion (m/z) -> Product ion (m/z)

      • Isoleucine: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standards: Corresponding transitions for the labeled standards.

    • Data Analysis: The peak areas of the analytes are normalized to the peak areas of their respective internal standards. A calibration curve is generated using standards of known concentrations to quantify the amino acids in the unknown samples.

Visualizing the Pathways and Processes

To better understand the context of isoleucine and valine as biomarkers, the following diagrams illustrate a key signaling pathway they are involved in and the general workflows for their validation and analysis.

BCAA_mTOR_Pathway cluster_feedback BCAAs BCAAs (Leucine, Isoleucine, Valine) mTORC1 mTORC1 BCAAs->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Insulin_Signaling Insulin Signaling Pathway S6K1->Insulin_Signaling Inhibits eIF4E->Protein_Synthesis Insulin_Signaling->mTORC1 Negative_Feedback Negative Feedback

Caption: BCAA-mediated activation of the mTORC1 signaling pathway.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Validation (Accuracy, Precision, etc.) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Case-Control Studies) Analytical_Validation->Clinical_Validation Replication Replication in Independent Cohorts Clinical_Validation->Replication Clinical_Utility Assessment of Clinical Utility Replication->Clinical_Utility

Caption: A general workflow for biomarker validation.

LC_MS_Workflow Sample_Collection Biological Sample (e.g., Plasma) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation Liquid Chromatography (Separation of Analytes) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->Mass_Analysis1 Collision_Cell Collision Cell (Fragmentation) Mass_Analysis1->Collision_Cell Mass_Analysis2 Mass Analyzer 2 (Product Ion Detection) Collision_Cell->Mass_Analysis2 Data_Analysis Data Analysis & Quantification Mass_Analysis2->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of amino acids.

Conclusion and Future Directions

Isoleucine and valine are well-established biomarkers, particularly for metabolic diseases like Type 2 Diabetes and for inborn errors of metabolism such as MSUD. Their role in cancer is an active area of investigation and shows promise for diagnostic and prognostic applications. The analytical methods for their quantification are robust and reliable, with LC-MS/MS being the preferred platform.

While the dipeptide this compound is not currently a recognized biomarker, the individual and combined measurements of isoleucine and valine provide significant clinical insights. Future research could explore the diagnostic potential of specific dipeptides and other small molecules derived from BCAA metabolism. Furthermore, the validation of these biomarkers across diverse populations and in longitudinal studies will be crucial to fully establish their clinical utility and to support their integration into routine diagnostic and drug development pipelines.

References

Safety Operating Guide

Navigating the Disposal of Ile-Val: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Ile-Val (Isoleucyl-valine), a dipeptide composed of the amino acids isoleucine and valine. While specific disposal regulations for this compound are not extensively documented, a comprehensive approach based on the known properties of its constituent amino acids and general laboratory safety principles is essential.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets for its constituent amino acids and related compounds, this compound is not classified as a hazardous substance.[1][2] However, as a matter of good laboratory practice, it is prudent to handle all chemicals with a degree of caution. The primary routes of potential exposure are inhalation of dust, ingestion, and contact with skin or eyes.

To mitigate these risks, the following personal protective equipment (PPE) is recommended when handling this compound:

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye/Face Protection Safety glasses or gogglesTo protect eyes from dust or splashes.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust formation is unavoidable.To prevent inhalation of airborne particles.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.

Spill and Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and prevent environmental contamination. The following steps should be taken:

  • Evacuate Personnel : Ensure that any individuals not involved in the cleanup are moved away from the spill area.[3]

  • Ensure Ventilation : If the spill occurs in an enclosed space, ensure adequate ventilation.[3]

  • Containment : Prevent the spilled material from spreading or entering drains.[3]

  • Cleanup : To avoid generating dust, carefully sweep or scoop up the spilled solid material.[3] The collected material should be placed in a suitable, sealed container for disposal.[3] The spill area should then be cleaned with appropriate decontaminating agents.

Proper Disposal Protocol

The disposal of this compound should adhere to institutional, local, and national regulations for chemical waste.[3] Do not dispose of this dipeptide down the drain or in the general waste stream.[3]

The recommended disposal procedure is as follows:

  • Waste Identification : Label the waste container clearly as "this compound" or with its full chemical name: (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid.[4]

  • Containerization : Place the waste this compound in a designated, sealed, and properly labeled chemical waste container.[3][5] The container must be in good condition, free from leaks or cracks.[5]

  • Storage : Store the sealed waste container in a secure, designated chemical waste storage area. Ensure that it is segregated from incompatible materials, although this compound is generally stable and not highly reactive.[1][6]

  • Contact Environmental Health and Safety (EHS) : Notify your institution's EHS department or a licensed chemical waste disposal service to arrange for pickup and proper disposal.

  • Documentation : Complete all necessary waste disposal documentation as required by your institution and local regulations. This typically includes information on the chemical, quantity, and date of disposal.[3]

Below is a diagram illustrating the workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Handling cluster_2 Storage & Disposal A Identify this compound Waste B Select Appropriate & Labeled Container A->B C Wear Appropriate PPE B->C D Transfer Waste to Container C->D E Seal Container Securely D->E F Store in Designated Waste Area E->F G Contact EHS for Pickup F->G H Complete Disposal Documentation G->H I Waste Collected by Authorized Personnel H->I

Workflow for the safe disposal of this compound.

Chemical and Physical Properties

A summary of the relevant properties of this compound and its constituent amino acids is provided in the table below for easy reference.

PropertyL-ValineL-IsoleucineThis compound
Molecular Formula C5H11NO2C6H13NO2C11H22N2O3[4]
Molecular Weight 117.15 g/mol 131.17 g/mol 230.30 g/mol [4]
Appearance White powder[1]White powderSolid
Melting Point 315 °C / 599 °F[1]Decomposes at 284 °CNot available
Solubility Soluble in waterSoluble in waterNot available
Incompatible Materials Strong oxidizing agents[1][6]Strong oxidizing agentsStrong oxidizing agents

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and your local regulations for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Ile-Val

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount when handling chemical compounds like the dipeptide Ile-Val. While this compound is composed of two common amino acids, L-isoleucine and L-valine, and is not classified as acutely hazardous, it should be handled with care, assuming it to be a potentially hazardous chemical as its full toxicological properties may not be extensively documented.[1] Adherence to institutional and local environmental health and safety (EHS) guidelines is mandatory.[2]

Immediate Safety and Handling Protocols

Before beginning any procedure, it is imperative to handle all peptide materials with the appropriate personal protective equipment (PPE) to minimize exposure and contamination.[2][3] Work should be conducted in a designated clean and organized laboratory area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation or contamination.[2][4]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesUse nitrile or latex gloves. Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1][5]
Eye Protection Safety glasses or gogglesWear safety glasses with side shields or chemical safety goggles to protect from splashes.[1][5][6]
Body Protection Laboratory coatA buttoned lab coat is essential to protect against skin contact.[1][2]

Operational Plan: General Laboratory Protocol for Handling this compound

Following a structured protocol ensures both the safety of the researcher and the integrity of the peptide.

1. Preparation and Reconstitution:

  • Before use, allow the lyophilized this compound container to equilibrate to room temperature in a desiccator to prevent moisture condensation.[7]

  • Work in a clean, designated area, preferably a laminar flow hood, to maintain sterility and avoid contamination.[8]

  • Use sterile equipment, including spatulas, vials, and pipette tips.[4][8]

  • To reconstitute, dissolve the peptide in a minimum amount of an appropriate sterile solvent, such as distilled water. If solubility is an issue, sonication may be necessary.[7] Avoid vigorous shaking, which can lead to denaturation.[8]

2. Handling Solutions:

  • Clearly label all vials with the peptide name, concentration, date of reconstitution, and storage conditions.[8][9][10]

  • When handling solutions, use calibrated pipettes to ensure accuracy.

  • Avoid repeated freeze-thaw cycles, which can degrade the peptide. It is best practice to create single-use aliquots.[9][11]

3. Storage:

  • Lyophilized Powder: For long-term storage, keep lyophilized this compound in a tightly sealed container at -20°C, protected from heat, light, and moisture.[7][10]

  • In Solution: Peptide solutions are significantly less stable. For short-term storage, refrigeration is adequate. For longer periods, store aliquots at -20°C or -80°C.[4][11]

Table 2: Storage Condition Summary

FormStorage TemperatureDurationKey Considerations
Lyophilized Room TemperatureWeeks to MonthsStore away from heat, light, and moisture.[7]
-20°CLong-termTightly sealed container.[7]
Solution RefrigeratedShort-termUse immediately when possible for best results.[11]
-20°C or -80°CExtended PeriodsStore in single-use aliquots to avoid freeze-thaw cycles.[11]

Disposal Plan: Step-by-Step Protocol

Proper disposal of peptide waste is critical for laboratory safety and environmental responsibility. Treat all peptide waste as chemical waste.[9] Never dispose of peptides or contaminated materials in the regular trash or down the sink.[2][4][9]

1. Waste Segregation and Collection:

  • Collect all materials contaminated with this compound, including unused compounds, solutions, pipette tips, gloves, and vials, in a designated and clearly labeled hazardous waste container.[2][4]

  • The container must be leak-proof and chemically compatible with the waste.[2]

2. Labeling:

  • Label the waste container as "Hazardous Waste" and clearly identify the contents, including "this compound waste."[1]

3. Institutional Disposal:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[1]

  • Coordinate with your institution's Environmental Health & Safety (EHS) office for the final collection and disposal of the peptide waste.[2][4]

Table 3: this compound Waste Disposal Plan

Waste TypeCollection ContainerLabelingDisposal Method
Solid Waste (Gloves, wipes, vials)Designated, leak-proof chemical waste bag or container.[2][9]"Hazardous Waste" with contents listed ("this compound contaminated materials").[1]Collection by institutional EHS for incineration or other approved methods.[9]
Liquid Waste (Unused solutions)Designated, sealed chemical waste container.[9]"Hazardous Waste" with contents listed ("Aqueous this compound solution").[1]Collection by institutional EHS.[2]
Sharps (Needles, syringes)Dedicated, puncture-proof sharps container.[2]"Sharps Waste" / "Biohazard" as per institutional policy.Collection by institutional EHS.[2]

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Disposal start Start: Obtain Lyophilized this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First equilibrate Equilibrate to Room Temp in Desiccator ppe->equilibrate collect_solid Collect Solid Waste (PPE, Vials, Tips) ppe->collect_solid reconstitute Reconstitute in a Clean Environment equilibrate->reconstitute use Use in Experiment reconstitute->use aliquot Aliquot for Storage use->aliquot If not using all collect_liquid Collect Liquid Waste use->collect_liquid use->collect_solid store_solution Store Solution at -20°C/-80°C aliquot->store_solution label_waste Label as 'Hazardous Waste' collect_liquid->label_waste collect_solid->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup end End: Document Disposal ehs_pickup->end

Caption: Workflow for the proper handling and disposal of laboratory peptide waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ile-Val
Reactant of Route 2
Ile-Val

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.